Titanium-47
Description
Properties
IUPAC Name |
titanium-47 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAQQCXQSZGOHL-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[47Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931729 | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.9517575 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-90-6 | |
| Record name | Titanium, isotope of mass 47 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the nuclear properties of Titanium-47?
An In-depth Technical Guide to the Nuclear Properties of Titanium-47
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental nuclear properties of the stable isotope this compound (⁴⁷Ti). The information is compiled from various nuclear physics data sources and experimental studies, offering a centralized resource for researchers and professionals in fields where isotopic properties are critical. This document details key nuclear data, outlines the experimental methods used to determine these properties, and provides visualizations of experimental workflows.
Core Nuclear Properties of this compound
This compound is one of the five stable isotopes of titanium, making up a notable fraction of its natural abundance.[1][2] Its nuclear structure and properties are of interest in various scientific and technical applications, including nuclear physics research, materials science, and medical isotope production.
Data Presentation: Quantitative Nuclear Properties
The following tables summarize the key quantitative nuclear properties of this compound.
| General Properties | Value |
| Atomic Number (Z) | 22 |
| Neutron Number (N) | 25 |
| Mass Number (A) | 47 |
| Isotopic Abundance | 7.44(2)%[1][2] |
| Mass and Energy Properties | Value |
| Atomic Mass | 46.9517631 u[3] |
| Mass Excess | -44.932394 MeV |
| Binding Energy per Nucleon | 8.661121 MeV |
| Spin, Parity, and Moments | Value |
| Nuclear Spin (I) | 5/2[4] |
| Parity (π) | Negative (-)[4] |
| Magnetic Dipole Moment (μ) | -0.78848 μN[5][6] |
| Electric Quadrupole Moment (Q) | +0.302(10) barn[4] |
| NMR Properties | Value |
| Gyromagnetic Ratio (γ) | -1.5105 x 10⁷ rad T⁻¹ s⁻¹[4] |
| Resonance Frequency (ν₀) at 1 T | 2.4041 MHz[4] |
Experimental Protocols for Determining Nuclear Properties
The characterization of the nuclear properties of this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the determination of its key characteristics.
Isotopic Abundance: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
The precise measurement of the isotopic abundance of titanium isotopes is performed using MC-ICP-MS. This technique allows for high-precision determination of isotope ratios.
Methodology:
-
Sample Preparation and Digestion: A solid titanium-containing sample is accurately weighed and dissolved in a mixture of high-purity hydrofluoric acid (HF) and nitric acid (HNO₃).
-
Chemical Separation: To avoid isobaric interferences (e.g., from ⁴⁶Ca on ⁴⁶Ti, ⁴⁸Ca on ⁴⁸Ti, and ⁵⁰V and ⁵⁰Cr on ⁵⁰Ti), titanium is chemically separated from the sample matrix using ion-exchange chromatography. A common procedure involves a two-stage column chemistry process.
-
Mass Spectrometric Analysis: The purified titanium solution is introduced into the MC-ICP-MS. The instrument ionizes the sample in an argon plasma and separates the ions based on their mass-to-charge ratio. The ion beams corresponding to the different titanium isotopes are simultaneously measured by multiple detectors (Faraday cups).
-
Data Correction: Instrumental mass bias is corrected using a standard-sample bracketing method with a known titanium isotopic standard.
Nuclear Magnetic Moment: Nuclear Magnetic Resonance (NMR) Spectroscopy
The nuclear magnetic moment of ⁴⁷Ti is determined using NMR spectroscopy. As ⁴⁷Ti has a nuclear spin of I = 5/2, it is NMR-active.
Methodology:
-
Sample Preparation: For solid-state NMR, a powdered sample of a simple, symmetric titanium compound (e.g., TiO₂) is packed into an NMR rotor. For liquid-state NMR, a soluble titanium compound is dissolved in a suitable deuterated solvent.
-
NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. Due to the low gyromagnetic ratio and the quadrupolar nature of the ⁴⁷Ti nucleus, high magnetic fields are essential to enhance sensitivity and resolution.
-
Data Acquisition: A standard pulse sequence, such as a Hahn-echo or a quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence, is used to acquire the ⁴⁷Ti NMR spectrum. The QCPMG sequence is particularly effective for enhancing the signal of broad quadrupolar nuclei.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The center of the spectral line gives the resonance frequency, from which the nuclear magnetic moment can be calculated using the known magnetic field strength and the nuclear magneton constant.
Nuclear Reaction Cross-Sections: Activation and Gamma-Ray Spectroscopy
The probability of a specific nuclear reaction involving this compound, such as the ⁴⁷Ti(n,p)⁴⁷Sc reaction, is quantified by its cross-section. The activation method followed by gamma-ray spectroscopy is a common technique for these measurements.
Methodology:
-
Target Preparation and Irradiation: A thin foil of titanium with a known isotopic composition of ⁴⁷Ti is prepared. This target is then irradiated with a well-characterized beam of particles (e.g., neutrons of a specific energy).
-
Activity Measurement: After irradiation, the target is removed and placed in front of a high-purity germanium (HPGe) detector to measure the gamma rays emitted from the decay of the product nuclide (in this case, ⁴⁷Sc).
-
Gamma-Ray Spectrum Analysis: The gamma-ray spectrum is collected over a sufficient period to obtain good counting statistics. The characteristic gamma-ray peaks of the product nuclide are identified, and their net counts are determined.
-
Cross-Section Calculation: The reaction cross-section is calculated from the measured activity, the number of target nuclei, the incident particle flux, and the decay properties of the product nuclide.
Visualizations
Experimental Workflow for ⁴⁷Ti NMR Spectroscopy
Caption: Workflow for determining the nuclear magnetic moment of ⁴⁷Ti.
Logical Flow for Cross-Section Measurement via Activation
Caption: Logical flow for measuring a nuclear reaction cross-section.
References
- 1. [PDF] A new method for MC-ICPMS measurement of titanium isotopic composition: Identification of correlated isotope anomalies in meteorites | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-precise titanium stable isotope measurements by double-spike high resolution MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Separation of 47Ti and 49Ti solid-state NMR lineshapes by static QCPMG experiments at multiple fields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance and Isotopic Mass of Titanium-47
This technical guide provides a comprehensive overview of the natural abundance and isotopic mass of Titanium-47 (⁴⁷Ti). It is intended for researchers, scientists, and professionals in drug development who require precise data and a thorough understanding of the methodologies used to determine these fundamental properties. This document presents quantitative data in a clear, tabular format, details the sophisticated experimental protocols employed for isotopic analysis, and includes a workflow diagram for a key analytical technique.
Quantitative Isotopic Data for Titanium
Titanium is composed of five stable isotopes. The natural abundance and isotopic mass of each are crucial for various scientific applications, from geochemistry to materials science. The data for this compound, along with its fellow stable isotopes, are summarized below.
| Isotope | Isotopic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) | Magnetic Moment (μ/μN) |
| ⁴⁶Ti | 45.9526294 (14) | 8.25 (3) | 0 | 0 |
| ⁴⁷Ti | 46.9517640 (11) | 7.44 (2) | 5/2 | -0.78848 |
| ⁴⁸Ti | 47.9479473 (11) | 73.72 (3) | 0 | 0 |
| ⁴⁹Ti | 48.9478711 (11) | 5.41 (2) | 7/2 | -1.10417 |
| ⁵⁰Ti | 49.9447921 (12) | 5.18 (2) | 0 | 0 |
Table 1: Isotopic properties of naturally occurring Titanium isotopes. The data presented includes the isotopic mass in daltons (Da), the natural abundance as an atom percentage, the nuclear spin, and the nuclear magnetic moment.
Experimental Determination of Isotopic Abundance and Mass
The precise and accurate determination of the isotopic abundance and mass of elements like titanium relies on sophisticated mass spectrometry techniques. The two primary methods employed for this purpose are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a highly sensitive method renowned for its high precision in measuring isotope ratios.[1][2]
Methodology:
-
Sample Preparation: A chemically purified liquid sample is deposited onto a metal filament, typically made of tantalum, tungsten, platinum, or rhenium.[1]
-
Solvent Evaporation: The filament is gently heated to evaporate the solvent, leaving the purified sample residue.
-
Thermal Ionization: The filament's temperature is significantly increased, causing the sample atoms to ionize through the thermal ionization effect, where an electron is removed, resulting in singly charged positive ions.[1]
-
Ion Acceleration and Focusing: The generated ions are accelerated by an electrical potential gradient and focused into a fine beam by a series of electrostatic lenses.[1]
-
Mass Analysis: The ion beam passes through a strong magnetic field within a magnetic sector mass analyzer. The magnetic field deflects the ions according to their mass-to-charge ratio (m/z).[1]
-
Detection: The separated ion beams, corresponding to different isotopes, are directed into a detector system, which can be a single collector or a multi-collector array.[3] The most common detectors are Faraday cups, Daly detectors, and electron multipliers.[1] The ion impacts are converted into a voltage signal.
-
Isotope Ratio Calculation: The isotopic ratio is determined by comparing the voltages generated by the different isotope beams.[1]
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is a powerful technique that combines the efficient ionization capabilities of an inductively coupled plasma source with the high-precision ratio-measuring ability of a multi-collector mass spectrometer.[4][5] It is particularly advantageous for analyzing a wide range of elements, including those with high ionization potentials that are challenging for TIMS.[4]
Methodology:
-
Sample Introduction: The sample, typically in a liquid form, is introduced into the instrument. Laser ablation systems can also be coupled with MC-ICP-MS for the in-situ analysis of solid materials.[4]
-
Ionization: The sample is passed through an inductively coupled plasma, which is a high-temperature argon plasma. This process strips electrons from the sample atoms, creating positively charged ions.[4]
-
Ion Acceleration and Focusing: The ions are then accelerated by an electrical potential and focused into a beam.[4]
-
Mass Analysis: The ion beam is directed into a magnetic sector analyzer, where it is separated based on the mass-to-charge ratio of the constituent ions.
-
Detection: A multi-collector system, consisting of multiple detectors, simultaneously measures the ion beams of the different isotopes.
-
Data Acquisition and Processing: The signals from the detectors are processed to yield high-precision isotope ratios. For ultra-precise measurements of titanium stable isotopes, a double-spike method can be used to correct for instrumental mass bias.[6]
The following diagram illustrates the general workflow for determining the isotopic abundance of this compound using MC-ICP-MS.
Caption: Workflow for Isotopic Analysis using MC-ICP-MS.
It is important to note that for high-precision work, such as that required for geological or cosmological studies, laboratories often use a reference material with a known isotopic composition to calibrate the measurements and ensure accuracy.[6] The choice between TIMS and MC-ICP-MS often depends on the specific element being analyzed, the required precision, and the sample matrix.
References
- 1. Thermal ionization mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 4. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 5. Multicollector ICP-MS (MC ICPMS) | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Unveiling Titanium-47: A Technical Guide to its Discovery and Stellar Origins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origins, and fundamental properties of the stable isotope Titanium-47 (⁴⁷Ti). Aimed at the scientific community, this document details the pioneering experimental work that first identified the isotope, explores its nucleosynthesis in stellar environments, and presents its key nuclear and physical data in a structured format.
Discovery and Identification
The discovery of this compound is intrinsically linked to the advent of mass spectrometry and the pioneering work of British physicist Francis William Aston. While the element titanium was discovered in 1791 by William Gregor, it was not until the early 20th century that the existence of its isotopes was confirmed.[1]
Aston, who was awarded the Nobel Prize in Chemistry in 1922 for his discovery of isotopes in a large number of non-radioactive elements, developed the first mass spectrograph.[2][3] This instrument was capable of separating ions of different mass-to-charge ratios, revealing that many elements were composed of atoms of varying masses, or isotopes.
In a 1935 publication in the Proceedings of the Royal Society A, Aston detailed the isotopic composition of numerous elements, including titanium.[4][5] This work provided the first definitive, quantitative analysis of titanium's stable isotopes, including this compound.
Experimental Protocol: Aston's Mass Spectrograph
The experimental methodology employed by F.W. Aston for the identification of isotopes was revolutionary for its time. The following protocol outlines the general principles of his mass spectrograph:
-
Ionization: A sample of a volatile titanium compound, such as titanium tetrachloride (TiCl₄), was introduced into a discharge tube. An electrical discharge then ionized the titanium atoms, creating a beam of positively charged ions.
-
Acceleration: The positive ions were then accelerated by an electric field into the main chamber of the spectrograph.
-
Velocity Selection: The ion beam was passed through an electric field to select for ions of a specific velocity.
-
Magnetic Deflection: The velocity-selected ion beam was then subjected to a strong magnetic field, which deflected the ions in a circular path. The radius of this path was dependent on the mass-to-charge ratio of the ion; lighter ions were deflected more than heavier ions.
-
Detection: The separated ion beams then struck a photographic plate, creating a series of lines corresponding to each isotope. The position of the lines indicated the mass of the isotope, and the intensity of the lines was proportional to its relative abundance.
This technique allowed Aston to determine the masses and relative abundances of the stable isotopes of titanium with unprecedented accuracy for the era.
Origin of this compound: Stellar Nucleosynthesis
This compound, like most elements heavier than iron, is forged in the fiery interiors of stars through a process known as nucleosynthesis. The primary mechanism responsible for the creation of this compound is the slow neutron-capture process (s-process) .[6][7]
The s-process occurs predominantly in Asymptotic Giant Branch (AGB) stars.[6] In this stellar environment, pre-existing "seed" nuclei, primarily from the iron group, are bombarded with a slow flux of neutrons.
The nucleosynthetic pathway to this compound is believed to proceed as follows:
-
Neutron Capture by Calcium: The process can begin with stable isotopes of calcium, such as Calcium-44 (⁴⁴Ca) or Calcium-46 (⁴⁶Ca), capturing neutrons.
-
Formation of Scandium-47: Through a series of neutron captures and beta decays, the unstable isotope Scandium-47 (⁴⁷Sc) is formed.
-
Beta Decay to this compound: Scandium-47 has a half-life of 3.35 days and undergoes beta decay, where a neutron is converted into a proton, emitting an electron and an antineutrino.[1][8][9] This decay transforms Scandium-47 into the stable isotope this compound.
The "slow" nature of the s-process is crucial; it allows time for beta decay to occur before another neutron is captured, leading to the synthesis of stable, neutron-rich isotopes.[6]
Quantitative Data for this compound
The following tables summarize the key nuclear and physical properties of the this compound isotope.
Table 1: Nuclear Properties of this compound
| Property | Value |
| Atomic Number (Z) | 22 |
| Neutron Number (N) | 25 |
| Mass Number (A) | 47 |
| Isotopic Mass (Da) | 46.9517631 |
| Natural Abundance (%) | 7.44 |
| Nuclear Spin (I) | 5/2 |
| Magnetic Dipole Moment (μN) | -0.78814(11) |
| Electric Quadrupole Moment (barn) | +0.302(10) |
Table 2: Physical Properties of Elemental Titanium
| Property | Value |
| Melting Point (K) | 1941 |
| Boiling Point (K) | 3560 |
| Density (g/cm³) | 4.506 |
| Crystal Structure | Hexagonal Close-Packed (HCP) |
Modern Experimental Protocols for Titanium Isotope Analysis
While Aston's mass spectrograph was groundbreaking, modern techniques offer significantly higher precision for isotope ratio measurements. A prominent contemporary method is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) .[10][11][12]
MC-ICP-MS Protocol Outline
-
Sample Preparation: A sample containing titanium is dissolved, and the titanium is chemically separated and purified from other elements.
-
Nebulization and Ionization: The purified titanium solution is introduced into a nebulizer, creating a fine aerosol that is then passed into an argon plasma at approximately 8,000 K. The high temperature of the plasma efficiently ionizes the titanium atoms.
-
Ion Focusing and Acceleration: The generated ions are extracted from the plasma and focused into a tight beam, which is then accelerated into the mass analyzer.
-
Mass Separation: The ion beam is passed through a magnetic sector, which separates the ions based on their mass-to-charge ratio.
-
Simultaneous Detection: Unlike early mass spectrographs, MC-ICP-MS uses multiple detectors (Faraday cups) to simultaneously measure the ion beams of different isotopes. This simultaneous collection significantly improves the precision of the isotope ratio measurements by correcting for instrumental instabilities.
This high-precision technique is crucial in fields like geochemistry and cosmochemistry for studying subtle variations in isotopic abundances that can reveal information about the origins and history of materials.[11]
Applications of this compound
Enriched this compound has several specialized applications in research and medicine:
-
Radionuclide Production: this compound is used as a target material for the production of the positron-emitting radionuclide Vanadium-48 (⁴⁸V), which has applications in medical imaging and life sciences.
-
Materials Science Research: It is utilized in studies of crystal structures, glass, and ceramic materials through techniques like Nuclear Gamma Resonance (NGR) and Electron Paramagnetic Resonance (EPR).
References
- 1. Scandium Isotopes: List and Properties | Scandium [scandium.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F. W. Aston | University of Cambridge | 41 Publications | 575 Citations | Related Authors [scispace.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. s-process - Wikipedia [en.wikipedia.org]
- 7. The r-, s-, and p-Processes in Nucleosynthesis - B.S. Meyer [ned.ipac.caltech.edu]
- 8. 47Sc [prismap.eu]
- 9. The decay of 47Sc [inis.iaea.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. PSRD: Titanium Isotopes Provide Clues to Lunar Origin [psrd.hawaii.edu]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Atomic Structure and Electron Configuration of Titanium-47 (⁴⁷Ti)
For Immediate Release
Preamble: This whitepaper provides a detailed technical overview of the atomic structure, electron configuration, and nuclear properties of Titanium-47 (⁴⁷Ti). It is intended for researchers, scientists, and professionals in drug development and materials science who require a fundamental understanding of this stable titanium isotope. This document summarizes key quantitative data, outlines the experimental protocols used for its characterization, and presents visualizations to illustrate its core attributes.
Core Atomic Properties of this compound
Titanium (Ti) is a transition metal located in the d-block of the periodic table with atomic number 22.[1][2] The isotope ⁴⁷Ti is one of five stable, naturally occurring isotopes of titanium.[3][4][5] A neutral ⁴⁷Ti atom is characterized by its specific count of protons, neutrons, and electrons, which defines its unique atomic structure and mass. The atomic number (Z) of titanium is 22, meaning every titanium atom, including ⁴⁷Ti, contains 22 protons.[6][7][8] In a neutral atom, the number of electrons is equal to the number of protons, resulting in 22 electrons.[2][8][9] The mass number (A) of this specific isotope is 47, which is the sum of its protons and neutrons.[6][7] Therefore, the number of neutrons is 25 (47 - 22).[6][7][8]
The composition of the ⁴⁷Ti nucleus is illustrated in the diagram below.
Table 1: Summary of Subatomic Particles in Neutral ⁴⁷Ti
| Property | Symbol | Value |
| Atomic Number | Z | 22 |
| Mass Number | A | 47 |
| Number of Protons | p⁺ | 22 |
| Number of Neutrons | n⁰ | 25 |
| Number of Electrons | e⁻ | 22 |
Electron Configuration of Titanium
The electron configuration of an element governs its chemical behavior. For any neutral titanium isotope, including ⁴⁷Ti, the 22 electrons are distributed among shells and orbitals according to the Aufbau principle. The ground state electron configuration for titanium is 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d² .[10][11][12] The abbreviated, or noble gas, configuration is [Ar] 3d² 4s² .[4][10] The valence electrons, which are primarily involved in chemical bonding, are the two electrons in the 4s orbital and the two in the 3d orbital.
The distribution of these electrons across the principal energy shells is detailed below.
Table 2: Electron Distribution per Principal Shell
| Shell Number (n) | Shell Name | Electrons |
| 1 | K | 2 |
| 2 | L | 8 |
| 3 | M | 10 |
| 4 | N | 2 |
Nuclear Properties of ⁴⁷Ti
Beyond its fundamental particle count, the ⁴⁷Ti nucleus exhibits distinct properties. It is a stable isotope with a natural abundance of approximately 7.44%.[5][7][13][14] Unlike its even-mass counterparts (⁴⁶Ti, ⁴⁸Ti, ⁵⁰Ti), ⁴⁷Ti possesses a non-zero nuclear spin, making it active in nuclear magnetic resonance (NMR) spectroscopy.[5]
Table 3: Key Nuclear and Physical Properties of ⁴⁷Ti
| Property | Value |
| Isotopic Mass | 46.951759 u |
| Natural Abundance | 7.44% |
| Half-life | Stable |
| Nuclear Spin (I) | 5/2- |
| Magnetic Dipole Moment | -0.78814 μN |
| Quadrupole Moment | +0.302 barns |
Experimental Protocols for Characterization
The determination of atomic structure and electron configuration relies on sophisticated analytical techniques. The data presented in this guide are derived from methods such as Isotope Ratio Mass Spectrometry (IRMS) and X-ray Photoelectron Spectroscopy (XPS).
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the primary technique used to determine the mass number, isotopic mass, and natural abundance of isotopes like ⁴⁷Ti.[1][7]
Methodology:
-
Sample Preparation: A titanium-containing sample is first vaporized and then ionized, typically using an electron beam, to create positively charged ions.
-
Acceleration: The generated ions are accelerated by a high-voltage electric field, imparting the same kinetic energy to all ions.
-
Deflection: The ion beam is passed through a strong magnetic field. The magnetic field deflects the ions into curved paths. The radius of this path is dependent on the mass-to-charge ratio (m/z) of the ion. Lighter isotopes (like ⁴⁶Ti) are deflected more than heavier ones (like ⁵⁰Ti).
-
Detection: A series of detectors (Faraday cups) are positioned to collect the ions of different masses. The electrical signal produced in each cup is proportional to the number of ions hitting it.
-
Data Analysis: By measuring the ion current at the specific detector position for m/z = 47 relative to the currents for other titanium isotopes, the precise abundance of ⁴⁷Ti is quantified.
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to investigate the elemental composition and the electron configuration of a material.[5][15]
Methodology:
-
Sample Excitation: The titanium sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic beam of X-rays (e.g., Al Kα or Mg Kα).[16]
-
Photoelectric Effect: The X-ray photons have sufficient energy to eject core-level and valence electrons from the titanium atoms. The kinetic energy (KE) of these emitted photoelectrons is measured.
-
Energy Analysis: The binding energy (BE) of each electron is calculated using the equation: BE = hν - KE - Φ , where hν is the energy of the incident X-ray, KE is the measured kinetic energy of the electron, and Φ is the work function of the spectrometer.[17]
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons versus their binding energy. Each element produces a unique set of peaks at characteristic binding energies corresponding to its electron orbitals (1s, 2s, 2p, 3d, etc.).[5]
-
Configuration Determination: The positions and intensities of these peaks confirm the presence of titanium and provide direct experimental evidence for its electron configuration. For example, peaks corresponding to the 3d and 4s orbitals validate the configuration [Ar] 3d² 4s².
Applications and Relevance
The unique properties of ⁴⁷Ti make it valuable in specific scientific applications. Its non-zero nuclear spin allows it to be used in NMR and electron paramagnetic resonance (EPR) studies to probe the structure of titanium-containing materials.[3][7] Furthermore, ⁴⁷Ti is used as a starting material for the production of the positron-emitting radionuclide Vanadium-48 (⁴⁸V), which has applications in medical imaging and pharmaceuticals.[3][7]
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. contents.kocw.or.kr [contents.kocw.or.kr]
- 3. PDB-101: Learn: Videos: Methods for Determining Atomic Structures [pdb101.rcsb.org]
- 4. Experimental methods for obtaining atomic spectra [hyperphysics.phy-astr.gsu.edu]
- 5. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ap.smu.ca [ap.smu.ca]
- 8. benchchem.com [benchchem.com]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 10. First theoretical proof: Measurement of a single nuclear spin in biological samples | EurekAlert! [eurekalert.org]
- 11. Advances in methods for atomic resolution macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 13. osti.gov [osti.gov]
- 14. quora.com [quora.com]
- 15. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 16. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Titanium-47 Safety and Handling
This guide provides comprehensive safety data and handling precautions for Titanium-47 (⁴⁷Ti), tailored for researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for the stable isotope this compound is not commonly available, this document synthesizes information from SDSs for elemental titanium and its alloys, which share identical chemical and physical properties.
Hazard Identification and Classification
This compound, as with elemental titanium, is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (2012).[1][2] However, the primary hazards are associated with its physical form, particularly as a powder.
Potential Hazards:
-
Flammable Solid: Fine titanium powder is a flammable solid and can ignite readily.[3] Dust clouds of titanium powder can be explosive.[4]
-
Inhalation: Inhalation of fine dust particles may cause respiratory tract irritation.[1][5]
-
Skin Contact: Generally not considered a skin irritant, but good hygiene practices are recommended.[6]
Chemwatch Hazard Ratings:
-
Flammability: 0
-
Toxicity: 0
-
Body Contact: 0
-
Reactivity: 0
-
Chronic: 0 (Rating Scale: 0 = Minimum, 1 = Low, 2 = Moderate, 3 = High, 4 = Extreme)[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of titanium is presented below.
| Property | Value |
| Appearance | Dark grey, lustrous metal |
| Physical State | Solid |
| Melting Point | 1660 °C (3020 °F) |
| Boiling Point | 3287 °C (5949 °F) |
| Relative Density | 4.5 @ 20 °C (Water = 1) |
| Auto-ignition Temperature | 330 °C (cloud) |
| Solubility in Water | Immiscible |
| Molecular Weight | 47.9 g/mol |
Handling and Storage
Proper handling and storage procedures are critical to mitigate the risks associated with titanium powder.
Safe Handling:
-
Avoid creating and accumulating dust.[6]
-
Employ non-sparking, non-static inducing tools (e.g., aluminum or beryllium-copper).[4]
-
Electrically bond and ground all equipment used to process titanium powder to prevent static electricity accumulation.[4]
-
Avoid all personal contact, including inhalation.[6]
-
Wear appropriate personal protective equipment (PPE).
Storage:
-
Store in original containers in a cool, dry, well-ventilated, and flame-proof area.[6]
-
Keep away from ignition sources such as heat, sparks, and open flames.[2][4]
-
Store under an inert gas like argon or nitrogen.[6]
-
For minor quantities, store in an indoor fireproof cabinet or a room of noncombustible construction.[6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
Engineering Controls:
-
Use a spark-free, earthed ventilation system that vents directly to the outside for large-scale or continuous use.[6]
-
Provide dust collectors with explosion vents.[6]
-
Maintain good housekeeping to prevent dust accumulation on surfaces.[4]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye Protection | Safety glasses with side shields or chemical goggles.[6] Contact lenses should not be worn as they may absorb and concentrate irritants.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., leather) and clothing to prevent skin contact.[1][4] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. Follow OSHA respirator regulations (29 CFR 1910.134).[1][5] Seek professional advice for respirator selection.[1] |
First Aid and Emergency Procedures
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[5][7] |
| Skin Contact | Immediately flush the skin with large amounts of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7] |
| Ingestion | If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a Class D dry powder fire extinguisher, dry table salt, or smother with dry sand, dry ground limestone, or dry clay.[3][7]
-
Unsuitable Extinguishing Media: DO NOT use water, carbon dioxide, or foam.[7] Applying water to burning titanium can cause an explosion due to the evolution of flammable hydrogen gas.[4][7]
-
Special Fire-Fighting Instructions: Allow the fire to burn out if it can be done safely. Apply extinguishing agents in a way that does not create a dust cloud.[4]
Toxicity and Health Effects
Titanium and its compounds are generally considered to have low toxicity.[6]
-
Acute Effects: Dusts are thought to have little to no toxic effects.[6]
-
Chronic Effects: Prolonged or repeated inhalation of dust may cause damage to the respiratory tract.[1] While titanium itself is not listed as a carcinogen, processes like welding can generate fumes that are possibly carcinogenic.[1][2]
-
Toxicity of Implants: In the context of medical implants, corrosion and wear can release titanium particles and ions, potentially leading to inflammatory reactions and, in rare cases, hypersensitivity.[8][9][10]
Experimental Protocols: Safe Handling of this compound Powder
This section outlines a general methodology for the safe handling of this compound powder in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Designate a specific work area for handling titanium powder.
-
Ensure the work area is clean and free of ignition sources.
-
Verify that all equipment is properly bonded and grounded.
-
Ensure a Class D fire extinguisher and appropriate spill cleanup materials are readily accessible.
-
Review the Safety Data Sheet for titanium before commencing work.
2. Personal Protective Equipment (PPE) Donning:
-
Don a lab coat, chemical-resistant gloves, and safety goggles with side shields.
-
If there is a risk of significant dust generation, use a NIOSH-approved respirator.
3. Weighing and Transfer:
-
Conduct all powder handling within a fume hood or a glove box with an inert atmosphere to minimize dust dispersion and ignition risk.
-
Use non-sparking spatulas and weigh boats.
-
Transfer the powder carefully to avoid creating dust clouds.
-
Close the container tightly after use.
4. Spill and Waste Management:
-
In case of a small spill, carefully sweep the powder using a natural-fiber broom and a non-sparking dustpan.[4] Do not use a vacuum cleaner , as this can create an explosion hazard.[4]
-
Collect the spilled material in a clearly labeled, sealed metal container for waste disposal.[4]
-
Dispose of waste in accordance with federal, state, and local regulations.[6]
5. Post-Handling Procedures:
-
Clean the work area thoroughly.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
Visualizations
The following diagrams illustrate key logical workflows and relationships for handling this compound safely.
Caption: Logical workflow for the safe handling of this compound powder.
Caption: Application of this compound in the production of Vanadium-48 for PET imaging.
References
- 1. titanium.com [titanium.com]
- 2. atimaterials.com [atimaterials.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. titanium.com [titanium.com]
- 8. General review of titanium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of Titanium Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Titanium-47
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of the stable isotope Titanium-47 (⁴⁷Ti). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of key characteristics are also provided, along with a visual representation of its fundamental properties.
Data Presentation
The quantitative properties of this compound are summarized in the tables below, offering a clear and concise reference for researchers.
Table 1: General and Nuclear Properties of this compound
| Property | Value |
| Symbol | ⁴⁷Ti |
| Atomic Number (Z) | 22 |
| Mass Number (A) | 47 |
| Neutron Number (N) | 25 |
| Natural Abundance | 7.44(2)%[1][2] |
| Atomic Mass | 46.9517577(8) Da[2] |
| Stability | Stable[1][3] |
| Half-life | Stable |
| Decay Mode | Not Applicable |
| Nuclear Spin (I) | 5/2[3] |
| Parity | Negative (-)[3] |
| Magnetic Dipole Moment (μ) | -0.78814(11) μN[3] |
| Quadrupole Moment (Q) | +0.302(10) barn[3] |
Table 2: Physical and Chemical Properties of Elemental Titanium
| Property | Value |
| Appearance | Silvery grey-white metallic |
| Standard Atomic Weight | 47.867(1) |
| Melting Point | 1941 K |
| Boiling Point | 3560 K |
| Density | 4.54 g/cm³ (alpha form, 20 °C) |
| Crystal Structure | Hexagonal Close-Packed (HCP) (alpha form) |
| Electronegativity (Pauling scale) | 1.54 |
| Electron Configuration | [Ar] 3d² 4s² |
| Corrosion Resistance | Excellent |
Experimental Protocols
Detailed methodologies for the determination of the isotopic abundance and nuclear properties of this compound are outlined below. These protocols are synthesized from established research practices.
Determination of Isotopic Abundance by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
This protocol describes the determination of the isotopic abundance of titanium, including ⁴⁷Ti, in geological or purified material samples.
1. Sample Digestion:
-
Accurately weigh approximately 5-50 mg of the powdered sample into a Savillex® PFA vial.
-
Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) (typically in a 3:1 ratio). For samples with high organic content, a mixture of HNO₃ and hydrogen peroxide (H₂O₂) may be used.
-
Seal the vials and place them on a hotplate at approximately 190°C for 48-72 hours to ensure complete dissolution.
-
After cooling, evaporate the acid mixture to dryness.
-
To remove any remaining fluorides that could interfere with subsequent steps, add a small amount of boric acid (H₃BO₃) and redissolve the sample in 12 M HNO₃.
2. Chromatographic Separation of Titanium: A two-stage anion exchange chromatography is typically employed to isolate titanium from the sample matrix.
-
First Stage (TODGA Resin):
-
Condition a column packed with TODGA® (N,N,N',N'-tetra-n-octyldiglycolamide) resin with 12 M HNO₃.
-
Load the dissolved sample onto the column.
-
Elute the matrix elements with 12 M HNO₃.
-
Elute the purified titanium fraction with a suitable eluent, such as a mixture of 12 M HNO₃ and 1 wt.% H₂O₂.[1]
-
-
Second Stage (AG1-X8 Resin):
-
Condition a column packed with Bio-Rad® AG1-X8 anion exchange resin with 4 M HF.
-
Dissolve the titanium fraction from the first stage in 4 M HF and load it onto the column.
-
Wash the column with 4 M HF to remove any remaining impurities.
-
Elute the final purified titanium fraction with a mixture of 9 M HCl and 0.01 M HF.[1]
-
3. Mass Spectrometric Analysis:
-
The purified titanium sample is introduced into a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
-
The instrument is operated in high-resolution mode to resolve potential isobaric interferences.
-
The ion beams of the different titanium isotopes (⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti) are simultaneously measured using Faraday cup detectors.
-
Instrumental mass bias is corrected using a standard-sample bracketing approach with a well-characterized titanium isotope standard.
-
Potential isobaric interferences from other elements (e.g., ⁴⁶Ca, ⁴⁸Ca, ⁵⁰V, ⁵⁰Cr) are monitored and corrected for.
Determination of Nuclear Properties by Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general framework for the characterization of the nuclear spin and magnetic moment of ⁴⁷Ti in solid materials.
1. Sample Preparation:
-
The sample containing this compound should be in a solid, powdered form.
-
The sample is packed into an NMR rotor, typically made of zirconia or silicon nitride. The rotor size will depend on the NMR probe available.
2. NMR Spectrometer Setup:
-
The experiments are performed on a high-field solid-state NMR spectrometer.
-
A probe suitable for the low gyromagnetic ratio of ⁴⁷Ti is required.
-
The spectrometer is tuned to the Larmor frequency of ⁴⁷Ti at the given magnetic field strength.
3. NMR Experiment - Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG):
-
Due to the low natural abundance and the quadrupolar nature of the ⁴⁷Ti nucleus (I = 5/2), specialized pulse sequences are necessary to enhance the signal-to-noise ratio. The QCPMG sequence is commonly used.
-
The QCPMG pulse sequence consists of a 90° excitation pulse followed by a train of 180° refocusing pulses.
-
The echoes generated by the pulse train are acquired and summed to improve the signal intensity.
-
Isotope-selective QCPMG can be employed to distinguish the signals of ⁴⁷Ti from the other NMR-active titanium isotope, ⁴⁹Ti.[2]
4. Data Analysis:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum of a quadrupolar nucleus like ⁴⁷Ti in a solid will be broadened by the quadrupolar interaction.
-
The nuclear spin (I=5/2) is a known intrinsic property of the ⁴⁷Ti nucleus.
-
The magnetic dipole moment can be determined from the precise measurement of the Larmor frequency in a known magnetic field.
-
The lineshape of the static NMR spectrum can be simulated to extract the quadrupolar coupling constant and the chemical shift anisotropy, which provide information about the local electronic environment of the titanium nucleus.
Mandatory Visualization
The following diagram illustrates the fundamental nuclear and atomic properties of the this compound isotope.
Applications in Research and Development
This compound serves as a crucial precursor for the production of the radioisotope Vanadium-48 (⁴⁸V), which is utilized in life sciences for healthcare applications, including pharmaceuticals and medical imaging. Furthermore, ⁴⁷Ti is employed in materials science research to study irregularities in the structures of crystals, glasses, and ceramic materials through techniques such as nuclear gamma resonance (NGR) and electron paramagnetic resonance (EPR).
References
A Technical Guide to Enriched Titanium-47 Oxide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of enriched Titanium-47 oxide (⁴⁷TiO₂), a stable isotope with growing applications in cutting-edge research. This document details its procurement, key research applications, experimental methodologies, and the biological signaling pathways it can be used to investigate.
Procuring Enriched this compound Oxide
For researchers requiring high-purity, enriched ⁴⁷TiO₂, several specialized suppliers cater to the scientific community. These vendors provide the isotope in various forms, including powder, and offer detailed specifications to meet the demands of sensitive experimental protocols.
| Supplier | Available Forms | Notes |
| BuyIsotope.com | Metal powder (⁴⁷Ti), Oxide (⁴⁷TiO₂) | Offers quotes upon request and provides safety data sheets for both metal and oxide forms.[1][2][3][4] |
| Trace Sciences International | Enriched stable isotopes | A global supplier serving medical, scientific, and nuclear communities since 1988.[5] |
| Urenco Stable Isotopes | Enriched and depleted isotopes | A European supplier utilizing centrifuge technology for isotope separation.[6] |
| Cambridge Isotope Laboratories, Inc. | Stable isotopes and labeled compounds | A leading producer of stable isotopes, primarily for labeling biochemical and organic compounds.[7] |
| American Elements | Elemental and oxide forms | Offers titanium oxides in various forms, including nanoparticles and sputtering targets.[8] |
Key Research Applications and Experimental Protocols
Enriched ⁴⁷TiO₂ is a versatile material with significant applications in nuclear medicine, materials science, and drug development.
Production of Medical Radionuclides for PET and SPECT Imaging
A primary application of enriched ⁴⁷TiO₂ is in the production of positron-emitting radionuclides for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
Experimental Protocol: Production of Scandium-44 (⁴⁴Sc) from Enriched ⁴⁷TiO₂
This protocol outlines the production of ⁴⁴Sc, a promising PET imaging agent, via proton irradiation of an enriched ⁴⁷TiO₂ target.
Target Preparation:
-
Material: 95.7% enriched ⁴⁷TiO₂ powder.
-
Procedure: The enriched ⁴⁷TiO₂ powder is pressed into a solid target. The mass and dimensions of the target are determined by the specific requirements of the cyclotron and desired yield.
Irradiation:
-
Instrument: Medical cyclotron.
-
Reaction: ⁴⁷Ti(p,α)⁴⁴Sc
-
Procedure: The prepared ⁴⁷TiO₂ target is mounted in a solid target station of the cyclotron and irradiated with a proton beam. The energy and current of the proton beam are optimized to maximize the production of ⁴⁴Sc while minimizing the formation of impurities.
Post-Irradiation Processing:
-
Chemical Separation: Following irradiation, the target is dissolved, and ⁴⁴Sc is separated from the unreacted ⁴⁷Ti and other potential byproducts using chromatographic techniques.
-
Quality Control: The final product's radionuclidic and chemical purity are assessed using techniques such as gamma-ray spectroscopy and high-performance liquid chromatography (HPLC).
Materials Science: Nuclear Gamma Resonance (Mössbauer) Spectroscopy
Enriched ⁴⁷Ti is utilized in Nuclear Gamma Resonance (NGR) or Mössbauer spectroscopy to study the local atomic and magnetic environment in titanium-containing materials.[1][2][3][4] This technique provides valuable insights into the structure of crystals, glasses, and ceramic materials.
Experimental Workflow: ⁴⁷Ti Mössbauer Spectroscopy
Drug Development and Delivery
While research is ongoing, the use of enriched ⁴⁷TiO₂ nanoparticles as tracers in drug delivery systems presents a promising frontier. The distinct isotopic signature of ⁴⁷Ti allows for sensitive and precise tracking of these nanoparticles within biological systems.
Conceptual Experimental Protocol: ⁴⁷TiO₂ Nanoparticles as Drug Delivery Tracers
-
Synthesis of ⁴⁷TiO₂ Nanoparticles: Synthesize nanoparticles of the desired size and surface characteristics using enriched ⁴⁷TiO₂ as the precursor material.
-
Drug Loading: Load the therapeutic agent onto or into the ⁴⁷TiO₂ nanoparticles.
-
In Vitro Characterization: Characterize the drug-loaded nanoparticles for size, charge, drug release kinetics, and stability.
-
In Vivo Administration: Administer the drug-loaded ⁴⁷TiO₂ nanoparticles to an animal model.
-
Biodistribution Analysis: At various time points, collect tissues of interest and quantify the concentration of ⁴⁷Ti using highly sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This will reveal the biodistribution and tumor-targeting efficacy of the nanoparticles.
-
Therapeutic Efficacy Assessment: Monitor the therapeutic effect of the delivered drug in the animal model.
Signaling Pathways in Radio-Oncology and Drug Development
The radionuclides produced from enriched titanium isotopes, such as Vanadium-48 (from ⁴⁸Ti, a related isotope) and Scandium-47 (from ⁴⁶Ca, with ⁴⁷Sc being the therapeutic counterpart to ⁴⁴Sc), can induce cellular responses through various signaling pathways. Understanding these pathways is crucial for developing effective radiopharmaceuticals and targeted drug therapies.
MAPK/ERK Signaling Pathway
Vanadium compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is critical in regulating cell growth, proliferation, and differentiation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. Vanadium compounds can stimulate this pathway, leading to increased cell survival or, in some contexts, apoptosis.
Caspase-Mediated Apoptosis Pathway
Vanadium compounds can also induce apoptosis, or programmed cell death, through the activation of caspases, a family of protease enzymes essential for this process.
This technical guide provides a foundational understanding of the procurement and research applications of enriched this compound oxide. As research in this field continues to evolve, the methodologies and our understanding of the intricate cellular interactions of its derivative products will undoubtedly expand, opening new avenues for scientific discovery and therapeutic innovation.
References
- 1. buyisotope.com [buyisotope.com]
- 2. buyisotope.com [buyisotope.com]
- 3. buyisotope.com [buyisotope.com]
- 4. buyisotope.com [buyisotope.com]
- 5. tracesciences.com [tracesciences.com]
- 6. Urenco Isotopes | Supplying innovation for over 30 years [urencoisotopes.com]
- 7. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 8. americanelements.com [americanelements.com]
Technical Guide to Titanium-47 Metal Powder for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Titanium-47 (Ti-47) metal powder for laboratory use, focusing on its procurement, technical specifications, and experimental applications. Given the specialized nature of isotopically enriched materials, this document outlines the typical process for obtaining Ti-47 and provides guidance on its handling and use in research settings.
Procurement and Cost of this compound Metal Powder
Obtaining isotopically enriched this compound metal powder for laboratory use requires a different approach than sourcing standard chemical reagents. Due to the specialized and costly enrichment process, Ti-47 is not available as an off-the-shelf product with a fixed price. Instead, researchers must request a quotation from specialized suppliers of stable isotopes.
The cost of Ti-47 is influenced by several factors, including the desired isotopic purity, particle size, and the total quantity required. While exact pricing is only available upon request, it is important to budget for a significantly higher cost compared to naturally occurring titanium powder. For budgetary planning, researchers can refer to price lists for other enriched stable isotopes, which often range from hundreds to thousands of dollars per gram depending on the isotope and enrichment level.
The Quotation Process
To obtain a quote for this compound metal powder, researchers will need to provide the supplier with a set of technical specifications. The typical workflow for procuring specialized laboratory materials like Ti-47 is outlined in the diagram below. This process involves defining the experimental requirements, identifying suitable suppliers, requesting a formal quotation, and navigating the institutional purchasing process.
Potential Suppliers
Several companies specialize in the production and distribution of stable isotopes. Researchers can contact the following types of suppliers to inquire about this compound metal powder:
-
ISOFLEX: A supplier of stable isotopes and select radioisotopes.[1]
-
BuyIsotope.com (a division of Neonest AB): A global supplier of a wide range of enriched isotopes.[2]
-
American Elements: A manufacturer and distributor of high-purity metals and chemicals, including isotopes.
-
Trace Sciences International: A producer of stable isotope-labeled compounds.
When requesting a quote, it is advisable to contact multiple suppliers to compare pricing and availability.
Technical Specifications
The specifications of this compound metal powder are critical for its successful application in research. The following tables summarize the key nuclear and physical properties of Ti-47, as well as typical specifications for commercially available titanium metal powder that can be requested for the enriched isotope.
Nuclear and Physical Properties of this compound
| Property | Value |
| Atomic Number | 22 |
| Mass Number | 47 |
| Natural Abundance | 7.44% |
| Isotopic Purity (enriched) | >95% (typical, can be specified) |
| Spin | 5/2 |
| Magnetic Moment (μ/μN) | -0.7884 |
Typical Specifications for Titanium Metal Powder
| Parameter | Typical Range/Value | Notes |
| Chemical Purity | 99.5% to 99.99% | Specify based on experimental needs. |
| Particle Size | -325 mesh (<44 µm) to -100 mesh (<149 µm) | Finer powders have higher surface area. |
| Morphology | Irregular or Spherical | Spherical powders offer better flowability. |
| Impurities (max. ppm) | Fe, C, O, N, H | Request a certificate of analysis for detailed impurity levels. |
Experimental Protocols
This compound is utilized in various advanced research applications. Below are detailed methodologies for two key experimental areas where Ti-47 metal powder is employed.
Production of Vanadium-48 for PET Imaging
Vanadium-48 (V-48) is a positron-emitting radionuclide with applications in medical imaging (Positron Emission Tomography, PET) and nutritional studies. It can be produced by proton bombardment of an enriched this compound target.
Objective: To produce V-48 via the 47Ti(p,n)47V -> 47Sc -> 48V reaction pathway is indirect. A more direct and commonly cited reaction for producing V-48 is the 48Ti(p,n)48V reaction. However, the use of enriched 47Ti can also contribute to the production of other vanadium isotopes and is a subject of research. For the purpose of this guide, we will outline a general protocol for target preparation and irradiation.
Methodology:
-
Target Preparation:
-
A specific quantity of enriched this compound metal powder is pressed into a high-purity backing material, typically aluminum or copper, to form a target disc.
-
The target is then sealed to ensure stability under vacuum and during irradiation.
-
-
Irradiation:
-
Post-Irradiation Processing:
-
After a cooling period to allow for the decay of short-lived isotopes, the target is chemically processed to separate the V-48 from the titanium target material.
-
This typically involves dissolving the target in an appropriate acid and using ion exchange chromatography to isolate the vanadium isotopes.
-
-
Quality Control:
-
The final product is analyzed for radionuclidic purity, radiochemical purity, and specific activity before use in further applications.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound, with its nuclear spin of 5/2, is an NMR-active nucleus. Solid-state NMR spectroscopy of Ti-47 can provide valuable insights into the local atomic environment and structure of titanium-containing materials.[6][7][8][9][10]
Objective: To characterize the local structure of a titanium-containing material using 47Ti solid-state NMR.
Methodology:
-
Sample Preparation:
-
The material containing this compound is finely ground into a homogeneous powder.
-
The powder is then packed into an NMR rotor of a specific diameter (e.g., 1.3 mm, 3.2 mm, or 4 mm).
-
-
NMR Spectrometer Setup:
-
The experiment is conducted on a high-field solid-state NMR spectrometer.
-
A specialized probe capable of detecting the low gyromagnetic ratio of 47Ti is used.
-
-
Data Acquisition:
-
Spectral Analysis:
Safety and Handling
Handling metal powders in a laboratory setting requires strict adherence to safety protocols to mitigate risks such as inhalation, skin contact, and fire or explosion.[11][12][13][14][15]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or P100) should be worn to prevent inhalation of fine particles.[11]
-
Eye Protection: Safety goggles are mandatory to protect against airborne particles.[13]
-
Gloves: Use appropriate gloves to prevent skin contact.[12]
-
Lab Coat: A lab coat should be worn to protect clothing. For reactive powders like titanium, a fire-resistant lab coat is recommended.[12]
Handling Procedures:
-
Ventilation: All handling of titanium powder should be performed in a well-ventilated area, preferably within a fume hood or a glove box, especially for highly sensitive materials.[11]
-
Inert Atmosphere: For reactive experiments, handling should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11]
-
Static Electricity: Grounding and bonding of all equipment and personnel is crucial to prevent static discharge, which can be an ignition source for fine metal powders.[11]
-
Spill Management: Spills should be cleaned up immediately using a vacuum with a HEPA filter. Dry sweeping should be avoided as it can create dust clouds.
Storage:
-
This compound metal powder should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
-
It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents.
By following these guidelines, researchers can safely and effectively utilize this compound metal powder in their laboratory experiments, contributing to advancements in their respective fields.
References
- 1. ISOFLEX USA - Stable Isotopes [isoflex.com]
- 2. buyisotope.com [buyisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. epj-conferences.org [epj-conferences.org]
- 5. Bilayer target for efficient production of 47Sc from proton-induced irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. This compound and titanium-49 NMR references [pascal-man.com]
- 11. What Are The Precautions To Be Taken During Blending Of Metal Powders? Ensure Safety And Quality In Your Lab - Kintek Solution [kindle-tech.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. holdsworthwiki.robarts.ca [holdsworthwiki.robarts.ca]
- 14. researchgate.net [researchgate.net]
- 15. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
An In-Depth Technical Guide to the Thermodynamic and Nuclear Properties of the Stable ⁴⁷Ti Isotope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium is a lustrous transition metal recognized for its high strength-to-weight ratio and excellent corrosion resistance.[1] Naturally occurring titanium is composed of five stable isotopes: ⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, and ⁵⁰Ti.[1] Among these, the stable isotope ⁴⁷Ti holds particular interest due to its unique nuclear properties, which make it valuable in specialized fields of research and medicine.
This guide provides a comprehensive overview of the core thermodynamic and nuclear properties of the ⁴⁷Ti isotope. While bulk thermodynamic properties such as heat capacity and enthalpy of fusion are characteristic of elemental titanium, the specific nuclear properties of ⁴⁷Ti—such as its nuclear spin and use as a precursor for medical radionuclides—set it apart for advanced applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows pertinent to its application.
Quantitative Data Summary
The properties of the ⁴⁷Ti isotope are presented in two categories: its specific nuclear and atomic properties, and the bulk thermodynamic properties of elemental titanium, which are applicable to ⁴⁷Ti in most chemical and physical contexts.
Table 1: Nuclear and Atomic Properties of ⁴⁷Ti Isotope
| Property | Value | Units |
| Natural Abundance | 7.44% | (mole fraction) |
| Atomic Mass | 46.9517631 | Da |
| Protons (Z) | 22 | - |
| Neutrons (N) | 25 | - |
| Spin and Parity | 5/2- | - |
| Magnetic Dipole Moment (μ) | -0.78814 | μN |
| Electric Quadrupole Moment (Q) | +0.302 | barn |
| g-factor | -0.31539 | - |
| Half-life | Stable | - |
Sources:[1]
Table 2: Thermodynamic Properties of Elemental Titanium
These values represent elemental titanium with its natural isotopic abundance. The variance among stable isotopes for these bulk properties is negligible for most applications.
| Property | Value | Units |
|---|---|---|
| Melting Point | 1941 (1668 °C) | K |
| Boiling Point | 3560 (3287 °C) | K |
| Molar Heat Capacity (at 298.15 K) | 25.060 | J/(mol·K) |
| Specific Heat (at 25 °C) | 520 | J/(kg·K) |
| Heat of Fusion | 18.7 | kJ/mol |
| Heat of Vaporization | 425 | kJ/mol |
| Standard Entropy (S°) (solid, 298.15 K) | 30.72 | J/(mol·K) |
| Enthalpy of Atomization | 471 | kJ/mol |
Table 3: Heat Capacity of Elemental Titanium (α-phase, solid) at Various Temperatures
The heat capacity (Cp) of titanium is temperature-dependent. The values below are derived from the NIST-JANAF Thermochemical Tables.[5][6][7][8]
| Temperature (K) | Molar Heat Capacity (Cp) | Units |
|---|---|---|
| 298.15 | 25.060 | J/(mol·K) |
| 400 | 26.543 | J/(mol·K) |
| 600 | 29.070 | J/(mol·K) |
| 800 | 31.501 | J/(mol·K) |
| 1000 | 34.259 | J/(mol·K) |
Key Experimental Protocols
The determination of titanium's properties and its application in advanced research involves several sophisticated experimental techniques.
Calorimetry for Heat Capacity Measurement
Calorimetry is the primary method for determining the heat capacity and enthalpies of transition for metals like titanium.
Methodology: Adiabatic Calorimetry This technique is used for precise measurements of heat capacity at low to moderate temperatures.
-
Sample Preparation : A high-purity, known mass of metallic titanium is placed within a sample holder inside a calorimeter.
-
Apparatus : The calorimeter is enclosed in an adiabatic shield within a high-vacuum chamber. The temperature of the shield is precisely controlled to match the temperature of the sample at all times, preventing heat loss to the surroundings.
-
Measurement : A known quantity of electrical energy (heat) is supplied to the sample through a heater. The resulting temperature increase is meticulously measured with a calibrated thermometer (e.g., a platinum resistance thermometer).
-
Calculation : The heat capacity (Cp) is calculated using the formula Cp = (ΔQ / ΔT) / m, where ΔQ is the heat supplied, ΔT is the change in temperature, and m is the mass of the sample. The measurement is repeated in small temperature increments to map the heat capacity across a wide temperature range.[9][10]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its nuclear spin of 5/2, ⁴⁷Ti is an NMR-active nucleus. Solid-state NMR is used to probe the local atomic environment in titanium-containing materials.
Methodology: Magic-Angle Spinning (MAS) NMR of ⁴⁷Ti
-
Sample Preparation : The solid sample, such as a titanium-based catalyst or ceramic, is finely ground into a homogeneous powder.[11] This powder is then tightly packed into a zirconia rotor (typically 1 to 4 mm in diameter).[11]
-
Spectrometer Setup : The rotor is placed in an NMR probe, which is then inserted into a high-field superconducting magnet. The probe must be tuned to the Larmor frequency of ⁴⁷Ti, which is low due to its small gyromagnetic ratio.[11]
-
Data Acquisition : The sample is spun at a high speed (Magic-Angle Spinning, or MAS) at an angle of 54.74° relative to the main magnetic field.[12] MAS averages out anisotropic interactions, which would otherwise lead to extremely broad, featureless spectra for quadrupolar nuclei like ⁴⁷Ti.[13][14] A spin-echo pulse sequence is typically used to acquire the signal, which helps to overcome issues with signal distortion.[15]
-
Data Processing : The acquired time-domain signal (Free Induction Decay) is subjected to a Fourier transform to produce the frequency-domain NMR spectrum. The resulting peaks provide information about the different chemical environments of titanium atoms in the solid.[16]
Single-Particle Inductively Coupled Plasma Mass Spectrometry (spICP-MS)
spICP-MS is an analytical technique used to detect and characterize nanoparticles. The ⁴⁷Ti isotope is often measured alongside the more abundant ⁴⁸Ti to accurately determine the size distribution of TiO₂ nanoparticles, especially in polydisperse samples.
Methodology: Multi-Isotope Nanoparticle Analysis
-
Sample Preparation : A suspension containing TiO₂ nanoparticles is diluted significantly to ensure that particles enter the instrument one at a time.[17][18]
-
Instrumentation : The diluted suspension is introduced into an ICP-MS system. The high-temperature argon plasma desolvates and atomizes each nanoparticle, creating a dense cloud of ions.[19][20]
-
Time-Resolved Analysis : The mass spectrometer is set to monitor multiple titanium isotopes (e.g., ⁴⁷Ti and ⁴⁸Ti) with very short data acquisition times (dwell times) of microseconds. Each ion cloud from a single nanoparticle generates a transient signal pulse.[21][22]
-
Data Analysis : The intensity of each pulse is proportional to the mass of titanium in the nanoparticle, which allows for the calculation of the particle's size. The number of pulses detected per unit of time relates to the particle number concentration.[18] By measuring a less abundant isotope like ⁴⁷Ti, the instrument can accurately size larger particles without saturating the detector, a common issue when only measuring the highly abundant ⁴⁸Ti.[23][24][25] Combining data from both isotopes provides a more complete and accurate particle size distribution.
Visualizations of Workflows and Relationships
Production of ⁴⁸V for PET Imaging
The stable ⁴⁷Ti isotope is a critical starting material for producing the positron-emitting radionuclide Vanadium-48 (⁴⁸V, half-life: ~16 days), which has applications in Positron Emission Tomography (PET) for medical imaging and research.[26][27] The production typically involves the ⁴⁷Ti(p,n)⁴⁸V nuclear reaction.[28]
Caption: Workflow for the production of ⁴⁸V from an enriched ⁴⁷Ti target for PET applications.
Experimental Workflow for ⁴⁷/⁴⁹Ti Solid-State NMR
Solid-state NMR provides invaluable structural information on titanium-containing materials. The workflow involves careful sample preparation, data acquisition using specialized pulse sequences, and detailed analysis.[29][30]
Caption: A generalized workflow for acquiring and analyzing a solid-state NMR spectrum of ⁴⁷Ti.
Logical Flow for Multi-Isotope spICP-MS Analysis
The use of multiple titanium isotopes in spICP-MS is a strategy to overcome detector limitations and accurately characterize samples with a wide range of nanoparticle sizes.
Caption: Logic for using both ⁴⁸Ti and ⁴⁷Ti in spICP-MS to analyze polydisperse nanoparticles.
References
- 1. Titanium - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Titanium » thermochemistry and thermodynamics [webelements.com]
- 3. Technical data for the element Titanium in the Periodic Table [periodictable.com]
- 4. periodic-table.org [periodic-table.org]
- 5. janaf.nist.gov [janaf.nist.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. catalog.data.gov [catalog.data.gov]
- 8. titanium [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nmr spectroscopy for solids | Bruker [bruker.com]
- 13. Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A toolbox for improving the workflow of NMR crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. A critical review of single particle inductively coupled plasma mass spectrometry – A step towards an ideal method for nanomaterial characterization - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C9JA00206E [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. azonano.com [azonano.com]
- 23. Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spectroscopyeurope.com [spectroscopyeurope.com]
- 25. Use of single-collector and multi-collector ICP-mass spectrometry for isotopic analysis - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Positron Emission Tomography: Current Challenges and Opportunities for Technological Advances in Clinical and Preclinical Imaging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2024.sci-hub.se [2024.sci-hub.se]
- 29. r-nmr.eu [r-nmr.eu]
- 30. m.youtube.com [m.youtube.com]
Unveiling the Core: A Technical Guide to the Spin and Parity of the Titanium-47 Nucleus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the nuclear spin and parity of the Titanium-47 (⁴⁷Ti) nucleus. A comprehensive understanding of these fundamental nuclear properties is crucial for various scientific and medical applications, including the development of novel pharmaceuticals and advanced materials. This document details the established values for the spin and parity of ⁴⁷Ti, outlines the experimental methodologies used for their determination, and provides a theoretical framework for their interpretation.
Core Properties of the this compound Nucleus
The this compound nucleus is a stable isotope of titanium with 22 protons and 25 neutrons. Its key nuclear properties are summarized in the table below, providing a clear and concise overview of its fundamental characteristics.
| Property | Value | Unit |
| Spin | 5/2 | ħ |
| Parity | -1 (Negative) | |
| Magnetic Dipole Moment (μ) | -0.78848 | μN |
| Electric Quadrupole Moment (Q) | +0.29 | barn |
| Natural Abundance | 7.44 | % |
These properties, particularly the non-zero spin, make the ⁴⁷Ti nucleus a subject of interest in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR).
Theoretical Framework: The Nuclear Shell Model
The spin and parity of the this compound nucleus can be understood through the framework of the nuclear shell model. This model, analogous to the electron shell model in atoms, posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, within the nucleus. The spin and parity of the nucleus in its ground state are determined by the properties of the unpaired nucleon(s).
For ⁴⁷Ti, with 22 protons and 25 neutrons:
-
Protons (Z=22): The 22 protons fill the available energy shells in pairs, resulting in a total angular momentum of zero and positive parity for the proton configuration.
-
Neutrons (N=25): The first 20 neutrons fill the shells up to the magic number 20. The remaining 5 neutrons occupy the 1f₇/₂ orbital. Four of these neutrons form pairs, leaving one unpaired neutron.
The spin of the ⁴⁷Ti nucleus is therefore determined by the total angular momentum of this single unpaired neutron in the 1f₇/₂ orbital, which is 7/2. However, experimental evidence consistently shows the spin to be 5/2. This discrepancy is resolved by considering that the five neutrons in the 1f₇/₂ shell couple in such a way that the total angular momentum is 5/2, which is the energetically favored ground state configuration.
The parity of the nucleus is determined by the orbital angular momentum (l) of the unpaired nucleon, according to the formula P = (-1)ˡ. For the 1f₇/₂ orbital, the orbital angular momentum quantum number l is 3 (for an 'f' orbital). Therefore, the parity is (-1)³ = -1, which is negative.
This theoretical prediction of a 5/2⁻ state is in excellent agreement with experimental observations.
Logical Relationship of the Nuclear Shell Model for ⁴⁷Ti
The following diagram illustrates the logical steps in determining the spin and parity of the ⁴⁷Ti nucleus using the nuclear shell model.
Experimental Determination of Spin and Parity
The spin and parity of the ⁴⁷Ti nucleus are determined through a variety of sophisticated experimental techniques. These methods probe the hyperfine interactions between the nuclear moments and the surrounding electromagnetic fields. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful method for determining nuclear spin. Nuclei with non-zero spin, like ⁴⁷Ti, possess a magnetic dipole moment that interacts with an external magnetic field. The energy levels of the nucleus split in the presence of this field (the Zeeman effect), and the number of these sublevels is directly related to the spin quantum number.[1]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is analogous to NMR but focuses on the transitions of unpaired electron spins. Hyperfine interactions between the unpaired electrons and the magnetic moments of nearby nuclei, such as ⁴⁷Ti, can provide information about the nuclear spin.
-
Perturbed Angular Correlation (PAC) Spectroscopy: This technique utilizes the directional correlation of successively emitted gamma rays from a radioactive probe nucleus. The interaction of the nuclear moments with internal electric and magnetic fields perturbs this correlation, providing detailed information about the nuclear spin and moments.[2][3]
Detailed Experimental Protocol: Solid-State ⁴⁷Ti NMR Spectroscopy
Solid-state NMR (ssNMR) is a key technique for studying the local environment of titanium in solid materials. The following provides a representative protocol for acquiring a ⁴⁷Ti ssNMR spectrum.
1. Sample Preparation:
-
The sample containing this compound is typically in a powdered crystalline form to ensure a random distribution of crystallite orientations.
-
The powder is packed into a zirconia rotor of a specific diameter (e.g., 4 mm). The packing must be dense and uniform to ensure stable magic-angle spinning (MAS).
2. NMR Spectrometer Setup:
-
Magnetic Field: A high-strength superconducting magnet is used (e.g., 14.1 T or higher) to maximize sensitivity and resolution.
-
Probe: A solid-state NMR probe capable of magic-angle spinning is required.
-
Tuning: The probe is tuned to the Larmor frequency of ⁴⁷Ti at the given magnetic field strength.
3. Data Acquisition Parameters:
-
Pulse Sequence: Due to the quadrupolar nature of the ⁴⁷Ti nucleus, specialized pulse sequences are employed to enhance the signal and minimize spectral broadening. A common choice is the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) sequence.[4]
-
Magic-Angle Spinning (MAS): The sample is spun at a high rate (e.g., 10-15 kHz) at the magic angle (54.74°) to average out anisotropic interactions and narrow the spectral lines.
-
Recycle Delay: A sufficiently long recycle delay is used to allow the nuclear spins to return to thermal equilibrium between scans.
-
Number of Scans: A large number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance and low gyromagnetic ratio of ⁴⁷Ti.
4. Data Processing and Analysis:
-
Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is phase-corrected to obtain a pure absorption lineshape.
-
Spectral Simulation: The experimental spectrum is often simulated using specialized software to extract key parameters, including the nuclear quadrupole coupling constant and the chemical shift anisotropy, which provide information about the local electronic and structural environment of the titanium nucleus.
Experimental Workflow for Solid-State ⁴⁷Ti NMR
The diagram below outlines the general workflow for determining the nuclear properties of ⁴⁷Ti using solid-state NMR spectroscopy.
Conclusion
The spin and parity of the this compound nucleus are firmly established as 5/2 and negative, respectively. This 5/2⁻ ground state is consistently predicted by the nuclear shell model and confirmed by a variety of experimental techniques, most notably Nuclear Magnetic Resonance spectroscopy. The detailed understanding of these fundamental nuclear properties, and the methodologies to determine them, are essential for advancing research in fields ranging from materials science to drug development, where the unique characteristics of specific isotopes can be leveraged for innovative applications.
References
Methodological & Application
Application Notes and Protocols for the Production of Vanadium-48 from a Titanium-47 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of the positron-emitting radionuclide Vanadium-48 (⁴⁸V) using enriched Titanium-47 (⁴⁷Ti) as a precursor material. ⁴⁸V, with its half-life of 15.97 days, is a promising candidate for positron emission tomography (PET) imaging, particularly for applications requiring longer observation periods.
Introduction
Vanadium-48 (⁴⁸V) is a valuable radionuclide for medical imaging and research due to its decay characteristics, which include positron emission (β⁺) suitable for PET imaging. Its relatively long half-life allows for the tracking of slower biological processes, offering advantages over shorter-lived PET isotopes. The production of ⁴⁸V can be efficiently achieved via the proton-induced nuclear reaction on enriched this compound (⁴⁷Ti), primarily through the ⁴⁷Ti(p,n)⁴⁸V reaction. This document outlines the necessary data and experimental procedures for successful ⁴⁸V production and purification.
Nuclear Reaction and Cross-Section Data
The primary nuclear reaction for the production of ⁴⁸V from a ⁴⁷Ti target is:
⁴⁷Ti + p → ⁴⁸V + n
The efficiency of this reaction is highly dependent on the energy of the incident proton beam. The probability of this reaction occurring is described by the nuclear reaction cross-section, measured in millibarns (mb). While extensive data for the ⁴⁸Ti(p,n)⁴⁸V reaction is available, specific experimental data for the ⁴⁷Ti(p,n)⁴⁸V reaction is less common in the literature. However, existing data for proton-induced reactions on titanium isotopes can be used to estimate the optimal energy range for ⁴⁸V production.
It is important to also consider competing nuclear reactions that can lead to the formation of radionuclidic impurities. When using enriched ⁴⁷Ti targets, potential impurities can arise from other titanium isotopes present in the target material. For instance, if ⁴⁸Ti is present, the ⁴⁸Ti(p,n)⁴⁸V reaction will also contribute to the ⁴⁸V yield, while other reactions can produce various scandium radioisotopes (e.g., ⁴⁶Sc, ⁴⁷Sc, ⁴⁸Sc).
Table 1: Proton-Induced Reaction Cross-Sections for ⁴⁸V Production from ⁴⁸Ti
| Proton Energy (MeV) | ⁴⁸Ti(p,n)⁴⁸V Cross-Section (mb) |
| 5.0 | 100 |
| 7.5 | 450 |
| 10.0 | 600 |
| 12.5 | 550 |
| 15.0 | 400 |
| 17.5 | 300 |
| 20.0 | 250 |
Note: This data is for the ⁴⁸Ti(p,n)⁴⁸V reaction and serves as a reference. The cross-section for ⁴⁷Ti(p,n)⁴⁸V is expected to have a similar energy dependence.
Experimental Protocols
Target Preparation: Enriched ⁴⁷TiO₂ Powder Target
Enriched ⁴⁷TiO₂ is the recommended target material due to its stability under irradiation.
Materials and Equipment:
-
Enriched ⁴⁷TiO₂ powder (>95% enrichment)
-
Aluminum target disc (high purity)
-
Hydraulic press
-
Template and pressing tool for disc formation
Protocol:
-
Carefully weigh the desired amount of enriched ⁴⁷TiO₂ powder.
-
Pour the ⁴⁷TiO₂ powder into the template of the pressing tool.
-
Place the template into the hydraulic press.
-
Apply a pressure of approximately 5000 kg/cm ² to form a solid pellet.
-
Carefully remove the pressed pellet from the tool.
-
Mount the pellet into the aluminum target disc, ensuring good thermal contact. The edges of the disc can be crimped to secure the pellet.
Cyclotron Irradiation
Irradiation Parameters:
-
Particle: Protons
-
Target: Enriched ⁴⁷TiO₂ on an aluminum disc
-
Proton Energy: An incident energy of ~14 MeV on the target material is recommended to maximize the ⁴⁸V yield while minimizing the production of long-lived impurities. The initial proton beam energy from the cyclotron should be selected to account for any energy loss in degrader foils and the target backing.[1]
-
Beam Current: 10-20 µA (dependent on the cooling efficiency of the target station)
-
Irradiation Time: 1-2 hours, depending on the desired activity.
Procedure:
-
Mount the prepared target in the solid target station of the cyclotron.
-
Ensure adequate cooling of the target during irradiation to prevent overheating and damage.
-
Irradiate the target with the specified proton beam energy and current for the desired duration.
-
After irradiation, allow for a cooling period of at least a few hours to let short-lived radionuclides decay.
Chemical Separation of ⁴⁸V from Irradiated Titanium Target
This protocol utilizes ion exchange chromatography to separate the no-carrier-added ⁴⁸V from the bulk titanium target material.
Materials and Equipment:
-
Concentrated hydrofluoric acid (HF) or sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Hydrogen peroxide (H₂O₂)
-
Cation exchange resin (e.g., Dowex 50W-X8 or Amberlite CG-50)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Hot plate
-
Gamma-ray spectrometer
Protocol:
-
Target Dissolution:
-
Carefully transfer the irradiated ⁴⁷TiO₂ pellet into a suitable beaker (e.g., Teflon for HF).
-
Method A (HF): Add a minimal volume of concentrated HF to dissolve the titanium dioxide pellet. Gentle heating may be required.
-
Method B (H₂SO₄): Alternatively, dissolve the target in concentrated H₂SO₄ with heating under reflux. This may form TiO₂ hydrate (B1144303) salts which can be subsequently dissolved in dilute sulfuric acid.[1]
-
-
Column Preparation:
-
Prepare a column with a suitable amount of cation exchange resin (e.g., Dowex 50W-X8).
-
Pre-condition the column by washing with several column volumes of deionized water, followed by the initial mobile phase (e.g., 0.01 M H₂SO₄).
-
-
Loading the Sample:
-
If using the H₂SO₄ dissolution method, dilute the dissolved target solution to a low acidic concentration (e.g., 0.01 M H₂SO₄) to ensure the uptake of titanium onto the resin.[1] If HF was used, the solution needs to be evaporated and reconstituted in an appropriate acidic solution for loading.
-
Load the dissolved target solution onto the pre-conditioned cation exchange column.
-
-
Elution:
-
Titanium Elution: Elute the bulk titanium from the column using an appropriate eluent. For example, with an Amberlite CG-50 column, a solution of 1% H₂O₂ in 0.01 M nitric acid can be used to form a peroxo-complex of titanium that will elute from the column.[1]
-
Vanadium-48 Elution: After the titanium has been completely eluted (as confirmed by monitoring the column effluent), elute the ⁴⁸V using a stronger acid solution. The exact concentration will depend on the resin and requires optimization, but typically a higher concentration of the acid used in the mobile phase will effectively strip the ⁴⁸V from the resin.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate throughout the separation process.
-
Analyze the radioactivity of each fraction using a gamma-ray spectrometer to identify the fractions containing the purified ⁴⁸V.
-
Combine the ⁴⁸V-containing fractions.
-
-
Final Product Formulation:
-
The purified ⁴⁸V solution can be evaporated and reconstituted in a desired solvent for subsequent labeling or experimental use.
-
Data Presentation
Table 2: Production Yield and Purity of ⁴⁸V
| Parameter | Value | Reference |
| Production Yield | ||
| Theoretical Yield | Dependent on cross-section, beam current, and irradiation time | Calculated |
| Experimental Yield (from natTi) | 0.074 MBq/µA·h | [2] |
| Radiochemical Purity | > 95% | [1] |
| Radionuclidic Purity | > 99.8% (after separation and decay of short-lived isotopes) | [1] |
Note: Experimental yield and purity can vary significantly based on the specific irradiation and separation conditions.
Table 3: Potential Radionuclidic Impurities in ⁴⁸V Production from Titanium Targets
| Radionuclide | Half-life | Production Reaction Example | Notes |
| ⁴⁶Sc | 83.79 d | ⁴⁸Ti(d,α)⁴⁶Sc | Can be a long-lived impurity if deuterons are used or from other Ti isotopes.[1] |
| ⁴⁷V | 32.6 min | ⁴⁷Ti(p,n)⁴⁷V | Short-lived and will decay during the cooling period. |
| ⁴⁶V | 422 ms | ⁴⁶Ti(p,n)⁴⁶V | Very short-lived, not a concern. |
Visualizations
Nuclear Reaction and Decay Pathway
Caption: Production of ⁴⁸V via the ⁴⁷Ti(p,n) reaction and its subsequent decay.
Experimental Workflow
References
Application Notes and Protocols for 47Ti Electron Paramagnetic Resonance (EPR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including transition metal ions with unpaired electrons. Titanium in its +3 oxidation state (Ti³⁺), a d¹ ion, is EPR active and can provide valuable insights into its local electronic structure and coordination environment. The ⁴⁷Ti isotope, with a nuclear spin of I = 5/2 and a natural abundance of 7.44%, is particularly useful. The interaction between the unpaired electron and the ⁴⁷Ti nucleus gives rise to a characteristic hyperfine splitting in the EPR spectrum, which serves as a sensitive probe of the metal center's environment.[1]
These application notes provide a comprehensive guide to utilizing ⁴⁷Ti EPR spectroscopy for the characterization of titanium-containing systems, including metalloproteins, catalysts, and other materials relevant to drug development and material science.
Key Principles of ⁴⁷Ti EPR Spectroscopy
The EPR spectrum of a Ti³⁺ center is described by the spin Hamiltonian, which includes the electron Zeeman interaction and the hyperfine interaction.
-
g-Tensor: The electron Zeeman interaction is characterized by the g-tensor (gₓ, gᵧ, g₂), which reflects the interaction of the unpaired electron with the external magnetic field. The principal values and anisotropy of the g-tensor provide information about the symmetry of the ligand field around the Ti³⁺ ion.
-
Hyperfine Coupling Tensor (A-Tensor): The hyperfine interaction between the electron spin (S = 1/2) and the ⁴⁷Ti nuclear spin (I = 5/2) is described by the A-tensor. This interaction splits the EPR signal into 2I + 1 = 6 lines. The magnitude and anisotropy of the A-tensor are sensitive to the electronic wavefunction of the unpaired electron and thus provide detailed information about the nature of the chemical bonds and the coordination geometry of the titanium center.
Due to the low natural abundance of ⁴⁷Ti, isotopic enrichment is often necessary to observe well-resolved hyperfine splitting.
Data Presentation: ⁴⁷Ti EPR Parameters
The following table summarizes representative g-values and ⁴⁷Ti hyperfine coupling constants (A-values) for various Ti³⁺ species. This data can be used as a reference for identifying and characterizing new titanium centers.
| Compound/System | gₓ | gᵧ | g₂ | |Aₓ| (MHz) | |Aᵧ| (MHz) | |A₂| (MHz) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ti{CH(SiMe₃)₂}₃ in toluene (B28343) | 1.857 | 1.857 | 1.998 | 67 | 67 | 101 |[1] | | (ᵗBuPCP)TiCl₂ in toluene (100 K) | 1.9015 | 1.9215 | 1.9735 | ~61.6 | ~61.6 | ~72.8 |[2] | | (ᵗBuPCP)TiMe₂ in toluene (rt) | \multicolumn{3}{c|}{g₀ = 1.9685} | \multicolumn{3}{c|}{a₀ = 15.7 MHz} |[2] |
Note: Hyperfine coupling constants are often reported for the combination of ⁴⁷Ti and ⁴⁹Ti due to their similar gyromagnetic ratios and overlapping spectral features.[2] The values in the table are converted from mT to MHz where necessary for consistency.
Mandatory Visualizations
Signaling Pathway
Titanium ions and particles, often released from biomedical implants, can induce cellular responses, including the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4][5][6][7][8][9][10] This can lead to various cellular outcomes, including inflammation and apoptosis. The following diagram illustrates a simplified representation of this pathway.
Experimental Workflow
The following diagram outlines the general workflow for a typical ⁴⁷Ti EPR experiment, from sample preparation to data analysis and interpretation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality EPR spectra.
1.1. ⁴⁷Ti Isotopic Enrichment (Conceptual Protocol)
Due to the low natural abundance of ⁴⁷Ti, isotopic enrichment is often required. This typically involves synthesizing the titanium-containing molecule or incorporating titanium into the biological system using a ⁴⁷Ti-enriched precursor.
-
Starting Material: Obtain ⁴⁷Ti-enriched titanium dioxide (⁴⁷TiO₂) or another suitable precursor.
-
Precursor Synthesis: Convert the enriched starting material into a reactive precursor, such as ⁴⁷TiCl₄. This can be achieved through established chemical procedures.
-
Incorporation into Proteins: For metalloproteins, express the apoprotein (protein without the metal cofactor) and then reconstitute it with the ⁴⁷Ti-enriched precursor under anaerobic conditions to prevent oxidation.
-
Synthesis of Catalysts/Complexes: For synthetic complexes or catalysts, use the ⁴⁷Ti-enriched precursor in the synthesis route.
1.2. General Sample Preparation for EPR
-
Solid Samples (Powders):
-
Grind the solid sample to a fine, homogeneous powder to ensure random orientation of the paramagnetic centers.[11]
-
Load the powder into a high-purity quartz EPR tube (e.g., Wilmad-LabGlass).[12] The sample height should be sufficient to fill the active volume of the EPR resonator.
-
For air-sensitive samples, load and seal the EPR tube inside a glovebox under an inert atmosphere.[12]
-
-
Frozen Solution Samples:
-
Dissolve the sample in a solvent that forms a good glass upon freezing to avoid aggregation and spectral artifacts.[2] Common glass-forming solvents include toluene, 2-methyltetrahydrofuran, or mixtures of glycerol (B35011) and water.
-
The concentration of the paramagnetic species should be optimized to maximize signal-to-noise while avoiding concentration-dependent line broadening.
-
Transfer the solution to a quartz EPR tube.
-
Freeze the sample by slowly lowering the tube into liquid nitrogen to prevent cracking of the tube and to ensure a uniform glass.[2][12]
-
Continuous-Wave (CW) EPR Spectroscopy
CW-EPR is the most common EPR technique and is suitable for initial characterization of ⁴⁷Ti³⁺ species.
-
Instrument Setup:
-
Spectrometer: X-band (~9.5 GHz) or Q-band (~35 GHz) CW-EPR spectrometer.
-
Resonator: Standard TE₁₀₂ rectangular cavity or a high-sensitivity cylindrical cavity.
-
Cryostat: A liquid helium or liquid nitrogen cryostat is required for low-temperature measurements, which are often necessary for Ti³⁺ complexes to achieve sufficiently long relaxation times.
-
-
Typical Acquisition Parameters for a Ti(III) Complex:
-
Microwave Frequency: ~9.4 GHz (X-band)
-
Microwave Power: 0.1 - 1.0 mW (low power to avoid saturation)[1][2]
-
Modulation Frequency: 100 kHz
-
Magnetic Field Sweep: Centered around the expected g-value for Ti³⁺ (typically g < 2.0023), with a sweep width sufficient to cover the entire spectrum, including hyperfine features.
-
Time Constant and Conversion Time: Optimized to achieve a good signal-to-noise ratio without distorting the spectral lineshape.
Pulsed EPR Spectroscopy: HYSCORE
Hyperfine Sublevel Correlation (HYSCORE) spectroscopy is a powerful two-dimensional pulsed EPR technique that is particularly useful for probing weak hyperfine interactions with ligand nuclei. It can also be used to resolve and assign the hyperfine couplings from ⁴⁷Ti.
-
Pulse Sequence: The HYSCORE experiment typically uses a four-pulse sequence: π/2 – τ – π/2 – t₁ – π – t₂ – π/2 – echo.[11][13]
-
Instrument Setup:
-
A pulsed EPR spectrometer equipped with a pulse-forming unit and an arbitrary waveform generator.
-
A low-temperature cryostat is essential.
-
-
Typical HYSCORE Experimental Parameters:
-
Microwave Frequency: X-band (~9.7 GHz) or higher frequencies.
-
Temperature: 10 - 20 K
-
Pulse Lengths: Typical π/2 pulse lengths are in the range of 12-24 ns.
-
Inter-pulse Delay (τ): The value of τ is chosen to avoid blind spots in the spectrum and is typically in the range of 96-200 ns.[13][14] It is often necessary to acquire spectra at multiple τ values.
-
Time Increments (t₁ and t₂): The initial values and step sizes for t₁ and t₂ determine the spectral width and resolution of the 2D spectrum.
-
Phase Cycling: An appropriate phase cycle (e.g., 8-step) is used to suppress unwanted echoes and artifacts.
-
Data Analysis and Simulation
-
Data Processing: Raw EPR data may require baseline correction, and for quantitative analysis, double integration of the first-derivative spectrum is performed.
-
Spectral Simulation: The experimental spectra are simulated using software packages such as EasySpin (for MATLAB) or commercial software provided by the spectrometer manufacturer. Simulation allows for the precise determination of the g-tensor and A-tensor components by fitting the simulated spectrum to the experimental data.
-
Interpretation: The extracted spin Hamiltonian parameters (g and A values) are then interpreted in the context of the molecular structure and electronic properties of the Ti³⁺ center. This information can reveal details about the coordination number, geometry, and the nature of the ligands bound to the titanium ion.
Conclusion
⁴⁷Ti EPR spectroscopy is a valuable tool for elucidating the structure and electronic properties of titanium-containing systems. The hyperfine interaction with the ⁴⁷Ti nucleus provides a unique fingerprint that is highly sensitive to the local environment of the Ti³⁺ ion. While the low natural abundance of ⁴⁷Ti can present a challenge, isotopic enrichment can overcome this limitation, enabling detailed studies of metalloproteins, catalytic intermediates, and other materials. The protocols and data presented in these application notes provide a foundation for researchers to successfully apply ⁴⁷Ti EPR spectroscopy in their own investigations.
References
- 1. PCP Pincer Complexes of Titanium in the +3 and +4 Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GitHub - OE-FET/esr_analyses: MATLAB scripts to analyze cw-ESR data from Xepr. [github.com]
Production of Scandium-47 from Titanium Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of the theranostic radionuclide Scandium-47 (B1211842) (⁴⁷Sc) from titanium (Ti) targets. The information compiled herein is intended to guide researchers in the fields of radiochemistry, nuclear medicine, and drug development in establishing a reliable production and purification workflow for ⁴⁷Sc, a promising candidate for targeted radionuclide therapy.
Introduction to Scandium-47
Scandium-47 is a β⁻-emitting radionuclide with favorable decay characteristics for therapeutic applications. Its half-life of 3.35 days and mean beta energy of 162 keV, coupled with a gamma emission at 159 keV (68.3% abundance) suitable for SPECT imaging, make it an ideal "theranostic" agent. When paired with its positron-emitting counterparts, ⁴³Sc or ⁴⁴Sc, it allows for both diagnosis and therapy using the same targeting molecule, ensuring identical pharmacokinetics.
The production of ⁴⁷Sc from titanium targets is a well-established method, primarily relying on the ⁴⁷Ti(n,p)⁴⁷Sc nuclear reaction using fast neutrons or photonuclear reactions on titanium isotopes. This document will focus on the protocols associated with the neutron-based production route and subsequent radiochemical purification.
Production Routes and Quantitative Data
Several nuclear reactions can be employed to produce ⁴⁷Sc from titanium targets. The choice of method often depends on the available irradiation facilities (nuclear reactor or cyclotron/linear accelerator). The following tables summarize key quantitative data from various studies.
Table 1: Neutron-Induced Production of ⁴⁷Sc from Titanium Targets
| Target Material | Neutron Flux (n·cm⁻²·s⁻¹) | Irradiation Time | Reported ⁴⁷Sc Activity/Yield | Radionuclidic Purity (%) | Source |
| Natural TiO₂ powder | ~3 x 10¹³ (fast) | 4 days | Not specified | 88 | [1][2] |
| Enriched ⁴⁷Ti powder | 5.7 x 10¹³ (fast) | 7 days | 0.07–4.9 MBq | 88.5–99.95 | [3] |
| Enriched ⁴⁷TiO₂ | High energy neutrons | Not specified | Potential for curie amounts | Not specified | [4] |
Table 2: Photonuclear and Proton-Induced Production of ⁴⁷Sc
| Production Reaction | Beam | Target Material | Reported Yield | Source |
| ⁴⁸Ti(γ,p)⁴⁷Sc | 22 MeV electrons | Enriched ⁴⁸Ti | Hundreds of MBq/g | [5] |
| ⁴⁸Ti(γ,p)⁴⁷Sc | Bremsstrahlung photons | Natural TiO₂ | >90% recovery | [6][7] |
| ⁴⁸Ti(p,2p)⁴⁷Sc | Protons | Enriched ⁴⁸Ti | 6.6 MBq/µA·h | [8] |
| ⁵⁰Ti(p,α)⁴⁷Sc | Protons | Enriched ⁵⁰Ti | 4.0 MBq/µA·h | [8] |
Table 3: Radiochemical Separation and Purification of ⁴⁷Sc
| Separation Method | Resin | Eluent | Recovery Efficiency (%) | Ti Separation Factor | Final Product Purity | Source |
| Cation-exchange | Dowex AG 50W-X4 | HCl/HF | 90-97 | > 2.4 x 10⁻⁵ | High specific activity | [4][9] |
| Cation-exchange | Not specified | Not specified | 98 | Not specified | Radiochemical purity: 99% | [1][2] |
| Extraction Chromatography | DGA resin | Not specified | >90 | Not specified | Excellent specific activity | [6][7] |
| Cation-exchange | AG MP-50 | Not specified | 77 ± 7 (two-step) | Not specified | Suitable for radiolabeling | [10] |
Experimental Protocols
The following protocols are compiled from various sources to provide a comprehensive guide for the production and purification of no-carrier-added (NCA) ⁴⁷Sc from titanium targets.
Target Preparation and Irradiation
Objective: To prepare a titanium target for neutron irradiation to produce ⁴⁷Sc via the ⁴⁷Ti(n,p)⁴⁷Sc reaction.
Materials:
-
Enriched ⁴⁷Ti metal powder or ⁴⁷TiO₂ powder
-
High-purity quartz ampoule
-
Sealing equipment for quartz ampoules
Protocol:
-
Weigh a precise amount of enriched ⁴⁷Ti or ⁴⁷TiO₂ powder (e.g., 0.6–19.9 mg).[3]
-
Place the powder into a high-purity quartz glass ampoule.[3]
-
Seal the ampoule under vacuum to prevent contamination and ensure stability during irradiation.
-
Place the sealed ampoule in a suitable container for irradiation in a nuclear reactor.
-
Irradiate the target with a fast neutron flux (E > 1 MeV) for a predetermined duration. Irradiation times can range from hours to several days depending on the desired activity.[3]
Target Dissolution
Objective: To dissolve the irradiated titanium target to bring the ⁴⁷Sc into a solution suitable for chemical separation.
Materials:
-
Irradiated titanium target
-
Concentrated hydrochloric acid (HCl)
-
Concentrated hydrofluoric acid (HF)
-
Fuming sulfuric acid (H₂SO₄)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Reflux apparatus
Protocol (Method 1: HCl/HF Dissolution):
-
Carefully break the quartz ampoule containing the irradiated target in a hot cell.
-
Transfer the target material to a reaction vessel.
-
Add a mixture of concentrated HCl and a small amount of HF to dissolve the titanium target. The dissolution can be aided by gentle heating.
Protocol (Method 2: H₂SO₄ Dissolution): [6][7]
-
Transfer the irradiated TiO₂ target to a reaction vessel.
-
Add fuming H₂SO₄ in the presence of Na₂SO₄.
-
Heat the mixture under reflux to facilitate complete dissolution.[10]
Radiochemical Separation and Purification using Cation-Exchange Chromatography
Objective: To separate the no-carrier-added ⁴⁷Sc from the bulk titanium target material and other potential impurities.
Materials:
-
Dissolved target solution
-
Dowex AG 50W-X4 or similar strong acid cation-exchange resin[4][9]
-
Hydrochloric acid (HCl) solutions of various concentrations
-
Hydrofluoric acid (HF)
-
Chromatography column
-
Column Preparation: Pack a chromatography column with Dowex AG 50W-X4 resin and condition it with an appropriate acidic solution (e.g., dilute HCl).
-
Loading: Evaporate the dissolved target solution to near dryness and redissolve it in a small volume of dilute acid (e.g., 0.1 M HCl). Load this solution onto the prepared cation-exchange column. Trivalent ⁴⁷Sc³⁺ will be retained by the resin, while the tetravalent titanium (as TiO²⁺ or other species) will have a lower affinity.
-
Washing: Wash the column with several volumes of increasingly acidic HCl solutions (e.g., 0.2 M to 2.5 M HCl) to elute the bulk titanium.[11]
-
Elution of ⁴⁷Sc: Elute the purified ⁴⁷Sc from the resin using a solution of HCl containing a small amount of HF (e.g., 6 M HCl / 0.1 M HF). The fluoride (B91410) ions form strong complexes with titanium, ensuring its complete removal, while scandium is effectively eluted.
-
Final Formulation: Collect the eluate containing the purified ⁴⁷Sc. This solution can be further processed (e.g., evaporation and redissolution in a suitable buffer) for radiolabeling applications.
Visualized Workflows
The following diagrams illustrate the key processes involved in the production and purification of Scandium-47.
Caption: Experimental workflow for ⁴⁷Sc production.
Caption: Logic of the ⁴⁷Sc purification process.
References
- 1. Production and purification of Scandium-47: A potential radioisotope for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and purification of Scandium-47: A potential radioisotope for cancer theranostics [inis.iaea.org]
- 3. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sc-47 production from titanium targets using electron linacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron linear accelerator production and purification of scandium-47 from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Radiochemical purification of no-carrier-added scandium-47 for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photonuclear production, chemistry, and in vitro evaluation of the theranostic radionuclide 47Sc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 47Ti in Nuclear Gamma Resonance (NGR) Studies: An Analysis of Feasibility and Current Research
Researchers, scientists, and drug development professionals interested in the application of Nuclear Gamma Resonance (NGR) spectroscopy, also known as Mössbauer spectroscopy, for studying titanium-containing compounds will find that direct analysis of the 47Ti isotope is not a viable technique. Comprehensive research of scientific literature and nuclear data reveals that 47Ti is not a Mössbauer-active isotope. This is due to the absence of a suitable low-energy nuclear transition with a sufficiently long-lived excited state, a fundamental prerequisite for the Mössbauer effect to be observable.[1][2]
This document outlines the principles of NGR spectroscopy, explains why 47Ti is not a suitable candidate, and details how titanium-containing materials are, instead, studied indirectly using the Mössbauer effect of other isotopes, primarily 57Fe.
Principles of Nuclear Gamma Resonance (NGR) Spectroscopy
NGR spectroscopy is a powerful technique that probes the local chemical environment of a specific isotope. It is based on the resonant and recoil-free emission and absorption of gamma rays by atomic nuclei.[3] For the Mössbauer effect to occur, the emitting and absorbing nuclei must be in a solid matrix to minimize the energy lost to recoil.[4] The key requirements for a Mössbauer-active isotope include:
-
A low-energy gamma transition: The recoil energy increases with the square of the transition energy. Therefore, low-energy transitions (typically in the range of 5 to 180 keV) are necessary to have a significant probability of recoil-free events.[2]
-
A suitable excited state lifetime: The lifetime of the nuclear excited state must be in a specific range (typically 10⁻⁶ to 10⁻¹¹ seconds) to yield a resolvable resonance line.[2]
When these conditions are met, the precise energy of the nuclear transition is sensitive to the electron density at the nucleus (isomer shift), the electric field gradient (quadrupole splitting), and the local magnetic field (magnetic hyperfine splitting). Analysis of these hyperfine interactions provides detailed information on oxidation states, spin states, and the local coordination of the Mössbauer atom.[3]
The Unsuitability of 47Ti for NGR Spectroscopy
The inapplicability of 47Ti for NGR is further evidenced by its absence from all major compilations and periodic tables of Mössbauer-active isotopes.[1][6] These resources consistently highlight isotopes like 57Fe, 119Sn, 121Sb, and 197Au as suitable for the technique, while titanium is conspicuously absent.[7][8]
Alternative Spectroscopic Techniques for 47Ti
While not amenable to NGR, the 47Ti nucleus, which has a nuclear spin of I = 5/2, is an active nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy .[9] Solid-state NMR of 47Ti is a valuable tool for investigating the local structure and coordination environment of titanium in various materials. However, it is worth noting that 47Ti NMR also presents challenges due to its low gyromagnetic ratio and the broadening of signals caused by quadrupolar interactions.[9]
Indirect Study of Titanium Compounds using NGR of 57Fe
Although direct NGR studies on 47Ti are not feasible, the influence of titanium on the local environment of Mössbauer-active isotopes in a material can be effectively studied. The most common approach is to use 57Fe Mössbauer spectroscopy to investigate iron-titanium alloys, oxides, and other compounds. In these studies, a small amount of 57Fe acts as a probe. The hyperfine parameters of the 57Fe nuclei are sensitive to the presence of neighboring titanium atoms, providing insights into:
-
Phase identification in Ti-Fe systems.
-
Magnetic properties of Ti-Fe alloys.
-
The local atomic arrangement around iron atoms in a titanium-rich matrix.
Logical Workflow for Investigating Titanium-Containing Materials with Mössbauer Spectroscopy
The logical process for studying a titanium-containing material where information about the titanium sites is desired using Mössbauer spectroscopy is an indirect one. It involves doping the material with a Mössbauer-active isotope, typically 57Fe, and then performing NGR spectroscopy on the dopant.
Caption: Workflow for the indirect study of titanium-containing materials using 57Fe NGR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. obelix.physik.uni-bielefeld.de [obelix.physik.uni-bielefeld.de]
- 3. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 4. faculty.georgetown.edu [faculty.georgetown.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mössbauer spectrometry [orano.group]
- 8. Mössbauer spectroscopy [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
Unlocking Cosmic Secrets: Titanium-47 Isotope Analysis of Meteorites
Application Note & Protocol
Audience: Researchers, scientists, and cosmochemists.
Introduction: The isotopic composition of elements within meteorites provides a unique window into the early solar system's formation and evolution. Titanium (Ti), a refractory element, possesses five stable isotopes, with ⁴⁷Ti being of particular interest in cosmochemical studies. Mass-independent variations in titanium isotopic ratios, particularly anomalies in ⁵⁰Ti, serve as crucial tracers for distinguishing between different meteorite parent bodies and understanding the heterogeneous distribution of presolar grains within the protoplanetary disk.[1][2] This document provides detailed application notes and experimental protocols for the high-precision analysis of Titanium-47 and other titanium isotopes in meteorite samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Core Applications in Cosmochemistry:
-
Genetic Tracing of Planetary Materials: Isotopic variations in titanium, especially the neutron-rich isotope ⁵⁰Ti, help differentiate between carbonaceous chondrites (CC) and non-carbonaceous (NC) meteorites.[1][2] This distinction is fundamental to understanding the large-scale isotopic reservoirs that existed in the early solar system.
-
Investigating Presolar Grains: Presolar grains, remnants of stars that existed before our sun, are embedded within meteorite matrices and exhibit extreme isotopic anomalies.[3] Analyzing the titanium isotopic composition of these grains provides insights into nucleosynthetic processes in their parent stars.
-
Chronology of the Early Solar System: While not a direct dating method, the study of titanium isotopes in Calcium-Aluminum-rich Inclusions (CAIs), the first solids to condense in the solar nebula, helps constrain the timeline of early solar system events.
Quantitative Data Summary
The following tables summarize representative titanium isotopic data for various meteorite classes, expressed in epsilon (ε) and delta (δ) notation. Epsilon notation (ε) represents the parts-per-10,000 deviation of a measured isotope ratio from a terrestrial standard, highlighting mass-independent variations. Delta notation (δ) represents the per mil (‰) deviation, typically used for mass-dependent fractionation.
Table 1: ε⁵⁰Ti Values in Carbonaceous Chondrites
| Meteorite Name | Meteorite Class | ε⁵⁰Ti (± 2SD) | Reference |
| Allende | CV3 | 3.46 ± 0.16 | [4] |
| Murchison | CM2 | 2.77 ± 0.16 | [2][4] |
| Jbilet Winselwan | CM2 | 2.79 ± 0.16 | [4] |
| Sutter's Mill | C | 2.53 ± 0.16 | [4] |
| Maralinga | CK4-anomalous | 3.46 ± 0.16 | [4] |
| Isna | C2-ungrouped | 2.89 ± 0.10 | [5] |
Table 2: δ⁴⁹Ti Values in Various Meteorite Classes
| Meteorite Class | δ⁴⁹Ti (‰) (± 2SD) | Reference |
| Carbonaceous Chondrites (CC) | -0.04 ± 0.08 | [6] |
| Ordinary Chondrites (OC) | -0.05 ± 0.12 | [6] |
| Enstatite Chondrites (EC) | -0.03 ± 0.05 | [6] |
| Martian Meteorites | -0.03 ± 0.11 | [6] |
| Angrites | -0.09 ± 0.05 | [6] |
Experimental Protocols
A robust and high-precision analysis of titanium isotopes from meteorite samples requires meticulous sample preparation and sophisticated instrumentation. The following protocol outlines the key steps from sample digestion to data acquisition.
Sample Digestion
The initial step involves the complete dissolution of the meteorite sample to liberate the titanium for subsequent purification.
Materials:
-
Powdered meteorite sample (typically 50-100 mg)
-
Savillex® PFA vials
-
Concentrated hydrofluoric acid (HF)
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrochloric acid (HCl)
-
Hot plate
Protocol:
-
Weigh approximately 50 mg of the homogenized meteorite powder into a clean Savillex® PFA vial.
-
Add a mixture of concentrated HF and HNO₃ (typically in a 2:1 or 3:1 ratio) to the vial.
-
Seal the vial and place it on a hotplate at approximately 120-150°C for 48-72 hours, or until complete dissolution is observed.
-
After cooling, carefully open the vial and evaporate the acid mixture to dryness on the hotplate at a lower temperature (~80°C).
-
To ensure the removal of fluorides, add concentrated HCl and evaporate to dryness. Repeat this step at least twice.
-
Dissolve the final residue in a known volume of dilute HNO₃ (e.g., 6M) in preparation for column chemistry.
Titanium Purification via Ion-Exchange Chromatography
To eliminate isobaric interferences from other elements (e.g., Ca, V, Cr), titanium must be chromatographically separated from the sample matrix. A two-stage ion-exchange procedure is commonly employed.
Materials:
-
TODGA® (N,N,N',N'-tetra-n-octyldiglycolamide) resin
-
AG® 1-X8 anion exchange resin
-
Polypropylene chromatography columns
-
Concentrated HNO₃
-
Concentrated HCl
-
Hydrogen peroxide (H₂O₂)
Protocol:
Stage 1: TODGA Resin Chromatography
-
Prepare a column with TODGA® resin.
-
Condition the resin with concentrated HNO₃.
-
Load the dissolved sample solution onto the column.
-
Elute the matrix elements with concentrated HNO₃.
-
Elute the titanium fraction using a mixture of dilute HNO₃ and a small amount of H₂O₂.
Stage 2: Anion Exchange Chromatography (AG® 1-X8)
-
Evaporate the collected titanium fraction from the first stage to dryness and redissolve it in a dilute HF solution.
-
Prepare a column with AG® 1-X8 resin.
-
Condition the resin with dilute HF.
-
Load the titanium solution onto the column.
-
Wash the column with dilute HF to remove any remaining matrix elements.
-
Elute the purified titanium using a mixture of dilute HCl and HF.
MC-ICP-MS Analysis
The isotopic composition of the purified titanium is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). A ⁴⁷Ti-⁴⁹Ti double spike is typically used to correct for instrumental mass bias and any fractionation that may have occurred during sample preparation.
Instrumentation and Parameters:
-
Instrument: A high-resolution MC-ICP-MS (e.g., Thermo Fisher Neptune™ series).
-
Sample Introduction: Desolvating nebulizer system (e.g., Apex™) to enhance sensitivity.
-
Cones: Standard nickel or platinum sampler and skimmer cones.
-
Detection: Faraday cups for all titanium isotopes.
-
Resolution: Medium or high-resolution mode to resolve potential molecular interferences.
Data Acquisition Protocol:
-
Prepare a solution of the purified titanium sample spiked with a known amount of a ⁴⁷Ti-⁴⁹Ti double spike.
-
Introduce the sample solution into the MC-ICP-MS.
-
Simultaneously measure the ion beams of all five titanium isotopes (⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti).
-
Monitor masses corresponding to potential isobaric interferences (e.g., ⁴³Ca for ⁴⁶Ca and ⁴⁸Ca, ⁵¹V for ⁵⁰V, and ⁵³Cr for ⁵⁰Cr) to apply necessary corrections during data processing.
-
Analyze a terrestrial titanium standard solution (e.g., NIST SRM 3162a) periodically to monitor instrument performance and for data normalization.
-
Each sample analysis should consist of multiple cycles to improve statistical precision.
Data Reduction and Correction
The raw data from the MC-ICP-MS is processed to correct for instrumental mass bias, isobaric interferences, and blank contributions.
Key Correction Steps:
-
Blank Subtraction: Subtract the average signal intensities of a procedural blank from the sample and standard measurements.
-
Isobaric Interference Correction: Correct for interferences from isotopes of other elements (e.g., ⁴⁶Ca on ⁴⁶Ti, ⁴⁸Ca on ⁴⁸Ti, ⁵⁰Cr on ⁵⁰Ti, and ⁵⁰V on ⁵⁰Ti) by monitoring an interference-free isotope of the interfering element and using the known natural isotopic abundances.
-
Mass Bias Correction: Utilize the ⁴⁷Ti-⁴⁹Ti double spike to correct for instrumental mass fractionation using an iterative procedure.
-
Calculation of ε and δ values: Calculate the final isotopic ratios and express them in epsilon (ε) or delta (δ) notation relative to a terrestrial standard.
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound in meteorite samples.
Caption: Experimental workflow for Ti isotope analysis.
Caption: Ti isotopes trace meteorite parent bodies.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. hou.usra.edu [hou.usra.edu]
- 3. researchgate.net [researchgate.net]
- 4. meteorites.asu.edu [meteorites.asu.edu]
- 5. The relationship between CM and CO chondrites: Insights from combined analyses of titanium, chromium, and oxygen isotopes in CM, CO, and ungrouped chondrites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hou.usra.edu [hou.usra.edu]
Application Notes and Protocols for ⁴⁷Ti/⁴⁹Ti Isotope Ratio Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The precise and accurate measurement of titanium (Ti) isotope ratios, particularly the ⁴⁷Ti/⁴⁹Ti ratio, offers a powerful tool for a wide range of scientific disciplines, including geochemistry, cosmochemistry, and potentially the life sciences and drug development. This document provides a detailed methodology for the determination of ⁴⁷Ti/⁴⁹Ti isotope ratios using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a technique renowned for its high precision and sensitivity.[1][2][3] The protocols outlined below cover sample preparation, chemical separation of titanium from complex matrices, and the instrumental analysis itself. While many of the established methods are for geological samples, the principles of meticulous sample handling, purification, and mass spectrometric analysis are directly applicable to other sample types, including biological tissues and pharmaceutical products.
The natural abundance of stable titanium isotopes is dominated by ⁴⁸Ti (73.72%), with ⁴⁶Ti (8.25%), ⁴⁷Ti (7.44%), ⁴⁹Ti (5.41%), and ⁵⁰Ti (5.18%) being less abundant.[4][5] Variations in these isotope ratios can provide insights into a variety of physical, chemical, and biological processes. In the context of drug development, titanium-based compounds have been explored as anti-cancer agents.[6] Isotope ratio analysis could potentially be employed to trace the metabolic pathways and biodistribution of such drugs.
Experimental Protocols
Sample Preparation and Dissolution
The initial step involves the complete dissolution of the sample to ensure all titanium is available for analysis. The choice of dissolution method depends on the sample matrix.
-
For Geological and Inorganic Samples (e.g., rocks, minerals, soils):
-
Powder the sample to a fine, homogeneous powder (silt-sized particles) using a mortar and pestle or a ball mill.[7][8]
-
Accurately weigh approximately 50 mg of the powdered sample into a clean Savillex vial.[7]
-
Add a mixture of ultrapure acids. A common mixture is 4 ml of a 3:1 solution of 10 M HCl to 15.2 M HNO₃.[7] For refractory minerals, a mixture of HF and HNO₃ or HClO₄ may be necessary.[9]
-
Heat the sealed vial on a hotplate at a controlled temperature (e.g., 80°C) for at least 8 hours, or until complete dissolution is achieved.[7]
-
After cooling, evaporate the solution to dryness. To avoid the precipitation of titanium, boric acid can be added to complex with any residual fluoride (B91410) ions if HF was used.[10][11]
-
Redissolve the residue in an appropriate acid, typically HCl or HNO₃, in preparation for column chemistry.
-
-
For Biological and Organic Samples (e.g., tissues, cells, pharmaceutical compounds):
-
Samples should be dried to a constant weight using a freeze-drier or an oven at a low temperature (e.g., 60°C) to prevent loss of volatile compounds.[8]
-
Homogenize the dried sample to a fine powder.[8]
-
Perform acid digestion using a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) in a closed-vessel microwave digestion system. This ensures complete oxidation of the organic matrix.
-
After digestion, evaporate the solution to near dryness and redissolve in a dilute acid (e.g., 1 M HNO₃) for further processing.
-
Chromatographic Separation of Titanium
To avoid isobaric interferences (elements with isotopes of the same mass as titanium isotopes, e.g., ⁴⁶Ca, ⁴⁸Ca, ⁵⁰V, ⁵⁰Cr) and matrix effects during mass spectrometric analysis, titanium must be chemically separated from the sample matrix.[11][12] This is typically achieved using a multi-stage ion-exchange chromatography procedure.
-
Two-Stage Ion-Exchange Chromatography: A widely used method involves a dual-column setup to effectively remove matrix elements.[7][10][13]
-
Column 1: Anion-Exchange or Extraction Chromatography:
-
Resin: Bio-Rad AG 1-X8 anion-exchange resin or Ln-spec resin is often used.[9][10]
-
Procedure: The dissolved sample is loaded onto the column. The matrix elements are eluted with a series of acid mixtures, while titanium is retained on the resin. The specific acid concentrations and volumes will depend on the sample matrix and the resin used. For example, a procedure may involve washing with different molarities of HF and HNO₃.[9]
-
Elution of Ti: Titanium is then selectively eluted from the column using a specific acid mixture.
-
-
Column 2: Cation-Exchange Chromatography:
-
Resin: AG50W-X12 resin is used to remove any remaining matrix elements such as Mo, V, Cr, and Fe.[10]
-
Procedure: The titanium fraction collected from the first column is loaded onto the second column.
-
Final Elution: The purified titanium is eluted. The final eluate is evaporated to dryness and redissolved in a dilute acid (e.g., 0.2 M HF) for mass spectrometric analysis.[9]
-
-
A critical aspect of this process is to achieve a high recovery of titanium (near 100%) to avoid isotopic fractionation during the separation process.[10]
Mass Spectrometric Analysis
The isotopic composition of the purified titanium is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
-
Instrumentation: Instruments such as the Thermo Scientific Neptune Plus or Neoma MC-ICP-MS are commonly used for high-precision isotope ratio measurements.[2][10][11]
-
Sample Introduction: The purified titanium sample, dissolved in a dilute acid solution, is introduced into the plasma source using a desolvating nebulizer system to enhance sensitivity.[2][9]
-
Data Acquisition:
-
The instrument is operated in medium or high-resolution mode to resolve potential polyatomic interferences.[13][14]
-
The ion beams of the titanium isotopes (⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti) are simultaneously measured using an array of Faraday cups.[3]
-
Data is typically collected in blocks of multiple ratios with integration times of several seconds per measurement.[7]
-
-
Mass Bias Correction: Instrumental mass bias, which affects the measured isotope ratios, is corrected using one of two methods:
-
Standard-Sample Bracketing: The sample measurement is bracketed by measurements of a known isotopic standard (e.g., NIST SRM 3162a or the OL-Ti standard).[10][14] The mass bias of the instrument is corrected by assuming a linear drift between the bracketing standard measurements.
-
Double-Spike Technique: A spike solution containing two titanium isotopes in a precisely known ratio (e.g., ⁴⁷Ti-⁴⁹Ti) is added to the sample prior to chemical separation.[9][14][15] This internal standard allows for a more accurate correction of both instrumental mass fractionation and any isotope fractionation that may have occurred during sample preparation and purification.
-
Data Presentation
The results are typically reported as delta (δ) values, which represent the per mille (‰) deviation of the ⁴⁹Ti/⁴⁷Ti ratio in the sample relative to a standard:
δ⁴⁹/⁴⁷Ti (‰) = [ (⁴⁹Ti/⁴⁷Ti)sample / (⁴⁹Ti/⁴⁷Ti)standard – 1 ] × 1000
| Parameter | Value/Range | Reference |
| Sample Size | ~50 mg | [7] |
| Dissolution Acids | HCl, HNO₃, HF, HClO₄ | [7][9] |
| Chromatography Resins | Ln-spec, AG50W-X12, Bio-Rad AG 1-X8, DGA | [9][10] |
| Titanium Recovery | >98% | [11] |
| MC-ICP-MS Instrument | Neptune Plus, Neoma MC-ICP-MS | [10][11] |
| Instrument Resolution | Medium to High | [13][14] |
| Internal Precision (δ⁴⁹Ti) | ~0.010‰ (95% c.i.) | [14][15] |
| External Reproducibility (δ⁴⁹Ti) | ~0.020‰ to 0.047‰ (2SD) | [10][14][15] |
| Mass Bias Correction | Standard-Sample Bracketing or ⁴⁷Ti-⁴⁹Ti Double Spike | [9][10][14] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ⁴⁷Ti/⁴⁹Ti isotope ratio analysis.
Logical Relationship for Mass Bias Correction
Caption: Strategies for correcting instrumental mass bias.
References
- 1. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 2. Multicollector ICP-MS (MC ICPMS) | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. tracesciences.com [tracesciences.com]
- 5. Isotopes of titanium - Wikipedia [en.wikipedia.org]
- 6. Titanium-45 (45Ti) Radiochemistry and Applications in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 9. researchgate.net [researchgate.net]
- 10. A new procedure for titanium separation in geological samples for 49Ti/47Ti ratio measurement by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A new method for MC-ICPMS measurement of titanium isotopic composition: Identification of correlated isotope anomalies in meteorites | Semantic Scholar [semanticscholar.org]
- 13. A Chemical Separation and Measuring Technique for Titanium Isotopes for Titanium Ores and Iron‐Rich Minerals | NSF Public Access Repository [par.nsf.gov]
- 14. Ultra-precise titanium stable isotope measurements by double-spike high resolution MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Unlocking Planetary Histories: The Application of Titanium-47 in Geoscience and Planetary Research
The stable isotope Titanium-47 (⁴⁷Ti) is a powerful tool for researchers and scientists in geological and planetary science, offering profound insights into the formation and evolution of celestial bodies, including Earth and its Moon. Variations in the isotopic ratios of titanium, particularly ⁴⁷Ti, serve as sensitive tracers for a range of geological processes, from the differentiation of planetary mantles to the origins of planetary building blocks.
Titanium has five stable isotopes, and the relative abundances of these isotopes, such as the ⁵⁰Ti/⁴⁷Ti and ⁴⁹Ti/⁴⁷Ti ratios, can vary in different geological and planetary materials. These variations, though minuscule, provide critical clues about the conditions and processes that have shaped these bodies over billions of years. High-precision measurement of these isotopic ratios allows scientists to tackle fundamental questions in cosmochemistry and geochemistry.
One of the most significant applications of this compound analysis has been in addressing the origin of the Moon. Studies comparing the titanium isotopic compositions of terrestrial and lunar samples have shown them to be remarkably similar. For instance, the ratio of ⁵⁰Ti to ⁴⁷Ti is identical in Earth and Moon samples to within four parts per million.[1] This isotopic homogeneity lends strong support to the "Giant Impact Hypothesis," suggesting that the Moon formed from material derived from the proto-Earth's mantle after a massive collision with a Mars-sized body. The identical isotopic signatures of Earth and the Moon, in contrast to the significant variations observed in meteorites, imply a thorough mixing of material from the impactor and the proto-Earth.[1][2]
Beyond lunar formation, this compound is instrumental in studying magmatic processes. The isotopic composition of titanium can change during processes like fractional crystallization. For example, terrestrial magmatic samples show a positive correlation between their δ⁴⁹Ti values and silica (B1680970) (SiO₂) content, indicating that the fractional crystallization of titanium-bearing oxides influences the isotopic ratio.[3] By analyzing the δ⁴⁹Ti values in terrestrial and lunar basalts, researchers can constrain the composition of their respective mantles and understand the processes that led to their formation.[3][4] For instance, low-Ti lunar mare basalts have δ⁴⁹Ti values similar to the bulk silicate (B1173343) Earth, while high-Ti lunar basalts show enrichment in heavier titanium isotopes, suggesting heterogeneity in the lunar mantle source.[3][4]
Furthermore, titanium isotopes are being used to investigate the evolution of Earth's early crust. By analyzing ancient terrestrial rocks, scientists can trace changes in magmatic processes over geological time, providing insights into the onset of plate tectonics and the formation of the continental crust.[5][6][7][8]
The precise measurement of titanium isotopes, including ⁴⁷Ti, requires sophisticated analytical techniques. The standard method involves Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), often coupled with a ⁴⁷Ti-⁴⁹Ti double-spike technique to correct for instrumental mass bias.[4][9] This approach allows for the high-precision data necessary to resolve the subtle isotopic variations found in geological samples.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing this compound in geological and planetary science research.
Table 1: Titanium Isotope Ratios in Terrestrial and Extraterrestrial Materials
| Sample Type | Isotopic Ratio | Value | Reference |
| Earth | ε⁵⁰Ti | +0.01 ± 0.01 | [1] |
| Moon (cosmic-ray corrected) | ε⁵⁰Ti | -0.03 ± 0.04 | [1] |
| Carbonaceous Chondrites | ε⁵⁰Ti | Varies significantly (up to 6 ε units) | [1] |
| Terrestrial Magmatic Samples | δ⁴⁹Ti | -0.05 to +0.55‰ | [3] |
| Lunar Mare Basalts | δ⁴⁹Ti | -0.01 to +0.03‰ | [3] |
| Low-Ti Lunar Mare Basalts | δ⁴⁹Ti | -0.030 to +0.055‰ | [4] |
| High-Ti Lunar Mare Basalts | δ⁴⁹Ti | +0.009 to +0.115‰ | [4] |
| KREEP-rich Lithologies | δ⁴⁹Ti | +0.117 to +0.296‰ | [4] |
Note: ε⁵⁰Ti represents the deviation of the ⁵⁰Ti/⁴⁷Ti ratio from a standard in parts per ten thousand. δ⁴⁹Ti represents the deviation of the ⁴⁹Ti/⁴⁷Ti ratio from the OL-Ti standard in parts per thousand.
Table 2: Titanium Isotopic Composition of Igneous Reference Materials
| Reference Material | δ⁴⁹/⁴⁷Ti (‰) relative to OL-Ti | Uncertainty (±2SD) | Reference |
| BCR-2 | -0.035 | 0.022 | [9] |
| BHVO-2 | -0.038 | 0.031 | [9] |
| AGV-1 | 0.059 | 0.038 | [9] |
| W-2 | 0.000 | 0.015 | [9] |
| JP-1 | 0.169 | 0.034 | [9] |
| DTS-2b | -0.047 | 0.025 | [9] |
Experimental Protocols
The following section details a generalized protocol for the analysis of titanium isotopes in geological and planetary samples, based on methodologies cited in the literature.[9][10]
Protocol: Titanium Isotope Analysis using Double-Spike MC-ICP-MS
1. Sample Preparation and Digestion:
-
Objective: To dissolve the solid rock or mineral sample into a liquid form suitable for chemical separation.
-
Procedure:
-
Accurately weigh a powdered sample aliquot (typically 10-100 mg, depending on Ti concentration).
-
For silicate rocks, a common method is acid digestion using a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) in a sealed vessel at high temperature and pressure (e.g., using a high-pressure asher or a Parr bomb).
-
For refractory minerals like rutile or ilmenite, a flux fusion method using lithium metaborate (B1245444) (LiBO₂) or sodium peroxide (Na₂O₂) followed by acid dissolution may be necessary.[7]
-
After complete dissolution, evaporate the acids and redissolve the sample in a dilute acid, typically HNO₃ or HCl.
-
2. Sample-Spike Equilibration:
-
Objective: To add a known amount of a ⁴⁷Ti-⁴⁹Ti double spike to the sample solution and ensure complete mixing and isotopic equilibration.
-
Procedure:
-
An aliquot of the dissolved sample solution is accurately weighed.
-
A precisely calibrated ⁴⁷Ti-⁴⁹Ti double spike solution is added to the sample aliquot. The amount of spike added is calculated to be in a similar order of magnitude to the amount of titanium in the sample aliquot to achieve optimal precision.
-
The sample-spike mixture is heated and agitated to ensure complete homogenization and isotopic equilibration between the sample and the spike.
-
3. Titanium Separation using Ion-Exchange Chromatography:
-
Objective: To isolate titanium from other elements in the sample matrix that could cause isobaric interferences during mass spectrometric analysis (e.g., Ca, V, Cr).[9][10]
-
Procedure:
-
A multi-stage ion-exchange chromatography procedure is typically employed. The exact resins and acid concentrations will vary depending on the sample matrix.
-
A common approach involves using an anion exchange resin (e.g., Bio-Rad AG1-X8) to separate the bulk of the major elements.[9]
-
A second column containing a different resin (e.g., DGA resin) may be used for further purification of titanium.[9]
-
The sample solution is loaded onto the column in a specific acid matrix.
-
Matrix elements are washed from the column using specific acid mixtures.
-
Titanium is then eluted from the column using a different acid mixture.
-
The purified titanium fraction is collected, evaporated to dryness, and reconstituted in a dilute acid for analysis.
-
4. Mass Spectrometry Analysis:
-
Objective: To precisely measure the isotopic ratios of titanium in the purified sample solution.
-
Procedure:
-
The analysis is performed on a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
-
The purified titanium solution is introduced into the plasma, where it is ionized.
-
The ion beam is passed through a mass analyzer, which separates the different titanium isotopes based on their mass-to-charge ratio.
-
The ion beams for each isotope are simultaneously measured by multiple detectors (Faraday cups).
-
The ⁴⁷Ti-⁴⁹Ti double spike allows for the correction of instrumental mass fractionation.
-
Data is typically reported in delta (δ⁴⁹Ti) or epsilon (ε⁵⁰Ti) notation relative to a standard material (e.g., OL-Ti standard).[3][5][6]
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound for geological and planetary science research.
Caption: Experimental workflow for this compound isotopic analysis.
Caption: Logical relationships in this compound research applications.
References
- 1. psrd.hawaii.edu [psrd.hawaii.edu]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling lunar mantle source processes via the Ti isotope composition of lunar basalts | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 5. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 6. Titanium isotope constraints on the mafic sources and geodynamic origins of Archean crust | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Labeling Studies with V-48 Derived from ⁴⁷Ti for PET Scans
Introduction
Vanadium-48 (⁴⁸V) is a positron-emitting radionuclide with a relatively long half-life of 15.97 days, making it a promising candidate for longitudinal Positron Emission Tomography (PET) studies that monitor biological processes over extended periods.[1] Its production from titanium targets using a medical cyclotron allows for its application in developing novel radiotracers. One such application is the labeling of bis(acetylacetonato)oxidovanadium(IV) ([VO(acac)₂]), a compound known to be preferentially sequestered in malignant tissues.[1][2][3] This document provides detailed protocols for the production of ⁴⁸V, the synthesis of ⁴⁸V-labeled [VO(acac)₂], and its application in preclinical PET imaging.
Section 1: Production of Vanadium-48 (⁴⁸V)
The production of ⁴⁸V is achieved through the proton bombardment of natural titanium foils in a medical cyclotron. The primary nuclear reaction of interest is ⁴⁷Ti(p,n)⁴⁸V, although reactions with other titanium isotopes also contribute when using a natural titanium target.
Experimental Protocol: ⁴⁸V Production
-
Target Preparation:
-
Use natural titanium foils (natTi) as the target material. The isotopic abundance of ⁴⁷Ti in natural titanium is approximately 7.44%.
-
-
Irradiation:
-
Place the titanium foils in the beamstop of a compact medical cyclotron (e.g., IBA Cyclone® 18/9).[1]
-
Irradiate the target with a proton beam of approximately 18 MeV.[1]
-
The irradiation duration can be extended over several days to achieve the desired activity. For example, a total of 40 hours over 5 days has been reported.[1]
-
-
Post-Irradiation Handling:
-
Allow for a cool-down period for the decay of short-lived radionuclides.
-
Carefully remove the irradiated titanium foils from the cyclotron target holder for subsequent chemical processing.
-
Quantitative Data: 48V Production
The following table summarizes the production yield of ⁴⁸V from a natural titanium target.
| Parameter | Value | Reference |
| Target Material | Natural Titanium (natTi) Foil | [1][4] |
| Nuclear Reaction | natTi(p,n)⁴⁸V | [4] |
| Proton Energy | 18 MeV | [1] |
| Production Rate | 4.84 ± 0.67 µCi/µA-h | [4] |
Section 2: Synthesis of [⁴⁸V]VO(acac)₂
Following the production of ⁴⁸V, the radionuclide is chemically separated from the titanium target and chelated with acetylacetonate (B107027) to form [⁴⁸V]VO(acac)₂.
Experimental Protocol: [⁴⁸V]VO(acac)₂ Synthesis
-
Dissolution of Target:
-
Place the irradiated titanium foils into a perfluoro-alkoxy-coated beaker.
-
Dissolve the foils by adding 2 mL of 6 mol/L H₂SO₄ and heating to 140 °C in an oil bath.[1]
-
-
Separation of ⁴⁸V:
-
Prepare a cation exchange column with AG 50W-X8 resin.[1]
-
The detailed procedure for column separation is required to isolate the ⁴⁸V from the bulk titanium and other byproducts.
-
-
Reduction of Vanadium:
-
After separation, the vanadium is likely in the +5 oxidation state. It needs to be reduced to the +4 state (vanadyl ion, VO²⁺).
-
Cool the solution to room temperature.
-
Add 1 mL of ethanol (B145695) (EtOH), 0.5 mL of H₂O, and 0.05 mL of 0.2 mol/L H₂SO₄.[1]
-
Reflux the solution overnight to facilitate the reduction of V(V) to V(IV).[1]
-
-
Chelation Reaction:
-
Add 0.5 mL of acetylacetone (B45752) to the solution containing the reduced ⁴⁸VO²⁺ and shake.[1]
-
Reflux the solution for an additional hour.[1]
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Neutralize the solution by adding 0.8 g of Na₂CO₃ dissolved in 5 mL of H₂O.[1]
-
Precondition a C-18 solid-phase extraction (SPE) cartridge with 5 mL of EtOH, followed by 10 mL of water.[1]
-
Apply the neutralized mixture to the C-18 SPE cartridge. The [⁴⁸V]VO(acac)₂ will be trapped.[1]
-
Elute the final product, [⁴⁸V]VO(acac)₂, from the cartridge using 400 µL of EtOH.[1]
-
Quantitative Data: [⁴⁸V]VO(acac)₂ Synthesis
| Parameter | Value | Reference |
| Overall Radiochemical Yield | 12% - 13% | [1][4] |
| Synthesis Time | ~4 days | [1] |
| Final Product | [⁴⁸V]VO(acac)₂ | [1] |
Quality Control
-
Gamma-Ray Spectroscopy: To confirm the identity of ⁴⁸V and assess radionuclidic purity. No detectable contaminant peaks should be observed.[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the radiochemical purity and confirm the identity of [⁴⁸V]VO(acac)₂ by comparing its retention time to a non-radioactive standard.[1][2][4]
-
Thin-Layer Chromatography (TLC): Can also be used for quality control of the final product.[5]
[⁴⁸V]VO(acac)₂ Synthesis Workflow
Caption: Workflow for the production and synthesis of [⁴⁸V]VO(acac)₂.
Section 3: Preclinical PET Imaging Protocol
This section outlines a general protocol for performing preclinical PET scans in small animal models (e.g., mice) to evaluate the biodistribution of [⁴⁸V]VO(acac)₂.
Experimental Protocol: Small Animal PET Imaging
-
Animal Handling:
-
House animals in accordance with institutional guidelines.
-
For tumor models, cancer cells (e.g., colorectal cancer cell lines HCA-7 or HCT-116) can be implanted to generate xenograft tumors.[5]
-
-
Radiotracer Administration:
-
Prepare a sterile solution of [⁴⁸V]VO(acac)₂ for injection.
-
Anesthetize the animal (e.g., using isoflurane).
-
Administer the radiotracer via intravenous (tail vein) injection. The exact dose will depend on the specific activity and experimental goals.
-
-
PET/CT Scanning:
-
Position the anesthetized animal on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the pharmacokinetics and biodistribution of the tracer.
-
The long half-life of ⁴⁸V allows for imaging over several days or even weeks.[1]
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over various organs and the tumor.
-
Calculate the radiotracer uptake, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Preclinical PET Imaging Workflow
Caption: General workflow for a preclinical PET imaging study.
Section 4: Biological Mechanism
The uptake of [VO(acac)₂] is linked to its activity as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. This suggests a potential mechanism for its preferential accumulation in certain tissues.
Signaling Pathway Context
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging (Journal Article) | OSTI.GOV [osti.gov]
- 3. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging | NIST [nist.gov]
- 4. Preliminary investigation of 48V-labeled VO(acac)2 for cancer imaging: An initial proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
Application Notes and Protocols for the Use of enriched ⁴⁷Ti Targets in Cyclotron Production of Medical Radioisotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nuclear medicine is increasingly focused on the "theranostic" paradigm, which combines diagnostic imaging and targeted radionuclide therapy using the same or chemically similar molecules. The radioisotopes of scandium, particularly the matched pair of ⁴⁴Sc for Positron Emission Tomography (PET) and ⁴⁷Sc for therapy, represent an ideal combination for this approach.[1][2][3] ⁴⁷Sc is a β⁻-emitter with favorable decay characteristics for treating small tumors and metastases.[3][4] Its co-emission of a 159 keV gamma-ray also allows for SPECT imaging to monitor therapeutic dose distribution.[4][5][6]
The production of these scandium radioisotopes can be achieved using a medical cyclotron, with proton irradiation of titanium targets.[2][5][7] This application note provides detailed protocols for the use of enriched ⁴⁷Titanium (⁴⁷Ti) targets for the production of medically relevant radioisotopes, primarily ⁴⁴Sc, and discusses the co-production of other radionuclides like ⁴⁷V.
Principal Nuclear Reactions
When an enriched ⁴⁷TiO₂ target is irradiated with a proton beam in a cyclotron, several nuclear reactions can occur. The primary reaction of interest for producing a diagnostic PET isotope is:
-
⁴⁷Ti(p,α)⁴⁴Sc : This reaction produces Scandium-44 (t₁/₂ = 3.97 h), a positron emitter suitable for PET imaging.[2][7]
Another significant reaction that occurs is:
-
⁴⁷Ti(p,n)⁴⁷V : This reaction produces Vanadium-47 (t₁/₂ = 32.6 min). ⁴⁷V decays via positron emission to stable ⁴⁷Ti. Due to its short half-life, it is typically allowed to decay before chemical processing of the target.[5]
It is crucial to use enriched ⁴⁷Ti target material to minimize the production of isotopic impurities. If natural titanium or targets with other titanium isotopes are used, long-lived contaminants such as ⁴⁶Sc (t₁/₂ = 83.79 d) and ⁴⁸Sc can be co-produced, which are undesirable in a clinical setting.[1][4][8][9]
Experimental Protocols
Target Preparation
The production of scandium radioisotopes from titanium is performed using solid targets, typically in the form of titanium dioxide (TiO₂) due to its high melting point and stability under irradiation.
Materials:
-
Highly enriched ⁴⁷TiO₂ powder (e.g., 95.7% enrichment).[2][7]
-
Target holder or "coin," typically made of aluminum or niobium.[5][10]
-
Hydraulic press.
Protocol:
-
Accurately weigh the desired amount of enriched ⁴⁷TiO₂ powder.
-
Place the powder into the recess of the target holder's back plate.
-
Carefully assemble the target holder.
-
Place the assembled holder in a hydraulic press and apply pressure (e.g., 5000 kg per area) to compress the powder into a dense pellet.[11]
-
The target is now ready for insertion into the cyclotron's solid target station. The thickness of the front part of the holder can be chosen to degrade the proton beam energy to the desired level.[10]
Cyclotron Irradiation
The following protocol is a general guideline and may need to be adapted based on the specific cyclotron facility.
Equipment:
-
Medical cyclotron (e.g., IBA Cyclone 18/18 HC) equipped with a solid target station.[10]
Protocol:
-
Mount the prepared ⁴⁷TiO₂ target onto the solid target station of the cyclotron.
-
Irradiate the target with a proton beam. Optimal proton energies should be selected to maximize the yield of the desired radionuclide while minimizing impurities. For instance, irradiating natural titanium with protons in the 33-22 MeV range can produce ⁴⁷Sc.[4][9]
-
Set the beam current to an appropriate level (e.g., up to 30-40 µA), ensuring the target cooling system is adequate.[5]
-
The target is actively cooled during irradiation, typically with high-pressure helium gas on the front and chilled water on the back.[5]
-
The duration of the irradiation is determined by the desired activity of the final product.
-
After irradiation, the target is removed from the cyclotron and transferred to a hot cell for processing.
-
Allow the bombarded target to decay for 1-5 hours to let short-lived co-products, such as ⁴⁷V (t₁/₂ = 32.6 min), decay.[5]
Radiochemical Separation and Purification
This process involves dissolving the target material and separating the scandium radionuclides from the bulk titanium.
Reagents:
-
Ammonium bifluoride (NH₄HF₂)
-
Hydrochloric acid (HCl)
-
Fuming sulfuric acid (H₂SO₄) and Sodium Sulfate (Na₂SO₄) (Alternative dissolution method)[12]
-
Ion exchange resin (e.g., Eichrom DGA Resin or AG MP-50 cation exchange resin).[12][13]
Protocol:
-
Target Dissolution: Transfer the irradiated ⁴⁷TiO₂ pellet into a sealed vessel (e.g., perfluoroalkoxy alkane). Add a dissolution agent, such as a mixture of NH₄HF₂ and HCl, and heat to digest the target material. This process typically takes 75-90 minutes.[5]
-
Separation:
-
Load the dissolved target solution onto a pre-conditioned ion-exchange chromatography column (e.g., DGA resin).[12]
-
The scandium isotopes are retained on the resin, while the bulk titanium target material is washed through.
-
Elute the purified scandium radioisotopes from the resin using an appropriate eluent.
-
-
Titanium Recovery: The titanium that was washed through the column can be recovered. This is particularly important when using expensive enriched material. Titanium can be precipitated from the solution, for example, by adding an alkali solution like ammonia.[5]
-
Quality Control: The final product's radionuclidic purity is assessed using gamma-ray spectroscopy with a high-purity germanium (HPGe) detector. Radiochemical purity can be determined by methods such as high-performance liquid chromatography (HPLC).[5]
Data Presentation
Quantitative data related to the production and properties of relevant radioisotopes are summarized in the tables below.
Table 1: Nuclear Properties of Key Radioisotopes
| Radioisotope | Half-Life | Primary Decay Mode | Key Emissions (Energy, Intensity) |
|---|---|---|---|
| ⁴⁴Sc | 3.97 h | β⁺ (94.3%) | β⁺: 632 keV (avg); γ: 1157 keV (99.9%)[2][5] |
| ⁴⁷Sc | 3.35 d | β⁻ (100%) | β⁻: 162 keV (avg); γ: 159.4 keV (68.4%)[5][14] |
| ⁴⁷V | 32.6 min | β⁺ | |
| ⁴⁶Sc | 83.79 d | β⁻ | γ: 889 keV, 1120 keV[1][8] |
| ⁴⁸V | 15.97 d | β⁺, EC | γ: 983.5 keV, 1312.1 keV |
Table 2: Example Cyclotron Production Parameters for Scandium Isotopes from Titanium
| Target Material | Product | Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | End-of-Bombardment Yield | Reference |
|---|---|---|---|---|---|---|
| Natural Ti Foil | ⁴³Sc, ⁴⁴Sc, ⁴⁷Sc | 24 | up to 40 | 1 | ~12 MBq/µA·h (for ⁴⁷Sc from natTi) | [4][5] |
| Natural TiO₂ | ⁴³Sc, ⁴⁴Sc, ⁴⁷Sc | 24 | up to 30 | 1 | N/A | [5] |
| Enriched ⁵⁰Ti | ⁴⁷Sc | 18 -> 8 | 1 | 1 | ~150 MBq/µA (Predicted) | [8] |
| Enriched ⁴⁹Ti | ⁴⁷Sc | 40 -> 32 | 1 | 1 | ~70 MBq/µA (Predicted) |[8] |
Visualizations
Diagrams of Workflows and Pathways
Caption: Primary nuclear reactions occurring during proton irradiation of a ⁴⁷Ti target.
Caption: Overall experimental workflow from target preparation to final product.
Caption: Workflow for the radiochemical separation of scandium from the titanium target.
References
- 1. Theoretical study of 47Sc production for theranostic applications using proton beams on enriched titanium targets | EPJ Web of Conferences [epj-conferences.org]
- 2. 44Sc production from enriched 47TiO2 targets with a medical cyclotron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 47Sc [prismap.eu]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Theoretical study of <sup>47</sup>Sc production for theranostic applications using proton beams on enriched titanium targets - ProQuest [proquest.com]
- 9. Interdisciplinary Tasks in the Cyclotron Production of Radiometals for Medical Applications. The Case of 47Sc as Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epj-conferences.org [epj-conferences.org]
- 11. epaper.kek.jp [epaper.kek.jp]
- 12. Electron linear accelerator production and purification of scandium-47 from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Analysis of Titanium Dioxide Nanoparticles using Single Particle Inductively Coupled Plasma-Mass Spectrometry (spICP-MS) with the Titanium-47 Isotope
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single Particle Inductively Coupled Plasma-Mass Spectrometry (spICP-MS) is a powerful analytical technique for the detection and characterization of individual nanoparticles (NPs) in a sample. This method provides simultaneous information on particle size, particle size distribution, and particle number concentration. The analysis of titanium dioxide (TiO₂) nanoparticles is of significant interest due to their widespread use in consumer products, food additives (E171), and potential environmental and biological impacts.
While Titanium-48 (⁴⁸Ti) is the most abundant isotope of titanium (73.8% natural abundance), its measurement by ICP-MS can be compromised by isobaric interference from Calcium-48 (⁴⁸Ca), an isotope of a commonly found element in biological and environmental matrices.[1][2][3] To circumvent this interference, the less abundant but interference-free isotope, Titanium-47 (⁴⁷Ti), with a natural abundance of 7.44%, is often monitored.[2][3][4] Although this results in lower sensitivity compared to ⁴⁸Ti, it allows for accurate quantification in complex samples.[1][3] Advanced instrumentation such as triple quadrupole ICP-MS (ICP-QQQ) can mitigate these interferences on ⁴⁸Ti using reactive cell gases.[1][2]
This application note provides a detailed protocol for the spICP-MS analysis of TiO₂ nanoparticles using the ⁴⁷Ti isotope, covering sample preparation, instrumental setup, and data analysis.
Experimental Workflow
The overall workflow for spICP-MS analysis of nanoparticles is depicted below.
Caption: Experimental workflow for spICP-MS analysis of nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spICP-MS analysis of TiO₂ nanoparticles.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference Matrix | Citation |
| Mass Concentration Detection Limit | 0.05 ng/mL | Human Urine | [5][6] |
| Particle Size Detection Limit | ~50 nm | Human Urine | [5][6] |
| Repeatability (Mass Concentration) | 14% | Human Urine | [5][6] |
| Reproducibility (Mass Concentration) | 18% | Human Urine | [5][6] |
| Repeatability (Particle Size) | 6% | Human Urine | [5][6] |
| Reproducibility (Particle Size) | 6% | Human Urine | [5][6] |
| Method Trueness | 98% | Human Urine | [5][6] |
| Recovery | 84% | Human Urine | [5][6] |
| Size Detection Limit (in water) | 15 nm | Ultrapure Water | [2] |
| Size Detection Limit (in 50 mg/L Ca) | 21 nm | Calcium Matrix | [2] |
Table 2: Typical Instrumental Parameters for ⁴⁷Ti Analysis
| Parameter | Setting | Instrument Example | Citation |
| Dwell Time | 0.1 ms (B15284909) (100 µs) | Agilent 8900 ICP-QQQ | [1][2] |
| Acquisition Time | 60 s | Agilent 8900 ICP-QQQ | [1][2] |
| Monitored Isotope | ⁴⁷Ti | N/A | [2][3] |
| Nebulizer Gas Flow | Optimized daily | Agilent 8900 ICP-QQQ | [2] |
| RF Power | ~1550 W | PerkinElmer NexION 2000 | [7] |
| Sample Flow Rate | ~0.35 mL/min | Agilent 8900 ICP-QQQ | [8] |
Experimental Protocols
Sample Preparation Protocol (General)
Note: Sample preparation is highly matrix-dependent and should be optimized. Particle loss is a significant risk during sample preparation.[9]
-
Homogenization:
-
Enzymatic Digestion (for biological matrices):
-
For complex biological matrices, an enzymatic digestion step may be necessary to release the nanoparticles. This can involve enzymes like proteinase K or amylase, depending on the matrix composition.
-
-
Dilution:
-
Perform serial dilutions of the homogenized suspension in ultrapure water. The final dilution factor will depend on the expected nanoparticle concentration and should be adjusted to ensure that individual particle events are detected without significant coincidence (multiple particles arriving at the detector within the same dwell time).[8] A target of 1000-2000 particle events per minute is often a good starting point.[10]
-
Gently invert the diluted sample immediately before introduction into the ICP-MS to ensure a homogeneous suspension.[11]
-
Instrument Setup and Calibration Protocol
-
Instrument Tuning:
-
Tune the ICP-MS according to the manufacturer's recommendations to ensure optimal sensitivity and stability. This is typically done using a tuning solution containing elements across the mass range (e.g., Li, Y, Tl).[2]
-
-
Transport Efficiency Calculation:
-
Transport efficiency (the ratio of the mass of analyte reaching the plasma to the mass of analyte aspirated) must be determined to accurately convert signal intensity to particle size.
-
This is typically done by analyzing a standard suspension of well-characterized nanoparticles (e.g., NIST 8012 gold nanoparticles) of a known size and particle number concentration, along with a dissolved standard of the same element.[1]
-
-
Dissolved Standard Calibration:
-
Prepare a series of dissolved titanium standards in the same diluent as the samples (e.g., ultrapure water with a small amount of acid).
-
Analyze the standards to create a calibration curve that correlates signal intensity (counts per second) to the dissolved titanium concentration. This calibration is used to determine the mass of titanium in each detected nanoparticle.
-
-
Acquisition Parameters:
-
Set the ICP-MS to time-resolved analysis (TRA) mode.
-
Select the ⁴⁷Ti isotope for measurement.
-
Use a short dwell time, typically 100 µs (0.1 ms), to ensure that individual particle events are captured.[1][2]
-
Set the total acquisition time, typically 60 seconds, to ensure a statistically significant number of particle events are recorded.[1][2]
-
Data Analysis Protocol
-
Data Processing:
-
Use a dedicated single nanoparticle application software module (e.g., Agilent ICP-MS MassHunter Single Nanoparticle Application Module).[1]
-
The software will distinguish between the background signal from dissolved titanium and the transient signals from individual nanoparticles.
-
-
Particle Detection:
-
A threshold, typically set at a certain number of standard deviations above the background signal, is used to identify particle events.
-
-
Particle Size Calculation:
-
The software uses the intensity of each particle event, the dissolved titanium calibration curve, and the transport efficiency to calculate the mass of titanium in each nanoparticle.
-
Assuming a spherical shape and the known density of TiO₂, the software then calculates the diameter of each nanoparticle.
-
-
Reporting:
-
The final output will include:
-
Particle size distribution (histogram).
-
Mean and median particle size.
-
Particle number concentration (particles/mL).
-
Mass concentration of particulate and dissolved titanium.
-
-
Logical Relationships in spICP-MS Measurement
The following diagram illustrates the logical relationships between key parameters in an spICP-MS measurement for determining nanoparticle characteristics.
Caption: Logical relationships in spICP-MS data analysis.
Conclusion
The use of the ⁴⁷Ti isotope in spICP-MS provides a reliable method for the characterization of TiO₂ nanoparticles, particularly in complex matrices where isobaric interference from ⁴⁸Ca on ⁴⁸Ti is a concern. Careful optimization of sample preparation to minimize particle loss, accurate determination of transport efficiency, and the use of appropriate instrumental parameters are critical for obtaining accurate and reproducible results. This technique is invaluable for researchers in various fields, including environmental science, toxicology, and drug development, for understanding the fate, behavior, and potential impact of TiO₂ nanoparticles.
References
- 1. agilent.com [agilent.com]
- 2. Frontiers | Characterization of TiO2 NPs in Radish (Raphanus sativus L.) by Single-Particle ICP-QQQ-MS [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotopes of titanium - Wikipedia [en.wikipedia.org]
- 5. Quantification of titanium dioxide nanoparticles in human urine by single-particle ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of titanium dioxide nanoparticles in human urine by single-particle ICP-MS - ProQuest [proquest.com]
- 7. perkinelmer.cl [perkinelmer.cl]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Assessing the impact of common sample preparation strategies for single particle ICP-MS regarding recovery and size distribution of natural single particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. economie.gouv.fr [economie.gouv.fr]
Application Notes and Protocols for the Chemical Separation of No-Carrier-Added (NCA) ⁴⁷Sc from Titanium Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scandium-47 (B1211842) (⁴⁷Sc) is a radionuclide of significant interest in nuclear medicine, functioning as the therapeutic component of a theranostic pair with positron-emitting isotopes like ⁴³Sc and ⁴⁴Sc.[1][2] With a half-life of 3.35 days, a mean beta energy of 162 keV, and an accompanying gamma emission at 159 keV (68.4%), ⁴⁷Sc is suitable for targeted radionuclide therapy and SPECT imaging.[1] The production of no-carrier-added (NCA) ⁴⁷Sc is crucial to achieve the high specific activity required for labeling targeted vectors like peptides and antibodies. A common production route involves the irradiation of titanium targets, followed by sophisticated radiochemical separation to isolate the minute quantities of ⁴⁷Sc from the bulk target material.[3]
This document provides detailed protocols and comparative data for the chemical separation of NCA ⁴⁷Sc from titanium targets, focusing on methods employing ion exchange and extraction chromatography.
Production of ⁴⁷Sc from Titanium Targets
No-carrier-added ⁴⁷Sc can be produced from titanium via several nuclear reactions:
-
Photonuclear Reaction: ⁴⁸Ti(γ,p)⁴⁷Sc, typically using a high-energy electron linear accelerator (linac).[4][5][6] Using enriched ⁴⁸Ti targets minimizes the co-production of other scandium isotopes like ⁴⁶Sc.[4][7]
-
Neutron-induced Reaction: ⁴⁷Ti(n,p)⁴⁷Sc, requiring fast neutrons from a reactor or accelerator.[8][9]
-
Proton-induced Reaction: ⁴natTi(p,x)⁴⁷Sc, using a cyclotron. This method may also produce other scandium isotopes.[1]
Following irradiation, the target is typically allowed to cool for several hours to allow for the decay of short-lived contaminants such as ⁴⁷V (t₁/₂ = 32.6 min).[1]
General Separation Workflow
The overall process for isolating NCA ⁴⁷Sc from a titanium target involves several key stages, from target dissolution to final quality control.
Caption: General workflow for NCA ⁴⁷Sc production and separation.
Experimental Protocols
Two common and effective methods for separating NCA ⁴⁷Sc from bulk titanium are detailed below.
Protocol 1: Cation Exchange Chromatography
This method is based on the strong retention of Sc³⁺ on a cation exchange resin, while titanium is either weakly retained or can be selectively eluted.[10][11]
1. Target Dissolution:
-
Place the irradiated titanium foil or TiO₂ powder in a reflux flask.
-
Add 2.0 M H₂SO₄ (for foils) or fuming H₂SO₄ with Na₂SO₄ crystals (for TiO₂).[5][10]
-
Heat the mixture under reflux until the target is completely dissolved. The solution will be clear.
-
Allow the solution to cool to room temperature.
2. Column Preparation:
-
Prepare a column with a strong acid cation exchange resin, such as Dowex AG 50W-X4 or Bio-Rad AG MP-50.[10][11]
-
Pre-condition the column by washing with 8 M HCl, followed by deionized water, and finally with the loading solution (e.g., 0.1 M HCl).
3. Separation:
-
Dilute the dissolved target solution with deionized water to reduce the acid concentration (e.g., to ~0.2 M H⁺).
-
Load the solution onto the pre-conditioned cation exchange column. Both ⁴⁷Sc³⁺ and Ti⁴⁺/TiO²⁺ will be adsorbed onto the resin.
-
Wash the column with dilute HCl (e.g., 0.2 M HCl) to remove any weakly bound impurities.
-
Elute the bulk titanium using a solution that complexes titanium but not scandium, or by leveraging different affinities. For example, wash the column with increasingly acidic HCl.[12]
-
Elute the purified ⁴⁷Sc using a higher concentration of acid or a complexing agent. A common eluent is 0.4 M HCl + 0.06 M HF.[9][11]
4. Final Purification (Optional but Recommended):
-
The eluted ⁴⁷Sc fraction can be further purified using a chelating resin like Chelex 100 to remove any remaining trace metal contaminants.[7][10]
-
Load the ⁴⁷Sc fraction onto a Chelex 100 column.
-
Wash the column with water.
-
Elute the final high-purity ⁴⁷Sc with a suitable acid, such as 1 M HCl.
Caption: Cation exchange chromatography workflow for ⁴⁷Sc separation.
Protocol 2: Extraction Chromatography using DGA Resin
This method utilizes a stationary phase impregnated with an extractant that shows high selectivity for trivalent actinides and lanthanides (and by extension, scandium) from acidic media.
1. Target Dissolution:
-
Dissolve the irradiated TiO₂ target in fuming H₂SO₄ in the presence of Na₂SO₄.[5]
-
Alternatively, for metallic titanium targets, dissolve in a mixture of NH₄HF₂ and HCl in a closed vessel under heat.[1]
-
After dissolution, carefully evaporate the solution to near dryness and reconstitute the residue in a suitable acid for loading, typically strong HCl or HNO₃.
2. Column Preparation:
-
Use a pre-packed column containing a diglycolamide (DGA) based resin (e.g., Eichrom DGA Resin).[5][13]
-
Pre-condition the column by passing several column volumes of the loading acid (e.g., 8 M HNO₃) through it.
3. Separation:
-
Adjust the acid concentration of the dissolved target solution to match the loading conditions (e.g., 8 M HNO₃).
-
Load the solution onto the DGA column. ⁴⁷Sc is strongly retained by the DGA resin from concentrated nitric acid, while titanium shows weak or no retention.[13]
-
Wash the column with several volumes of the loading acid (8 M HNO₃) to elute the bulk titanium and other impurities.
-
Once the titanium has been completely washed from the column, elute the purified ⁴⁷Sc using a dilute acid, such as 0.1 M HCl or 0.1 M HNO₃.
Caption: Extraction chromatography workflow using DGA resin.
Data Presentation: Comparison of Separation Methods
The following table summarizes quantitative data from various published methods for the separation of NCA ⁴⁷Sc from titanium targets.
| Separation Method | Resin/Extractant | Recovery Yield (%) | Radionuclidic Purity (%) | Processing Time (h) | Reference(s) |
| Cation Exchange | Dowex AG 50W-X4 / AG MP-50 | 90 - 97 | >99 (from enriched Ti) | ~4 - 6 | [10][11][14] |
| Cation Exchange | Dowex 50WX8 | 92 ± 0.9 | >99.98 | < 3 | [15] |
| Anion Exchange | Dowex 1 (HF system) | ~90 | High | < 2 | [9] |
| Extraction Chromatography | Eichrom DGA Resin | >90 | High | ~2 - 4 | [5][10] |
| Liquid-Liquid Extraction | HDEHP | >99 (extraction) | 100 (after stripping) | < 1 | [16][17] |
| Two-Step (Cation + Chelex) | AG MP-50 + Chelex 100 | 77 ± 7 | High | > 6 | [7][10] |
Quality Control
To ensure the final NCA ⁴⁷Sc product is suitable for radiolabeling and subsequent use, the following quality control measures are essential:
-
Radionuclidic Purity: Assessed using high-purity germanium (HPGe) gamma spectroscopy to identify and quantify any gamma-emitting radionuclidic impurities (e.g., ⁴⁶Sc, ⁴⁸Sc).
-
Radiochemical Purity: Determined by methods such as instant thin-layer chromatography (iTLC) or radio-HPLC after radiolabeling a standard chelator like DOTA-peptide to ensure the ⁴⁷Sc is in a reactive form (e.g., ⁴⁷Sc³⁺) and free from colloidal species.[18] Labeling yields should consistently be ≥95%.[9][11]
-
Chemical Purity: The concentration of residual titanium and other trace metals in the final product is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES). Low titanium content is critical to prevent interference with subsequent labeling reactions.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sc-47 production from titanium targets using electron linacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron linear accelerator production and purification of scandium-47 from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 6. Evaluation of two extraction chromatography resins for scandium and titanium separation for medical isotope production | TU Delft Repository [repository.tudelft.nl]
- 7. researchgate.net [researchgate.net]
- 8. 47Sc as useful β--emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New separation method of no-carrier-added {sup 47}Sc from titanium targets (Journal Article) | ETDEWEB [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radiochemical purification of no-carrier-added scandium-47 for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of two extraction chromatography resins for scandium and titanium separation for medical isotope production (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of purification of no-carrier-added 47Sc of theranostic interest. Selective separation study from the natTi(n,p) process [inis.iaea.org]
- 17. researchgate.net [researchgate.net]
- 18. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Production of Scandium-47 via Proton Irradiation of Enriched Titanium Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction Scandium-47 (B1211842) (⁴⁷Sc) is a radionuclide of significant interest in nuclear medicine, possessing decay characteristics ideal for theranostics. It decays with a half-life of 3.35 days by emitting β⁻ particles suitable for targeted radionuclide therapy, along with a 159 keV gamma-ray (68.4% abundance) that enables SPECT imaging for dosimetry and biodistribution studies[1]. As a member of a matched theranostic pair with positron-emitting scandium isotopes like ⁴³Sc and ⁴⁴Sc, it allows for identical radiopharmaceutical development for both diagnosis and therapy[2][3].
The production of ⁴⁷Sc with high specific activity and radionuclidic purity is crucial for clinical applications. One promising method is the irradiation of enriched titanium targets with protons using a cyclotron. This document outlines the protocols for ⁴⁷Sc production using enriched titanium isotopes (⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti), covering target preparation, irradiation parameters, and post-irradiation chemical processing.
Nuclear Production Routes
The primary nuclear reactions for producing ⁴⁷Sc from enriched titanium targets involve proton bombardment. The choice of target isotope and proton energy is critical to maximize ⁴⁷Sc yield while minimizing the co-production of long-lived contaminants, principally Scandium-46 (⁴⁶Sc, T₁/₂ = 83.79 d)[3][4].
Key Nuclear Reactions:
-
⁴⁸Ti(p,2p)⁴⁷Sc
-
⁴⁹Ti(p,x)⁴⁷Sc
-
⁵⁰Ti(p,α)⁴⁷Sc
The main contaminating reaction is the production of ⁴⁶Sc, which can occur from various titanium isotopes present in the target material[5]. Due to its long half-life, ⁴⁶Sc cannot be eliminated by post-irradiation decay and must be minimized during production[4].
Logical Diagram: ⁴⁷Sc Production and Contamination Pathways
Caption: Nuclear reaction pathways for ⁴⁷Sc production and contamination.
Quantitative Data Summary
The following tables summarize key parameters and results from various studies on the proton-induced production of ⁴⁷Sc from enriched titanium targets.
Table 1: Enriched Titanium Target Specifications
| Target Isotope | Isotopic Enrichment (%) | Chemical Form | Backing Material | Reference |
| ⁴⁶Ti | 97% | TiO₂ | - | [6] |
| ⁴⁸Ti | 99.32% | Metallic Powder | Aluminum | [5][7] |
| ⁴⁹Ti | 96.25% | Metallic Powder | Aluminum | [5] |
| ⁵⁰Ti | 83.10% | TiO₂ | Tantalum | [8] |
Table 2: Irradiation Parameters and ⁴⁷Sc Production Yields
| Target Isotope | Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | ⁴⁷Sc Yield | Radionuclidic Purity (%) | Reference |
| ⁴⁶Ti | 18 | 20 | 1.5 | ~200 MBq (for ⁴³Sc) | >98% (for ⁴³Sc) | [6][8] |
| ⁴⁸Ti | 18 - 70 | Low Intensity | - | Cross-section measured | - | [7] |
| ⁴⁹Ti | 32 - 40 | 1 (calculated) | 1 (calculated) | Optimal energy window | - | [9] |
| ⁵⁰Ti | 24 | 20 | 4 - 8 | - | 91.5 ± 0.6 | [8] |
Note: Yields are highly dependent on specific irradiation conditions and target mass.
Experimental Protocols
This section provides detailed methodologies for the production and purification of ⁴⁷Sc.
Protocol 1: Enriched TiO₂ Target Preparation
-
Material Weighing: Accurately weigh the desired amount of enriched titanium dioxide (TiO₂) powder.
-
Target Pressing: Place the powder into a die and press it into a solid disk of a specified thickness (e.g., 400 µm)[1].
-
Sintering: Sinter the pressed disk to increase its mechanical strength and thermal conductivity.
-
Target Mounting: Mount the final TiO₂ disk into a suitable target holder, often made of aluminum or tantalum[1][8]. The holder must be designed for efficient cooling during irradiation.
Protocol 2: Cyclotron Irradiation
-
Target Installation: Place the mounted target assembly onto the cyclotron beamline.
-
Cooling System: Ensure the target cooling systems are active. This typically involves high-pressure helium gas cooling on the front of the target and chilled water cooling on the back[1].
-
Proton Bombardment: Irradiate the target with a proton beam of the desired energy and current for the specified duration. For enriched [⁵⁰Ti]TiO₂ targets, bombardment with 24 MeV protons at 20 µA for 4 to 8 hours has been performed[8].
-
Post-Irradiation Decay: After irradiation, allow the target to decay for 1-5 hours. This reduces the activity of short-lived contaminants such as ⁴⁷V (T₁/₂ = 32.6 min)[1].
Protocol 3: Chemical Separation and Purification of ⁴⁷Sc
This protocol is adapted from methods using ion chromatography, which achieves high separation efficiency[8].
-
Target Dissolution:
-
Carefully remove the irradiated TiO₂ material from the target holder and place it in a PFA digestion vial.
-
Add 300 mg of ammonium (B1175870) bifluoride (NH₄HF₂) to the vial[8].
-
Seal the vial and heat it to facilitate the complete dissolution of the titanium dioxide. This process may take up to 3 hours.
-
-
Column Preparation:
-
Prepare an ion chromatography column using a suitable resin, such as Eichrom DGA resin, which is effective for separating scandium from titanium[10].
-
Condition the column by passing the appropriate acidic solution through it.
-
-
Loading the Sample:
-
Once the target is fully dissolved, load the solution onto the prepared chromatography column. The scandium ions (including ⁴⁷Sc) will be retained by the resin, while the bulk titanium target material will pass through.
-
-
Elution and Collection:
-
Wash the column with an appropriate acid solution to remove any remaining titanium.
-
Elute the captured ⁴⁷Sc from the column using a different concentration of acid.
-
Collect the eluate containing the purified ⁴⁷Sc in a clean vial.
-
-
Quality Control:
-
Measure the final activity of the ⁴⁷Sc product.
-
Perform gamma spectroscopy using an HPGe detector to determine the radionuclidic purity by identifying and quantifying any contaminants (e.g., ⁴⁶Sc).
-
Analyze for trace metals using ICP-MS to ensure chemical purity.
-
Recovery yields for ⁴⁷Sc using this type of chromatographic separation are typically high, with reported values of 89.9 ± 3.9%[8].
Experimental Workflow Visualization
The entire process from target preparation to final product can be visualized as a sequential workflow.
Diagram: Overall ⁴⁷Sc Production Workflow
Caption: Step-by-step workflow for ⁴⁷Sc production and purification.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of 47Sc production for theranostic applications using proton beams on enriched titanium targets | EPJ Web of Conferences [epj-conferences.org]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Cross-Section of Proton-Induced Reactions on Enriched 48Ti Targets for the Production of Theranostic 47Sc Radionuclide, 46cSc, 44mSc, 44gSc, 43Sc, and 48V - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epj-conferences.org [epj-conferences.org]
- 10. Electron linear accelerator production and purification of scandium-47 from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
Troubleshooting & Optimization
Optimizing proton beam energy for 47Sc production from 47Ti.
Technical Support Center: Production of Scandium-47
Welcome to the technical support center for the production of the theranostic radionuclide Scandium-47 (⁴⁷Sc). This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal proton beam energy for producing ⁴⁷Sc from enriched titanium targets?
A1: The optimal proton beam energy for ⁴⁷Sc production depends on the specific enriched titanium isotope being used as the target material. Theoretical studies suggest different optimal energy windows to maximize the yield of ⁴⁷Sc while minimizing the co-production of the long-lived contaminant ⁴⁶Sc.[1][2] For enriched ⁴⁹Ti targets, an energy range of 32–40 MeV is considered optimal.[1] For enriched ⁵⁰Ti targets, the suggested energy window is 8–18 MeV.[1] It is crucial to avoid energy ranges where the cross-section for the production of ⁴⁶Sc is high.
Q2: What are the primary radionuclidic impurities of concern when producing ⁴⁷Sc from titanium targets?
A2: The primary radionuclidic impurity of concern is Scandium-46 (⁴⁶Sc) due to its long half-life (83.79 days) compared to ⁴⁷Sc (3.35 days).[1][2] The presence of ⁴⁶Sc can increase the radiation dose to the patient and affect the purity of the final radiopharmaceutical product.[1][3] Other potential impurities include other scandium isotopes (⁴³Sc, ⁴⁴Sc, ⁴⁴ᵐSc, ⁴⁸Sc) and Vanadium-48 (⁴⁸V), depending on the target material and proton energy.[4][5]
Q3: What are the common target materials used for ⁴⁷Sc production?
A3: Enriched titanium dioxide (TiO₂) and titanium metal foils are commonly used as target materials.[4][6] The choice between them can depend on the specific experimental setup and the available target processing chemistry. Both have been shown to be effective for producing scandium radionuclides.[4] Natural titanium can also be used, but it will result in the co-production of other scandium isotopes.[4][6] Other production routes involve enriched calcium targets or natural vanadium targets.[3][7][8]
Q4: What is a typical setup for proton irradiation of titanium targets?
A4: A typical setup involves a cyclotron capable of delivering a proton beam of the desired energy. The target, either a titanium foil or pressed TiO₂, is mounted on a target holder.[4][6] Effective cooling of the target is critical and is often achieved using high-pressure helium gas on the front and chilled water on the back of the target holder.[4][6] The beam current can range up to 40 μA for titanium foils and 30 μA for TiO₂ targets.[4][6]
Q5: How is ⁴⁷Sc chemically separated from the irradiated titanium target?
A5: The separation of ⁴⁷Sc from the bulk titanium target is a crucial step to ensure high purity. A common method involves dissolving the irradiated target in a mixture of ammonium (B1175870) bifluoride (NH₄HF₂) and hydrochloric acid (HCl) in a closed vessel.[4][6] Following dissolution, ⁴⁷Sc is purified using ion-exchange chromatography.[4][6][9] An alternative is a dry, gas-solid phase separation method where the irradiated titanium foil is heated in a vacuum, causing the ⁴⁷Sc to evaporate and be collected.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of ⁴⁷Sc
| Possible Cause | Troubleshooting Step |
| Incorrect Proton Beam Energy | Verify that the proton beam energy is within the optimal range for your specific enriched titanium target (e.g., 32-40 MeV for ⁴⁹Ti, 8-18 MeV for ⁵⁰Ti).[1] |
| Inaccurate Beam Current Measurement | Calibrate your beam current monitoring system to ensure the target is receiving the intended current. |
| Target Thickness Not Optimized | Ensure the target thickness is sufficient to degrade the proton energy through the optimal production window but not so thick that it introduces significant unwanted reactions. Target thicknesses can be in the range of 0.93 mm for ⁵⁰Ti and 1.6 mm for ⁴⁹Ti.[1][2] |
| Inefficient Chemical Separation | Review your dissolution and chromatography procedures. Ensure complete dissolution of the target material and optimize the elution profile for ⁴⁷Sc from the ion-exchange resin.[4][10] |
| Losses During Target Processing | Handle the irradiated target with care to prevent mechanical losses. Ensure all transfer steps are quantitative. |
Issue 2: High Levels of ⁴⁶Sc Contamination
| Possible Cause | Troubleshooting Step |
| Proton Beam Energy Too High | Operate the cyclotron at an energy that maximizes ⁴⁷Sc production while minimizing the cross-section for the reaction that produces ⁴⁶Sc.[1] |
| Incorrect Enriched Target Isotope | Verify the isotopic purity of your enriched titanium target material. |
| Natural Titanium Contamination | Ensure that all components in the beam path near the target are free from natural titanium to avoid unwanted activation. |
Issue 3: Incomplete Dissolution of the Titanium Target
| Possible Cause | Troubleshooting Step |
| Insufficient Acid Concentration or Volume | Ensure the concentration and volume of the NH₄HF₂ and HCl mixture are adequate for the mass of your titanium target.[4] |
| Inadequate Heating or Digestion Time | Optimize the temperature and duration of the digestion process. A typical digestion time is 45 minutes for titanium foil and 75 minutes for TiO₂.[4] |
| Target Material Form | For TiO₂ targets, ensure the powder is pressed into a dense pellet to facilitate uniform dissolution. |
Quantitative Data Summary
Table 1: Optimal Proton Energy Ranges for ⁴⁷Sc Production from Enriched Titanium Targets
| Target Isotope | Optimal Proton Energy (MeV) | Key Consideration | Reference |
| ⁴⁹Ti | 32 - 40 | Maximizes ⁴⁷Sc yield while minimizing ⁴⁶Sc co-production. | [1] |
| ⁵⁰Ti | 8 - 18 | Optimizes ⁴⁷Sc production with significantly lower ⁴⁶Sc contamination. | [1] |
Table 2: Example of ⁴⁷Sc Yield from Proton Irradiation of Natural Vanadium
| Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | ⁴⁷Sc Yield at EOB (MBq) | Reference |
| 24 | 80 | 8 | 128.02 ± 11.1 | [8] |
Experimental Protocols
Protocol 1: Target Preparation and Irradiation
-
Target Preparation:
-
For metallic targets, use an enriched titanium foil of the desired thickness.
-
For oxide targets, press enriched TiO₂ powder into a pellet.
-
-
Target Mounting: Securely mount the target onto a target holder equipped with a cooling system.[4]
-
Irradiation:
-
Post-Irradiation:
Protocol 2: Radiochemical Separation of ⁴⁷Sc from Titanium Targets
-
Target Dissolution:
-
Place the irradiated titanium target into a closed perfluoroalkoxy alkane (PFA) vessel.
-
Add a solution of ammonium bifluoride (NH₄HF₂) and hydrochloric acid (HCl).
-
Heat the vessel to facilitate complete dissolution of the target material.[4]
-
-
Ion-Exchange Chromatography:
-
Prepare an ion-exchange chromatography column (e.g., using branched N,N,N′,N′-tetra-2-ethylhexyldiglycolamide resin).[4]
-
Load the dissolved target solution onto the column.
-
Wash the column with appropriate acid solutions to remove the titanium and other impurities.
-
Elute the purified ⁴⁷Sc from the column using a suitable eluent.
-
-
Quality Control:
-
Analyze the final product for radionuclidic purity using gamma-ray spectroscopy.
-
Determine the chemical purity, for example, by measuring the concentration of residual titanium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Visualizations
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Nuclear Cross-Section of Proton-Induced Reactions on Enriched 48Ti Targets for the Production of Theranostic 47Sc Radionuclide, 46cSc, 44mSc, 44gSc, 43Sc, and 48V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 47Sc as useful β–-emitter for the radiotheragnostic paradigm: a comparative study of feasible production routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of high purity 47Sc from proton irradiation of natural vanadium targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Support Center: Separation of ⁴⁷Sc from Enriched Titanium
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the chemical separation of Scandium-47 (B1211842) (⁴⁷Sc) from enriched titanium targets. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and performance data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the dissolution of the titanium target and the subsequent chemical separation of ⁴⁷Sc.
Question 1: I am experiencing incomplete or very slow dissolution of my irradiated titanium dioxide (TiO₂) target. What can I do?
Answer: The dissolution of TiO₂ is a common challenge due to its chemical inertness. Several factors can influence the dissolution rate and efficiency.
-
Problem: The powdery nature of TiO₂ and its slow digestion kinetics can be problematic, especially given the relatively short half-lives of co-produced scandium isotopes.[1][2]
-
Solution 1: Pressurized Digestion: A robust method involves using ammonium (B1175870) bifluoride (NH₄HF₂) and hydrochloric acid (HCl) in a sealed perfluoroalkoxy alkane (PFA) digestion vessel. This closed-vessel approach at elevated temperatures (e.g., 90°C) significantly accelerates dissolution, with typical times around 75 minutes for TiO₂.[1]
-
Solution 2: Sulfuric Acid Dissolution: Another effective method is dissolving the TiO₂ target in fuming sulfuric acid (H₂SO₄) in the presence of sodium sulfate (B86663) (Na₂SO₄) or ammonium sulfate ((NH₄)₂SO₄).[3][4] This mixture helps to increase the boiling point and effectively breaks down the oxide matrix.
-
Troubleshooting Tip: Ensure complete removal of any fluoride (B91410) (HF) from the dissolution mixture by heating before loading onto a chromatography column, as residual HF can negatively impact the resin's affinity for scandium.[5]
Question 2: My final ⁴⁷Sc product has low radionuclidic purity. How can I reduce contaminants like ⁴⁶Sc, ⁴⁸Sc, and ⁴⁸V?
Answer: Radionuclidic purity is critical and is heavily influenced by the target material and the separation chemistry.
-
Primary Cause: The co-production of other radioisotopes is a significant challenge.[5] Long-lived ⁴⁶Sc (T₁/₂ = 83.8 d) is a primary contaminant of concern.[5][6] Using natural titanium, which contains multiple stable isotopes, will inevitably lead to the co-production of multiple scandium radionuclides.[1][5]
-
Solution 1: Use Highly Enriched Target Material: The most effective way to improve radionuclidic purity is to use target material highly enriched in the desired isotope, such as ⁵⁰Ti for ⁴⁷Sc production via the (p,α) reaction or ⁴⁸Ti for the (γ,p) reaction.[5][7] For example, using enriched [⁵⁰Ti]TiO₂ can increase the ⁴⁷Sc purity at the end of bombardment to over 91%, compared to approximately 43% for natural titanium targets after decay of short-lived isotopes.[5]
-
Solution 2: Optimize Separation Chemistry: Chromatographic separation using DGA (diglycolamide) resin is highly effective at removing contaminants. Co-produced ⁴⁸V, a common impurity, can be effectively washed from the column before eluting the scandium isotopes.[1][5] A decontamination factor for ⁴⁷Sc relative to ⁴⁸V greater than 3 x 10⁶ has been demonstrated.[2]
-
Solution 3: Allow for Decay: If short-lived contaminants like ⁴³Sc (T₁/₂ = 3.89 h) or ⁴⁴Sc (T₁/₂ = 3.97 h) are present, allowing the bombarded target to decay for 24 hours before processing can significantly improve the final ⁴⁷Sc purity.[5]
Question 3: I'm observing low recovery yields of ⁴⁷Sc after the separation process. What are the potential causes and solutions?
Answer: Low recovery yields can stem from issues in the dissolution, loading, or elution steps.
-
Potential Cause 1: Incomplete Dissolution: If the target is not fully dissolved, a portion of the ⁴⁷Sc will be lost before the chromatographic separation even begins. Refer to the dissolution troubleshooting tips in Question 1.
-
Potential Cause 2: Suboptimal Column Conditions: The affinity of scandium for DGA or UTEVA resins is highly dependent on the acid concentration.[7][8] For DGA resin, scandium should be loaded in high molarity HCl (e.g., 7-8 M HCl) to ensure strong retention.[2] If the acid concentration of the load solution is too low, ⁴⁷Sc can elute prematurely with the bulk titanium.
-
Potential Cause 3: Inefficient Elution: While strong retention is needed for loading, a different mobile phase is required for efficient elution. ⁴⁷Sc is typically recovered from DGA resin using a small volume of dilute HCl (e.g., 0.1 M).[1][8] Using too strong an acid for elution will result in poor recovery.
-
Expected Outcome: With an optimized protocol, ⁴⁷Sc recovery yields are typically greater than 90%.[1][3][5]
Question 4: My final product shows contamination with stable metal ions (Fe, Cu, Zn), affecting subsequent radiolabeling. How can these be removed?
Answer: Stable metal ion impurities can originate from the target material or environmental contamination during processing and compete with ⁴⁷Sc for chelators during radiolabeling.[1]
-
Solution: A well-designed chromatographic separation can effectively remove these impurities. When using DGA resin, an additional wash step with 1 M nitric acid (HNO₃) after the HCl washes can improve the removal of impurities like Cr, Fe, Cu, and Zn before the final elution of scandium.[5] If purity remains an issue, the collected ⁴⁷Sc can be further purified on a second, smaller DGA resin cartridge.[8]
Quantitative Data on ⁴⁷Sc Separation
The following tables summarize key performance metrics from published separation protocols.
Table 1: Separation Efficiency and Product Purity
| Parameter | Value | Resin/Method | Target Material | Source |
| ⁴⁷Sc Recovery Yield | >90% | DGA Resin | natTiO₂ | [3] |
| ⁴⁷Sc Recovery Yield | 89.9 ± 3.9% | Ion Chromatography (BDGA) | Enriched [⁵⁰Ti]TiO₂ | [5] |
| ⁴⁷Sc Recovery Yield | 94 ± 3% | Branched DGA Resin | TiO₂ | [1][2] |
| ⁴⁷Sc Radionuclidic Purity | 91.5 ± 0.6% (EOB) | Ion Chromatography (BDGA) | Enriched [⁵⁰Ti]TiO₂ | [5] |
| Titanium Recovery | 104 ± 5% | Branched DGA Resin | TiO₂ | [1] |
| Separation Time | < 2 hours | Anion + Cation Exchange | Ti | [9] |
Table 2: Common Radionuclidic Impurities in ⁴⁷Sc Production from Titanium
| Impurity | Half-Life (T₁/₂) | Production Route Concern | Mitigation Strategy | Source |
| ⁴⁶Sc | 83.8 days | Present in all Ti irradiations, major long-lived contaminant | Use of highly enriched ⁴⁸Ti or ⁵⁰Ti targets | [5][6] |
| ⁴⁸Sc | 43.7 hours | Co-produced from various Ti isotopes | Use of enriched target material | [6] |
| ⁴⁸V | 15.97 days | Co-produced from Ti isotopes | Effective removal via DGA resin chromatography | [1][5] |
| ⁴³Sc / ⁴⁴Sc | ~3.9 hours | Co-produced, especially from lower-mass Ti isotopes | Allow for decay (e.g., 24h) before separation | [5] |
Experimental Protocols
This section provides a detailed methodology for a common and robust separation technique using DGA resin.
Protocol: ⁴⁷Sc Separation from TiO₂ using DGA Resin
This protocol is adapted from methodologies demonstrating high recovery and purity.[1][2][5]
1. Target Dissolution:
-
Transfer the irradiated enriched [⁵⁰Ti]TiO₂ target material to a 15 mL PFA digestion vial.
-
Add 300 mg of ammonium bifluoride (NH₄HF₂).
-
Add 3 mL of concentrated hydrochloric acid (HCl, ~12 M).
-
Seal the PFA vial tightly and place it in a heating block at 90°C for approximately 2 hours, or until the target material is fully dissolved.
-
After dissolution, carefully unseal the vial in a fume hood and heat for an additional 2 hours to ensure the complete removal of fluoride (HF).
2. Column Preparation:
-
Prepare a chromatography column using ~150 mg of branched DGA resin (Eichrom Technologies).
-
Pre-condition the column by passing 10 mL of 8 M HCl through the resin.
3. Chromatographic Separation:
-
Loading: Take the dissolved target solution from Step 1 and dilute it with 8 M HCl to a final volume of 10-12 mL. Load this solution onto the pre-conditioned DGA resin column. Collect the eluate (this contains the bulk titanium).
-
Wash 1 (Titanium Removal): Wash the column with 20 mL of 8 M HCl to elute any remaining titanium.
-
Wash 2 (Vanadium Removal): Wash the column with 10 mL of 4 M HCl. This fraction will contain co-produced ⁴⁸V.
-
Wash 3 (Impurity Removal): Wash the column with 3 mL of 1 M HNO₃ to remove stable metal impurities.[5]
-
Elution (⁴⁷Sc Collection): Elute the purified ⁴⁷Sc from the resin using 3-5 mL of 0.1 M HCl. Collect this fraction as the final product.
4. Quality Control:
-
Perform gamma-ray spectroscopy on the final product to determine radionuclidic purity and quantify the ⁴⁷Sc activity.
-
Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to measure any residual titanium or other stable metal contaminants to ensure high chemical purity.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: Workflow for ⁴⁷Sc separation from an enriched TiO₂ target.
Caption: Troubleshooting logic for low ⁴⁷Sc recovery yield.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Cyclotron Production and Separation of Scandium Radionuclides from Natural Titanium Metal and Titanium Dioxide Targets | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Electron linear accelerator production and purification of scandium-47 from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eichrom.com [eichrom.com]
- 9. researchgate.net [researchgate.net]
Improving the yield of Vanadium-48 from 47Ti bombardment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Vanadium-48 (⁴⁸V) via charged particle bombardment of titanium targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary nuclear reactions for producing ⁴⁸V from titanium?
A1: The two main production routes are:
-
Proton Bombardment: The ⁴⁷Ti(p,n)⁴⁸V reaction is a common method. When using natural titanium, which contains multiple isotopes, the ⁴⁸Ti(p,n)⁴⁸V reaction also significantly contributes to the total yield.[1]
-
Deuteron (B1233211) Bombardment: The natTi(d,x)⁴⁸V reaction is another viable pathway for production.[2]
Q2: What is the optimal proton energy for the ⁴⁷Ti(p,n)⁴⁸V reaction?
A2: The optimal proton energy range to maximize the yield from enriched ⁴⁷Ti or natural titanium targets is between 8 and 20 MeV.[3] The maximum cross-section for this reaction is approximately 464 mb at 13 MeV.[3]
Q3: What type of target material is recommended?
A3: Both metallic titanium foils and titanium dioxide (TiO₂) powders can be used.[2][3][4] TiO₂ nano-powders have been investigated and can be pressed into solid targets.[3] The choice depends on the available target preparation facilities and the desired chemical processing route. Enriched ⁴⁷Ti or ⁴⁸Ti targets are recommended to minimize radionuclidic impurities, though natural titanium is often used due to cost and availability.[5][6][7]
Q4: What are the common radionuclidic impurities I should be aware of?
A4: When bombarding natural titanium targets, several scandium isotopes are the most common impurities, including ⁴³Sc, ⁴⁴ᵐSc, ⁴⁴ᵍSc, ⁴⁶Sc, and ⁴⁷Sc.[1][8][9] If the target backing or holder contains other metals like copper, you may also produce isotopes such as ⁶⁵Zn, ⁶²Cu, and ⁵⁸Co.[3] Using enriched titanium targets can help reduce the formation of some of these impurities.
Q5: How is ⁴⁸V separated from the bulk titanium target material?
A5: The most common method is ion exchange chromatography.[10][11] After the irradiated target is dissolved in an appropriate acid (e.g., hydrochloric acid), the solution is passed through an ion exchange column to separate the vanadium from the titanium and other impurities.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low ⁴⁸V Yield | Incorrect Beam Energy: The proton or deuteron energy on the target is outside the optimal range. | Verify the cyclotron beam energy. Use degrader foils if necessary to adjust the energy incident on the target to the 8-20 MeV range for protons.[3] |
| Target Thickness: The target may be too thin for the incident beam energy, resulting in incomplete energy deposition. | Optimize the target thickness based on the beam energy using software like SRIM to ensure the beam exits the target just after the peak production energy.[8] | |
| Inaccurate Beam Current Measurement: The actual beam current delivered to the target is lower than what is recorded. | Calibrate the beam current monitoring system. Use monitor foils with well-known activation cross-sections to independently verify the beam current. | |
| Target Degradation: The target material may have been damaged or partially vaporized due to insufficient cooling during irradiation. | Ensure robust cooling of the target assembly, for example, using helium gas on the front and chilled water on the back.[4] Reduce the beam current if necessary. Visually inspect the target post-irradiation for signs of damage. | |
| Inefficient Chemical Separation: Poor recovery of ⁴⁸V during the dissolution or ion exchange process. | Optimize the dissolution procedure; concentrated acids may be required.[12] Calibrate and test the ion exchange resin and elution profile with a stable vanadium standard. | |
| High Levels of Radionuclidic Impurities | Use of Natural Titanium Target: Natural titanium contains multiple isotopes, leading to the co-production of various scandium and other isotopes. | Use isotopically enriched ⁴⁷Ti or ⁴⁸Ti target material to minimize unwanted reaction channels.[5][6] |
| Contamination of Target Backing: The proton or deuteron beam may be striking the target backing material (e.g., aluminum, copper). | Ensure the beam is well-collimated and centered on the target material. Select a backing material with a high reaction threshold or one that produces short-lived or easily separable isotopes. Aluminum is often preferred over copper to reduce long-lived contaminants.[3] | |
| Incorrect Beam Energy: Higher beam energies can open up additional reaction channels, leading to more impurities. | Operate within the optimal energy range for ⁴⁸V production to minimize reactions with higher energy thresholds that produce impurities. | |
| Target Failure During Irradiation | Poor Thermal Contact: Inadequate contact between the target material and the cooled backing plate. | Ensure the target material is pressed uniformly and makes excellent thermal contact with the backing. For powdered targets, ensure high pressing force.[3] |
| Excessive Beam Current: The heat deposited by the beam exceeds the cooling capacity of the target station. | Reduce the beam current. Consider using a wobbling or scanning beam to distribute the heat over a larger area. | |
| Target Material Preparation: For pressed powder targets, insufficient binding can lead to mechanical failure. | Optimize the pressing procedure, including the pressure and duration. Consider using a binder if compatible with the subsequent chemical processing. |
Quantitative Data
Table 1: Proton-Induced Reaction Cross-Sections for ⁴⁸V Production
| Reaction | Peak Energy (MeV) | Maximum Cross-Section (mb) | Reference |
| ⁴⁸Ti(p,n)⁴⁸V | ~13 | ~600 | [8] |
| natTi(p,x)⁴⁸V | ~13 | ~464 | [3] |
Table 2: Deuteron-Induced Reaction Cross-Sections for ⁴⁸V Production from Natural Titanium
| Deuteron Energy (MeV) | Cross-Section (mb) |
| 6.3 | 271.1 ± 18.2 |
| 12.8 | 339.0 ± 22.8 |
| 16.8 | 336.4 ± 22.6 |
| 18.6 | 308.0 ± 20.7 |
| 20.4 | 261.6 ± 17.6 |
| Data extracted from Table 2 of reference[2]. |
Experimental Protocols
1. Protocol for Pressed TiO₂ Target Preparation
This protocol is based on methodologies described for preparing nano-powder targets.[3]
-
Material Preparation: Use high-purity TiO₂ powder (nano-powder if available).
-
Target Disc: Use a high-purity aluminum disk as the target backing. The disk should have a shallow depression to hold the target material.
-
Pouring: Carefully pour a measured amount of the TiO₂ powder into the depression of the aluminum disk.
-
Pressing: Place the filled disk into a hydraulic press. Apply a pressure of approximately 5000 kg/cm ² to compact the powder into a solid tablet.
-
Sintering (Optional): Depending on the required target stability, sintering the pressed target in a furnace may improve its mechanical and thermal properties.
-
Final Assembly: Mount the pressed target into the cyclotron's solid target holder, ensuring good thermal contact with the cooling block.
2. Protocol for Chemical Separation of ⁴⁸V using Ion Exchange
This is a general protocol based on common radiochemical separation techniques.[10][11][12]
-
Target Dissolution: After a sufficient decay period to reduce short-lived isotopes, dissolve the irradiated titanium or TiO₂ target. This may require concentrated acids such as 6 N HCl or H₂SO₄ and heating.[10][12]
-
Column Preparation: Prepare a cation exchange column (e.g., AG 50W-X8) by conditioning it with the same acid used for dissolution.[12]
-
Loading: Once the target is fully dissolved, dilute the solution to the appropriate acid concentration (e.g., 0.1 N HCl) and load it onto the prepared ion exchange column.[11]
-
Elution:
-
Wash the column with dilute acid to elute the bulk titanium.
-
Elute the ⁴⁸V from the column using a stronger acid solution (e.g., 6 N HCl).[10]
-
-
Quality Control: Analyze the final ⁴⁸V solution using gamma spectroscopy with a calibrated HPGe detector to determine the activity and assess radionuclidic purity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epaper.kek.jp [epaper.kek.jp]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Nuclear Cross-Section of Proton-Induced Reactions on Enriched 48Ti Targets for the Production of Theranostic 47Sc Radionuclide, 46cSc, 44mSc, 44gSc, 43Sc, and 48V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. 44Sc production from enriched 47TiO2 targets with a medical cyclotron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. isotopes.gov [isotopes.gov]
- 11. isotopes.gov [isotopes.gov]
- 12. mdpi.com [mdpi.com]
Reducing detector saturation when measuring 47Ti in ICP-MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing detector saturation when measuring 47Ti in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Troubleshooting Guide: Reducing 47Ti Detector Saturation
High concentrations of titanium in samples can lead to detector saturation, resulting in inaccurate quantification. This guide provides a systematic approach to identify and resolve this issue.
Problem: My 47Ti signal is saturated, showing a flattened peak or an intensity reading that does not correlate with dilution.
Follow these steps to diagnose and resolve the issue:
Figure 1: A troubleshooting workflow for addressing detector saturation when measuring 47Ti in ICP-MS.
Step 1: Sample Dilution
The most straightforward method to combat detector saturation is to dilute the sample. This reduces the amount of 47Ti introduced into the plasma, thereby lowering the signal intensity to within the linear range of the detector.
Experimental Protocol:
-
Initial Dilution: Start with a 10-fold dilution of your sample using the same acid matrix as your calibration standards (e.g., 2% HNO3).
-
Serial Dilutions: If saturation persists, perform serial dilutions (e.g., 100-fold, 1000-fold) until the signal is within the detector's linear range. For biological samples like serum, a 20-fold dilution is a common starting point.[1] For cosmetic samples with high TiO2 content, dilutions up to 1000-fold or more may be necessary.
-
Matrix Matching: Ensure that the acid concentration and matrix composition of the diluted sample are matched to the calibration standards to avoid matrix effects.
| Dilution Factor | Expected 47Ti Concentration (µg/L) | Expected Signal Intensity (Counts Per Second) |
| 1 (Neat) | > 1000 | > 2,000,000 (Saturated) |
| 10 | 100 | ~200,000 |
| 100 | 10 | ~20,000 |
| 1000 | 1 | ~2,000 |
Table 1: Estimated effect of dilution on 47Ti signal intensity. Note that the actual CPS will vary depending on the instrument sensitivity and operating conditions.
Step 2: Use an Alternative Isotope
If dilution is not desirable or feasible, analyzing a less abundant titanium isotope can be an effective strategy. While 48Ti is the most abundant isotope, it is prone to isobaric interference from 48Ca. Therefore, for samples with high titanium concentrations, switching from 47Ti to the less abundant 49Ti can prevent detector saturation.
| Isotope | Natural Abundance (%) | Potential Interferences | Use Case |
| 47Ti | 7.44 | 31P16O, 32S15N, 47V | General purpose, can saturate at high concentrations. |
| 49Ti | 5.41 | 32S17O, 33S16O, 49V, 49Cr | For high Ti concentrations to avoid saturation. |
Table 2: Comparison of commonly used titanium isotopes for ICP-MS analysis.
Step 3: Utilize a Collision/Reaction Cell (CRC)
Modern ICP-MS instruments are often equipped with a collision/reaction cell (CRC) to remove polyatomic interferences. By using a reactive gas, it is also possible to shift the mass of the analyte, which can be a strategy to move it to a region of the mass spectrum with a lower background, effectively increasing the signal-to-noise ratio and potentially mitigating saturation at the original mass.
Experimental Protocol (using Ammonia (B1221849) as a reaction gas):
-
Gas Selection: Introduce ammonia (NH3) as a reaction gas into the CRC.
-
Mass Shift: 47Ti will react with ammonia to form cluster ions at higher masses, such as [47Ti(NH3)]+ or other adducts. For example, 48Ti can be shifted to m/z 131 as [48TiNH(NH3)4]+.[1]
-
Parameter Optimization: Optimize the CRC gas flow rate and other cell parameters (e.g., RPq, bandpass) to maximize the formation of the desired product ion and minimize interferences.
| CRC Gas | Typical Flow Rate (mL/min) | Product Ion (from 48Ti) |
| Ammonia (NH3) | 0.5 - 1.5 | [48TiNH(NH3)4]+ at m/z 131 |
| Oxygen (O2) | 0.2 - 0.5 | [48Ti16O]+ at m/z 64 |
Table 3: Example CRC parameters for titanium analysis. Optimal flow rates should be determined empirically for your specific instrument and application.
Step 4: Adjust Instrument Parameters
Fine-tuning certain instrument parameters can help reduce signal intensity and prevent detector saturation.
-
Nebulizer Gas Flow Rate: Reducing the nebulizer gas flow rate will decrease the amount of sample aerosol introduced into the plasma, thus lowering the ion signal.
-
Sample Uptake Rate: Using a peristaltic pump with lower flow rate tubing can reduce the volume of sample introduced per unit time.
-
Detector Mode: If your instrument has a dual-mode detector, ensure it is set up correctly to automatically switch from pulse counting to analog mode for high signals. A proper cross-calibration between the two modes is crucial for accurate quantification over a wide concentration range.
Frequently Asked Questions (FAQs)
Q1: At what concentration or signal intensity should I be concerned about 47Ti detector saturation?
A1: While there is no universal value, a general rule of thumb is to be cautious when the signal intensity for 47Ti exceeds 2 x 106 counts per second (CPS) on a modern ICP-MS system. However, this can vary significantly between instruments. The best practice is to perform a linearity check by analyzing a dilution series of a high-concentration sample. If the signal does not decrease proportionally with the dilution factor, you are likely experiencing detector saturation.
Q2: Can I just use 49Ti for all my analyses to avoid saturation issues with 47Ti?
A2: While using 49Ti is a valid strategy for high-concentration samples, it is less sensitive than 47Ti due to its lower natural abundance (5.41% for 49Ti vs. 7.44% for 47Ti). For trace-level analysis, using 47Ti will provide better detection limits. The choice of isotope should be based on the expected concentration range of titanium in your samples.
Q3: How does using a collision/reaction cell (CRC) help with detector saturation?
A3: A CRC can help in two main ways. Firstly, by removing polyatomic interferences that may contribute to the signal at m/z 47, it ensures that the measured signal is predominantly from 47Ti, which can prevent artificially high readings that could lead to saturation. Secondly, by using a reactive gas to shift the mass of titanium to a different m/z, you are measuring a new ion species. The efficiency of this reaction can be controlled by adjusting gas flow rates, which provides a way to attenuate the signal and bring it into the linear range of the detector.
Q4: Will diluting my sample affect the accuracy of my results?
A4: Dilution is a standard and accepted practice in ICP-MS. However, it is crucial to perform the dilution accurately using calibrated pipettes and high-purity diluents. Also, ensure that the final diluted sample matrix matches that of your calibration standards to avoid inaccuracies due to matrix effects. A dilution factor should be applied to the final measured concentration to calculate the concentration in the original, undiluted sample.
Q5: Are there any instrument-specific considerations for reducing detector saturation?
A5: Yes, different ICP-MS manufacturers may have specific features to handle high-concentration samples. For example:
-
Agilent ICP-MS: Systems with High Matrix Introduction (HMI) technology can perform automated aerosol dilution.
-
PerkinElmer NexION ICP-MS: These instruments feature a Universal Cell that can be used in different modes, and some models have Extended Dynamic Range (EDR) capabilities to analyze low and high concentrations in a single run.[2]
-
Thermo Fisher Scientific iCAP ICP-MS: These systems also have options for automated sample dilution and robust plasma conditions to handle high matrix samples.
It is always recommended to consult your instrument's user manual and application notes for specific guidance.
Figure 2: A generalized experimental workflow for the analysis of samples with high titanium concentrations.
References
Technical Support Center: Refining Dissolution Methods for Irradiated Titanium-47 Targets
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the dissolution of irradiated Titanium-47 (Ti-47) metallic targets, a critical step in the production of medical radioisotopes like Vanadium-48 (⁴⁸V).
Troubleshooting Guide
Issue 1: Slow or Incomplete Dissolution of the Titanium Target
Question: My irradiated Ti-47 target foil is dissolving very slowly or not at all, even in concentrated acid. What are the likely causes and how can I resolve this?
Answer: Slow or incomplete dissolution is the most common issue, primarily due to the highly resistant passive oxide layer (TiO₂) that forms on the titanium surface. This layer prevents the acid from reaching and reacting with the bulk metal. Here are the primary causes and recommended solutions:
-
Passivation Layer: The native oxide film on titanium is extremely stable and insoluble in many acids alone.
-
Solution: The addition of a fluoride-containing agent is crucial. Ammonium (B1175870) bifluoride (NH₄HF₂) has proven effective. The fluoride (B91410) ions (F⁻) complex with the titanium ions, breaking down the passive layer and facilitating the dissolution of the underlying metal in acid.
-
-
Inadequate Acid Concentration: The molarity of the acid is a key driver of the dissolution kinetics.
-
Suboptimal Temperature: The dissolution process is significantly temperature-dependent.
-
Solution: The dissolution must be performed at an elevated temperature. A temperature of 160°C in a sealed vessel has been shown to be effective for dissolving titanium foil.[2]
-
Issue 2: Dissolution Stalls After an Initial Reaction
Question: The dissolution process begins, as indicated by gas evolution, but then stops prematurely. What could be causing this?
Answer: This issue often points to a re-passivation of the surface or depletion of a key reagent.
-
Insufficient Fluoride: If the amount of ammonium bifluoride is too low, it may be consumed before the entire target is dissolved, allowing the surface to re-passivate.
-
Solution: Ensure an adequate amount of NH₄HF₂ is added at the beginning of the process. For a small target, approximately 200 mg has been used successfully.[1]
-
-
Localized Acid Depletion: Poor mixing within the dissolution vessel can lead to localized depletion of the acid at the target's surface.
-
Solution: Ensure continuous and adequate agitation or stirring of the solution throughout the dissolution process to maintain a consistent concentration of reactants at the metal surface.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended dissolution protocol for an irradiated metallic Ti-47 foil target?
A1: Based on established methods for similar radionuclide production, a robust protocol involves dissolving the titanium foil in a sealed perfluoroalkoxy alkane (PFA) vial to handle the corrosive reagents at high temperatures.[1][2][3] The recommended procedure is detailed in the table below.
Q2: Why is ammonium bifluoride (NH₄HF₂) used instead of hydrofluoric acid (HF)?
A2: While HF is effective, it is extremely corrosive and hazardous to handle, especially in a hot cell environment. Ammonium bifluoride is a solid salt that acts as a source of fluoride ions in the acidic solution, making it a safer and more manageable alternative for breaking the passivation layer.
Q3: What type of vessel should be used for this dissolution?
A3: A sealed vessel made of a material resistant to hot, concentrated, and fluoride-containing acids is essential. Perfluoroalkoxy alkane (PFA) vials are recommended as they can withstand the required temperature (160°C - 230°C) and the highly corrosive chemical mixture.[1][2]
Q4: Can this method be used for titanium dioxide (TiO₂) targets as well?
A4: The protocol for TiO₂ targets is slightly different. It typically involves a two-step process: first, heating the TiO₂ with solid NH₄HF₂ at a higher temperature (e.g., 230°C), followed by the dissolution of the resulting residue in hot, concentrated HCl.[1][2] The digestion time for TiO₂ is generally longer than for metallic foil.[3][4]
Data Presentation
Table 1: Recommended Experimental Protocol for Metallic Ti-47 Foil Dissolution
| Parameter | Recommended Value | Notes |
| Reagent 1 | 12.1 M Hydrochloric Acid (HCl) | Provides the acidic medium for dissolution. |
| Reagent 2 | Ammonium Bifluoride (NH₄HF₂) | Added to break the passive TiO₂ layer. Approx. 200 mg is a good starting point.[1] |
| Temperature | 160°C | Heating is critical for the reaction kinetics.[2] |
| Vessel Type | Sealed PFA Vial | Required to contain the corrosive mixture at high temperature and pressure.[1] |
| Time | 45 minutes | Typical time required for complete dissolution of a thin foil target.[1][3][4] |
| Efficiency | 98% (± 3%) | High dissolution efficiency has been demonstrated with this method.[2][3][4] |
| Agitation | Recommended | Ensures uniform reaction at the target surface. |
Experimental Protocols & Visualizations
Methodology: Dissolution of Irradiated Ti-47 Foil
-
Preparation (Hot Cell): Remotely transfer the irradiated Ti-47 foil target into a 15-mL conical PFA screw-cap vial.
-
Reagent Addition: Add approximately 200 mg of solid ammonium bifluoride (NH₄HF₂) to the vial. Subsequently, add 3 mL of 12.1 M hydrochloric acid.[1]
-
Sealing: Securely cap the PFA vial to create a closed system. This is crucial to prevent the escape of radioactive aerosols and corrosive vapors.
-
Heating & Dissolution: Place the sealed vial in a heating block or silicone-oil bath and heat to 160°C for 45 minutes.[2]
-
Cooling: After the dissolution period, allow the vial to cool completely to room temperature before opening to reduce the internal pressure.
-
Post-Processing: The resulting solution, containing the dissolved target and the ⁴⁸V product, is now ready for subsequent radiochemical purification steps.
Diagrams
Caption: Experimental workflow for the dissolution of an irradiated Ti-47 foil target.
Caption: Troubleshooting logic for slow or incomplete Ti-47 target dissolution.
References
Technical Support Center: Optimization of Ion Exchange Chromatography for 47Sc Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ion exchange chromatography for the purification of Scandium-47 (B1211842) (47Sc).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 47Sc using ion exchange chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low 47Sc Recovery Yield | Incomplete Elution: The elution buffer may not be strong enough to displace all the 47Sc from the resin. | - Increase the concentration of the eluting agent (e.g., HCl, ammonium (B1175870) acetate).- Adjust the pH of the elution buffer. For cation exchangers, decreasing the pH can sometimes improve elution.[1]- Increase the volume of the elution buffer. |
| 47Sc Breakthrough During Loading: The flow rate during sample loading may be too high, or the column capacity may be exceeded. | - Reduce the sample loading flow rate.- Ensure the sample load volume and concentration do not exceed the column's binding capacity.- Check for proper column equilibration. | |
| Non-optimal pH of Loading Solution: The pH of the sample solution may not be suitable for 47Sc binding to the resin. | - For cation exchange, ensure the pH of the loading solution is appropriate for strong retention of Sc3+. | |
| Poor Separation from Target Material (e.g., Titanium) | Co-elution of 47Sc and Titanium: The elution conditions may not be selective enough to separate 47Sc from the titanium target material. | - Optimize the elution gradient. A shallower gradient can improve resolution between closely eluting species.[1]- Modify the mobile phase composition. For example, using a mixture of acids like HCl/HF has been shown to be effective for separating Sc from Ti.[2][3]- Consider a different type of resin (e.g., extraction chromatography resins like DGA).[4][5] |
| Formation of Titanium Complexes: Titanium may form complexes that interfere with its separation from 47Sc. | - Adjust the composition of the loading and wash solutions to minimize the formation of interfering titanium species. The use of H2O2 in the redissolution step can help manage titanium species.[6] | |
| Column Clogging or High Backpressure | Particulate Matter in the Sample: The sample solution may contain undissolved target material or other particulates. | - Filter the sample solution through a suitable filter (e.g., 0.22 or 0.45 µm) before loading it onto the column.[7]- Ensure complete dissolution of the target material. |
| Resin Degradation: The resin may be degrading due to harsh chemical conditions or radiation damage. | - Use fresh resin for each purification run, especially when working with high levels of radioactivity.- Ensure the chemical compatibility of the resin with all solutions used. | |
| Precipitation on the Column: Changes in buffer composition or pH may cause precipitation of the sample or buffer components on the column. | - Ensure the sample is fully soluble in the loading buffer.- Check for compatibility between all buffers and solutions used in the process. | |
| Inconsistent Results | Variability in Column Packing: Inconsistent packing of the chromatography column can lead to channeling and variable separation performance. | - Use pre-packed columns when possible.- If packing your own columns, ensure a consistent and reproducible packing method. |
| Changes in Reagent Quality: The quality and concentration of acids, bases, and salts can affect the chromatography. | - Use high-purity reagents and prepare fresh solutions regularly.- Verify the pH and conductivity of buffers before use. | |
| Incomplete Column Equilibration: The column may not be fully equilibrated with the starting buffer before sample loading. | - Ensure the column is washed with a sufficient volume of the start buffer until the pH and conductivity of the eluate are stable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of ion exchange resins used for 47Sc purification?
A1: Cation exchange resins are frequently used for 47Sc purification. Specific examples cited in the literature include Dowex 50Wx8 and AG 50W-X4.[2][3][6] Additionally, extraction chromatography resins, such as DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin, have demonstrated high efficiency in separating 47Sc from target materials like titanium.[4][5]
Q2: What are typical elution conditions for recovering 47Sc from a cation exchange column?
A2: The elution of 47Sc from a cation exchange resin is typically achieved by using a solution that can effectively displace the bound Sc3+ ions. Common eluents include:
-
Increasingly acidic solutions of HCl (e.g., 0.2–2.5 M).[6]
-
Ammonium acetate (B1210297) buffer (e.g., 0.25 M at pH 4).[6]
-
A mixture of hydrochloric acid (HCl) and hydrofluoric acid (HF).[2][3]
The optimal eluent and concentration will depend on the specific resin used and the impurities to be separated.
Q3: How can I improve the separation of 47Sc from a titanium target?
A3: Separating 47Sc from a titanium target can be challenging. Here are some strategies to improve separation:
-
Target Dissolution: Ensure the irradiated titanium target is completely dissolved. Methods often involve using concentrated sulfuric acid (H2SO4), sometimes with the addition of salts like (NH4)2SO4 or in mixtures with HF.[6]
-
Selective Chromatography:
-
Cation Exchange: Utilize a cation exchange resin where Sc3+ is retained, and titanium is washed away. This can be achieved by carefully controlling the acidity of the wash solutions.[6]
-
Anion Exchange: Titanium can form anionic complexes (e.g., with fluoride) that can be separated from the cationic Sc3+ using an anion exchange resin.[6]
-
Extraction Chromatography: DGA resin has shown excellent performance in separating scandium from titanium.[4]
-
Q4: What are the expected recovery yields and purity for 47Sc purification?
A4: The recovery yields and purity of 47Sc can vary depending on the production method and purification protocol. However, reported values are generally high:
-
Recovery Yields: Overall recovery yields are often in the range of 90-98%.[2][3][4]
-
Radiochemical Purity: Radiochemical purity is frequently reported to be above 99%.[8]
-
Radionuclidic Purity: Radionuclidic purity can be lower, for instance, around 88%, depending on the starting material and irradiation conditions.[6][8]
Q5: How should I prepare my irradiated target material before loading it onto the chromatography column?
A5: Proper preparation of the irradiated target is crucial for a successful separation. The general steps are:
-
Dissolution: The irradiated target (e.g., TiO2) is dissolved in a strong acid, such as fuming H2SO4, often with the aid of salts like Na2SO4 or (NH4)2SO4.[4][6] Mixtures of HCl and HF have also been used.[6]
-
Evaporation and Redissolution: The acidic solution is often evaporated to dryness. The residue is then redissolved in a solution suitable for loading onto the chromatography column, for example, water containing a small amount of H2O2.[6]
-
Filtration: The final solution should be filtered to remove any particulate matter before loading onto the column to prevent clogging.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on 47Sc purification using ion exchange and extraction chromatography.
Table 1: Performance of Different Chromatographic Methods for 47Sc Purification
| Chromatography Method | Resin | Eluent | Recovery Yield (%) | Radiochemical Purity (%) | Radionuclidic Purity (%) | Titanium Separation Factor | Reference |
| Cation Exchange | Dowex 50Wx8 | 0.25 M Ammonium Acetate (pH 4) | ~90 (for 44Sc) | - | 88 | - | [6] |
| Cation Exchange | Dowex AG 50W-X4 | HCl/HF | 90-97 | - | - | > 2.4 x 10-5 | [2][3] |
| Extraction Chromatography | DGA Resin | - | >90 | - | - | - | [4] |
| Cation Exchange | - | - | 98 | 99 | 88 | - | [8] |
Table 2: Comparison of Elution Conditions for 47Ca (Parent of 47Sc) Purification
| Resin | Elution Condition | 47Ca Recovery (%) | Reference |
| AG MP-50 | Increasing HCl gradient | ≥99 ± 2 | [9] |
| AG MP-50 | Methanolic HCl gradient | ≥99 ± 2 | [9] |
| DGA Resin | 3 M HCl | - | [9] |
Experimental Protocols
Protocol 1: 47Sc Purification from a Titanium Target using Cation Exchange Chromatography
This protocol is a generalized procedure based on methodologies described in the literature.[2][3][6]
-
Target Dissolution: a. Place the irradiated titanium (e.g., TiO2) target in a suitable reaction vessel. b. Add concentrated sulfuric acid (H2SO4) and ammonium sulfate (B86663) ((NH4)2SO4). c. Heat the mixture to dissolve the target completely. d. Allow the solution to cool, then evaporate it to dryness. e. Redissolve the residue in dilute HCl (e.g., 0.1 M) or water containing 0.3% H2O2.[6]
-
Column Preparation: a. Prepare a column with a cation exchange resin (e.g., Dowex AG 50W-X4). b. Pre-condition the column by washing it with several column volumes of deionized water, followed by the loading buffer (e.g., dilute HCl).
-
Sample Loading: a. Filter the dissolved target solution to remove any particulates. b. Load the filtered solution onto the equilibrated column at a low flow rate.
-
Washing: a. Wash the column with several column volumes of increasingly acidic HCl (e.g., 0.2 M to 2.5 M) to remove the titanium target material and other impurities.[6]
-
Elution: a. Elute the purified 47Sc from the column using an appropriate eluent, such as a mixture of HCl and HF or a suitable buffer like ammonium acetate.[2][3][6] b. Collect the eluate in fractions and identify the fractions containing the highest 47Sc activity.
-
Quality Control: a. Perform quality control checks on the final product, including determination of radiochemical and radionuclidic purity.
Visualizations
References
- 1. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 2. Radiochemical purification of no-carrier-added scandium-47 for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electron linear accelerator production and purification of scandium-47 from titanium dioxide targets | NIDC: National Isotope Development Center [isotopes.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. indico.cern.ch [indico.cern.ch]
- 8. Production and purification of Scandium-47: A potential radioisotope for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Correcting for 48Ca interference in 47Ti measurements.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Titanium (Ti) isotope measurements, specifically addressing interferences from Calcium (Ca).
Frequently Asked Questions (FAQs)
Q1: What causes interference when measuring Titanium (Ti) isotopes in the presence of Calcium (Ca)?
Interference in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is any signal detected at the mass-to-charge ratio (m/z) of the target analyte that does not originate from the analyte itself. When analyzing titanium in samples containing calcium, two main types of spectral interference can occur:
-
Isobaric Interference: This happens when an isotope of a different element has the same nominal mass as the target isotope. The most significant and well-documented issue is the direct isobaric overlap of 48Ca (0.187% natural abundance) on 48Ti (73.72% natural abundance).[1][2] This makes accurate measurement of 48Ti challenging in any sample containing calcium.
-
Polyatomic (or Molecular) Interference: This occurs when ions consisting of two or more atoms form in the plasma and have the same nominal mass as the target isotope. For example, argon from the plasma can combine with elements in the sample matrix. While less common for 47Ti, potential polyatomic interferences from a calcium matrix could include species like 46CaH+ or 31P16O+.
Q2: I suspect 48Ca is interfering with my 47Ti measurement. Is this a direct interference?
Direct isobaric interference from 48Ca on 47Ti is not the primary issue, as they have different nominal masses. However, you may still observe an artificially high 47Ti signal in a high-calcium matrix due to a few phenomena:
-
Peak Tailing: An extremely intense signal from 48Ca can "tail" into the adjacent m/z channel for 47Ti, especially on lower-resolution instruments.
-
Abundance Sensitivity: This is a measure of the contribution of a large peak to the signal at an adjacent mass. Poor abundance sensitivity can cause the 48Ca peak to artificially elevate the 47Ti baseline.
-
Polyatomic Interferences: As mentioned above, a polyatomic ion derived from other calcium isotopes, such as 46CaH+, could potentially interfere with 47Ti.
Therefore, while not a direct isobaric overlap, the presence of high 48Ca (and other Ca isotopes) can indeed lead to inaccurate 47Ti results. Because of the severe 48Ca interference on 48Ti, analysts often choose to measure the less abundant 47Ti or 49Ti isotopes to avoid this primary problem.[1][2]
Q3: How can I confirm that calcium is causing interference in my titanium measurement?
To verify the presence and magnitude of the interference, you can perform the following diagnostic tests:
-
Analyze a Calcium Standard: Prepare and analyze a single-element standard of calcium that is known to be free of titanium.
-
Monitor Titanium Isotopes: During the analysis of the Ca standard, monitor the signal intensities at the m/z ratios for all major titanium isotopes (46Ti, 47Ti, 48Ti, 49Ti, 50Ti).
-
Evaluate the Signal: If you detect a signal at any titanium mass, it confirms an interference. The signal at m/z 48, for instance, directly corresponds to the 48Ca contribution. This allows you to calculate an interference coefficient for mathematical correction.
Q4: What are the primary methods to correct for calcium interference on titanium measurements?
There are two main strategies to counteract Ca-on-Ti interference: instrumental methods and mathematical correction.
-
Instrumental Methods (Collision/Reaction Cells - CRC): Modern ICP-MS instruments (ICP-MS/MS or Triple Quadrupole ICP-MS) are often equipped with a collision/reaction cell (CRC) to remove interferences.[3][4] By introducing a reaction gas (e.g., O₂) into the cell, a chemical reaction is induced. Titanium ions (Ti+) react efficiently with oxygen to form titanium oxide (TiO+), shifting the target analyte to a higher mass (e.g., 48Ti+ becomes 64TiO+). Calcium, however, reacts far less efficiently.[4][5] The quadrupole then filters for the new mass of TiO+, effectively separating it from the original Ca+ interference.[3]
-
Mathematical Correction: This method uses equations to subtract the contribution of the interfering ion from the total signal measured at the analyte's mass.[6] To do this, an interference-free isotope of the interfering element is measured. For 48Ca on 48Ti, one would measure an unaffected calcium isotope (e.g., 42Ca or 44Ca) and use the known natural isotopic abundance ratios to calculate the signal contribution from 48Ca and subtract it from the total signal at m/z 48.
Q5: When should I choose one correction method over another?
The choice depends on the instrumentation available, the concentration of calcium in your samples, and the required level of accuracy.
| Feature | Mathematical Correction | Instrumental (Collision/Reaction Cell) |
| Instrumentation | Standard single-quadrupole ICP-MS | Triple Quadrupole ICP-MS (ICP-MS/MS) or ICP-MS with a CRC |
| Principle | Post-acquisition data processing | Physical removal/separation of interferences |
| Best For | Low to moderate, consistent Ca concentrations | High, variable, or unknown Ca concentrations |
| Pros | No special hardware required | Highly effective, even for severe interferences. Reduces background. |
| Cons | Can introduce error if isotopic ratios are not constant. Less effective for very high interference levels. | Requires more complex instrumentation and method development. |
Troubleshooting Guide
Problem: My mathematically corrected 48Ti values are negative or inaccurate.
-
Cause: The natural isotopic abundance ratio of Ca used in your correction equation may not perfectly match the instrumental mass bias. The mass bias can shift the measured isotope ratio from the "true" natural ratio.
-
Solution: Do not use the textbook natural abundance ratio. Instead, determine the instrument-specific ratio by analyzing a pure calcium standard and measuring the signal ratio between the monitor isotope (e.g., 44Ca) and the interfering isotope (48Ca). Use this measured ratio in your correction equation.
-
Cause: The monitor calcium isotope you selected is also subject to an interference.
-
Solution: Ensure your chosen monitor isotope (e.g., 44Ca) is free from interference in your specific sample matrix. Analyze a blank and a sample containing all matrix components except calcium to verify.
Experimental Protocols
Protocol 1: Mathematical Correction for 48Ca on 48Ti
This protocol describes how to calculate and apply a correction for 48Ca interference on 48Ti.
1. Instrument Setup:
-
Set up the ICP-MS to measure the following isotopes: 44Ca (monitor), 47Ti (interference check), and 48Ti (analyte + interference).
2. Determine the Interference Factor (R):
-
Aspirate a pure, single-element Calcium standard (e.g., 100 ppb Ca) that is certified to be free of Titanium.
-
Measure the counts per second (cps) for 44Ca and at the mass of 48Ti (which in this case is purely 48Ca).
-
Calculate the interference factor (R) as:
-
R = (cps at m/z 48) / (cps of 44Ca)
-
3. Sample Analysis:
-
Aspirate your unknown sample.
-
Measure the cps for 44Ca and the total signal at m/z 48 (this is 48Ti + 48Ca).
4. Apply the Correction Equation:
-
Calculate the true 48Ti signal using the following equation:
-
True 48Ti (cps) = Total Signal at m/z 48 (cps) - (R * 44Ca (cps))
-
5. Data Processing:
-
Use the corrected 48Ti cps for your concentration calculations.
Protocol 2: Interference Removal using a Collision/Reaction Cell (CRC)
This protocol outlines the general steps for using O₂ as a reaction gas to resolve 48Ca from 48Ti.
1. Instrument Setup (Mass-Shift Mode):
-
Instrument: Triple Quadrupole ICP-MS (ICP-MS/MS).
-
Reaction Gas: Introduce Oxygen (O₂) into the collision/reaction cell. The flow rate must be optimized to maximize TiO+ formation while minimizing other reactions.[5]
-
Quadrupole 1 (Q1): Set to allow only ions with m/z = 48 (48Ti+ and 48Ca+) to enter the CRC.
-
Quadrupole 2 (Q2 - Analyzer): Set to allow only ions with m/z = 64 (48Ti16O+) to pass to the detector.
2. Method Development & Optimization:
-
Tune the O₂ gas flow rate by analyzing a mixed Ti and Ca standard.
-
Monitor the signal at m/z 64 (TiO+) and m/z 48 (Ca+).
-
Adjust the flow to achieve the highest TiO+ signal while ensuring the signal from unreacted Ca+ or reacted CaO+ does not interfere. The goal is to maximize the TiO+ yield.[5]
3. Sample Analysis:
-
Introduce the sample into the plasma.
-
48Ti+ and 48Ca+ are generated and enter Q1.
-
Only ions at m/z 48 pass into the CRC.
-
Inside the cell, 48Ti+ reacts with O₂ to form 48Ti16O+ (m/z 64). 48Ca+ reacts much less efficiently.
-
The ion beam enters Q2, which is set to m/z 64.
-
Only 48Ti16O+ ions are passed to the detector for quantification. This signal is free from the original 48Ca interference.
Visualizations
Caption: Troubleshooting flowchart for Ca interference on Ti measurements.
Caption: Mass-shift workflow using a collision/reaction cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In situ analysis of titanium isotope ratios in stardust using LA-CC-MC-ICPMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ analysis of titanium isotope ratios in stardust using LA-CC-MC-ICPMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Techniques for handling and storing enriched 47Ti metal powder.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper techniques for handling and storing enriched 47Ti metal powder. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with enriched 47Ti metal powder?
A1: Enriched 47Ti metal powder, like other titanium powders, presents several significant hazards. In its finely divided form, it is highly flammable and can be pyrophoric, meaning it can ignite spontaneously in air, especially at elevated temperatures.[1] The dust can form explosive mixtures with air, and ignition can be triggered by sparks, static electricity, or heat sources.[2][3][4] Additionally, titanium powder reacts strongly with water when burning, producing flammable hydrogen gas, which can lead to an explosion.[1][5] Inhalation of the powder can cause respiratory irritation.[1][6]
Q2: Are there any special handling precautions for 47Ti compared to natural titanium powder?
A2: From a chemical reactivity and safety standpoint, the handling and storage procedures for enriched 47Ti metal powder are identical to those for natural titanium powder of the same particle size and purity. The isotopic enrichment does not significantly alter its chemical properties. However, due to the high value and specific application of enriched isotopes, stricter inventory control and measures to prevent any loss of material are highly recommended.
Q3: What are the ideal storage conditions for 47Ti metal powder?
A3: To ensure the stability and safety of your 47Ti metal powder, it should be stored in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[1][5][7] The powder should be kept in tightly sealed, properly labeled containers, preferably made of conductive materials to dissipate static charge.[1][7] For long-term storage or for very fine powders, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[7][8]
Q4: What personal protective equipment (PPE) should I wear when handling 47Ti powder?
A4: Appropriate PPE is crucial for safely handling 47Ti powder. This includes:
-
Flame-retardant lab coat or coveralls: To protect against fire hazards. Clothing should not have cuffs where powder can accumulate.[2]
-
Safety goggles or a full-face shield: To protect your eyes from airborne particles.[1]
-
Gloves: Impermeable gloves are necessary to prevent skin contact.[6]
-
Respiratory protection: A NIOSH-approved respirator is recommended, especially when handling large quantities of powder or when there is a risk of generating dust clouds.[5][6]
-
Conductive footwear and grounding straps: To prevent the buildup of static electricity.[2]
Q5: What should I do in case of a 47Ti powder fire?
A5: In the event of a titanium powder fire, DO NOT use water, foam, or carbon dioxide extinguishers .[1][5] These will react with the burning titanium and can exacerbate the fire or cause an explosion.[1][5] Use only a Class D fire extinguisher, dry sand, or another suitable dry powder extinguishing agent.[1][9] Apply the extinguishing agent gently to avoid dispersing the powder into the air.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Powder is clumping or has poor flowability. | Moisture absorption from the atmosphere. | - Store the powder in a desiccator or a humidity-controlled environment. - For long-term storage, seal the container under an inert gas like argon. - Gently dry the powder in a vacuum oven at a low temperature (consult material specifications). Do not overheat, as this can increase reactivity. |
| Discoloration of the powder (e.g., turning gray or yellowish). | Oxidation due to exposure to air or moisture. | - Minimize exposure to the atmosphere during handling. - Handle the powder in an inert atmosphere glovebox. - Ensure storage containers are hermetically sealed. - While some surface oxidation is normal, significant discoloration may indicate degradation. |
| Static electricity is causing the powder to disperse during handling. | Buildup of static charge on containers, tools, or personnel. | - Ground and bond all equipment used for handling and transfer. - Use non-sparking tools made of materials like aluminum or beryllium-copper. - Personnel should wear conductive footwear and use grounding straps. - Maintain a moderate level of humidity in the handling area if compatible with the experiment. |
| Inconsistent experimental results. | Powder contamination or degradation. | - Visually inspect the powder for any foreign particles or signs of degradation before use. - Use clean, dry, and dedicated tools for handling. - Avoid storing the powder near reactive chemicals. - If contamination is suspected, it may be necessary to characterize a sample of the powder before proceeding. |
Quantitative Data Summary
| Parameter | Value | Significance | Reference(s) |
| Recommended Storage Temperature | 10°C to 30°C | Minimizes oxidation and degradation. | [7] |
| Recommended Storage Humidity | Below 40% Relative Humidity | Prevents moisture absorption and clumping. | [7] |
| Minimum Ignition Temperature (MIT) of Dust Cloud | 300°C to 700°C | Temperature at which a dust cloud can self-ignite. | [2] |
| Minimum Ignition Energy (MIE) | 3-30 mJ | The minimum spark energy required to ignite a dust cloud. | [2] |
Experimental Protocols
Protocol 1: Safe Transfer of 47Ti Powder in Ambient Atmosphere
Objective: To safely transfer a small quantity of 47Ti powder from a storage container to a reaction vessel in a standard laboratory fume hood.
Materials:
-
Enriched 47Ti metal powder in a sealed container
-
Reaction vessel
-
Non-sparking spatula or scoop (e.g., aluminum, beryllium-copper)
-
Grounding strap and mat
-
Appropriate PPE (flame-retardant lab coat, safety goggles, gloves, respirator)
-
Class D fire extinguisher or a container of dry sand nearby
Procedure:
-
Ensure the fume hood is clean, dry, and free of any flammable materials or ignition sources.
-
Place the grounding mat inside the fume hood and ensure it is properly connected to a common ground point.
-
Don all required PPE. Attach the grounding strap to your person.
-
Place the sealed container of 47Ti powder and the reaction vessel on the grounding mat.
-
Allow the powder container to equilibrate to the ambient temperature to prevent condensation upon opening.
-
Slowly and carefully open the powder container, minimizing any disturbance that could create a dust cloud.
-
Use the non-sparking spatula to transfer the desired amount of powder to the reaction vessel. Perform this action slowly and deliberately to avoid creating airborne dust.
-
If any powder is spilled, do not attempt to vacuum it up with a standard vacuum cleaner.[10] Gently sweep it with a natural fiber brush into a designated metal waste container.[10]
-
Securely seal both the original powder container and the reaction vessel.
-
Clean the spatula and any other tools used.
-
Dispose of any contaminated wipes or materials in a sealed, designated waste container.
Protocol 2: Passivation of 47Ti Powder for Enhanced Stability
Objective: To create a stable, protective oxide layer on the surface of 47Ti powder to reduce its reactivity for certain applications. This is a general guideline; specific parameters may need to be optimized.
Materials:
-
47Ti metal powder
-
Furnace with controlled atmosphere capabilities (e.g., tube furnace)
-
Dilute oxidizing gas mixture (e.g., 1-5% oxygen in argon)
-
Quartz or ceramic boat
Procedure:
-
Place a thin, even layer of the 47Ti powder in the quartz or ceramic boat.
-
Place the boat in the center of the furnace tube.
-
Purge the furnace with a high-purity inert gas (e.g., argon) to remove any residual air and moisture.
-
While maintaining a slow flow of inert gas, gradually heat the furnace to the desired passivation temperature (e.g., 200-400°C). The optimal temperature will depend on the powder's particle size and desired oxide layer thickness.
-
Once the temperature has stabilized, introduce the dilute oxidizing gas mixture at a controlled flow rate.
-
Hold at the passivation temperature for a predetermined time (e.g., 30-60 minutes).
-
Switch the gas flow back to pure inert gas.
-
Turn off the furnace and allow the powder to cool to room temperature under the inert atmosphere.
-
Once cooled, the passivated powder can be removed and stored according to standard procedures.
Visualizations
Caption: Workflow for the safe transfer of 47Ti powder.
Caption: Relationship between 47Ti powder properties, hazards, and mitigation.
References
- 1. Titanium powder: What you need to look out for when using it - NMD Metalpowders [nmd-metalpowders.de]
- 2. metal-am.com [metal-am.com]
- 3. How to Safely Recover Combustible Titanium Dust? | PrestiVac Inc [prestivac.com]
- 4. safetypartnersinc.com [safetypartnersinc.com]
- 5. controlledairdesign.com [controlledairdesign.com]
- 6. Titanium Powder - ESPI Metals [espimetals.com]
- 7. What are the storage requirements for spherical titanium powder? - Blog [metal-ti.com]
- 8. met3dp.com [met3dp.com]
- 9. One moment, please... [tracesciences.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: High-Precision 47Ti/49Ti Ratio Analysis by MC-ICP-MS
Welcome to the technical support center for improving precision in 47Ti/49Ti ratio measurements by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-precision 47Ti/49Ti ratio measurements?
The main obstacles to precise 47Ti/49Ti analysis are:
-
Isobaric Interferences: Direct overlap of isotopes from other elements with titanium isotopes. The most significant interferences are from Calcium (46Ca, 48Ca), Vanadium (50V), and Chromium (50Cr).[1][2]
-
Instrumental Mass Bias: The mass spectrometer's non-uniform transmission and detection of ions of different masses, which requires correction.[3][4]
-
Matrix Effects: The influence of the sample's composition on the ionization and transmission of titanium ions, which can cause inaccurate results.[5]
-
Polyatomic Interferences: Interferences from molecular ions formed in the plasma, such as oxides and nitrides.[1][6]
Q2: How can I correct for instrumental mass bias?
The most robust method for correcting instrumental mass bias in titanium isotope analysis is the 47Ti-49Ti double-spike technique.[2][3][7] This involves adding a known amount of an artificially enriched 47Ti and 49Ti solution to the sample before analysis. An alternative, though less precise, method is standard-sample bracketing, where the sample measurement is bracketed by measurements of a known isotopic standard.[3][8]
Q3: What level of precision can I expect to achieve?
With a well-optimized system, including the use of a 47Ti-49Ti double spike and high-resolution mode, an internal precision on single measurements of approximately 0.010‰ (95% confidence interval) is attainable.[3][7] Routinely achievable external reproducibility is typically around 0.020‰ to 0.047‰ (2SD).[2][3][7][8]
Q4: Is chemical separation of titanium from the sample matrix necessary?
Yes, for high-precision measurements, chemical separation of titanium from the sample matrix is crucial to eliminate isobaric interferences and minimize matrix effects.[1][2][8][9] This is typically achieved through ion-exchange chromatography.[2][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or irreproducible 47Ti/49Ti ratios | Isobaric interferences from Ca, V, or Cr. | - Implement a robust chemical separation procedure to remove interfering elements.[1][2][8] - For in-situ analysis, use a collision/reaction cell with O₂ gas to measure TiO⁺, which significantly reduces interferences from Ca⁺, V⁺, and Cr⁺.[10][11] - Operate the MC-ICP-MS in high-resolution mode to resolve some polyatomic interferences.[3][7] |
| Incomplete correction of instrumental mass bias. | - Utilize a 47Ti-49Ti double spike for the most accurate correction.[2][3][7] Ensure optimal spike-to-sample mixing ratios.[3] | |
| Matrix effects from other elements in the sample. | - For solution analysis, ensure complete separation of Ti from the matrix.[2] Doping tests with a double spike can validate the robustness against residual matrix elements.[3] - For laser ablation, use wet plasma conditions and matrix-matched standards to mitigate matrix effects.[5] | |
| Low signal intensity | Inefficient sample introduction or ionization. | - Optimize nebulizer gas flow rates and sample uptake rate. - Use a high-performance interface and efficient nebulizer to improve ion transmission.[12] - For laser ablation, optimize laser fluence, spot size, and repetition rate for stable and intense signals. |
| Poor Ti recovery during chemical separation. | - Review and optimize the ion-exchange chromatography protocol to ensure near 100% Ti recovery.[8] | |
| High background/baseline noise | Contamination in reagents or labware. | - Use ultra-pure acids and deionized water for sample preparation. - Thoroughly clean all labware used for sample preparation and analysis.[13] |
| Electronic noise from Faraday cup amplifiers. | - Consider using amplifiers with 10¹³ ohm feedback resistors to improve the signal-to-noise ratio for low-intensity signals.[12] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for high-precision 47Ti/49Ti analysis.
Table 1: Achievable Precision and Reproducibility
| Parameter | Value | Methodology | Reference |
| Internal Precision (single measurement) | ~0.010‰ (95% c.i.) | 47Ti-49Ti double spike, high-resolution MC-ICP-MS | [3][7] |
| External Reproducibility (2SD) | 0.020‰ - 0.047‰ | 47Ti-49Ti double spike or standard-sample bracketing | [2][3][7][8] |
Table 2: Tolerance Limits for Interfering Elements
| Interfering Element Ratio | Maximum Tolerable Value | Notes | Reference |
| Ca/Ti | < 0.01 | To avoid erroneous δ49/47Ti values when using a double spike. | [2] |
| Mo/Ti | < 0.1 | To avoid erroneous δ49/47Ti values when using a double spike. | [2] |
| Ca/Ti | < 20 | For adequate correction of isobaric interferences after chemical separation. | [9] |
| V/Ti | < 2 | For adequate correction of isobaric interferences after chemical separation. | [9] |
| Cr/Ti | < 0.1 | For adequate correction of isobaric interferences after chemical separation. | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Ion-Exchange Chromatography
This protocol is a generalized procedure for the separation of titanium from a geological sample matrix. Specific acid concentrations and resin volumes may need optimization based on the sample type.
-
Sample Dissolution:
-
Weigh an appropriate amount of powdered sample.
-
Dissolve the sample in a mixture of ultrapure HF and HNO₃.
-
Evaporate the solution to dryness and redissolve in HCl.
-
-
Two-Stage Ion-Exchange Chromatography:
-
Column 1 (Anion Exchange):
-
Use a resin such as Bio-Rad AG 1-X8.
-
Condition the resin with the appropriate acid.
-
Load the sample solution.
-
Elute matrix elements with a series of acid washes.
-
Collect the Ti fraction.
-
-
Column 2 (Cation Exchange or Specialized Resin):
-
-
Purity Check and Isotopic Analysis:
-
Analyze an aliquot of the purified Ti solution by quadrupole ICP-MS to confirm the removal of interfering elements.
-
The purified solution is then ready for spiking (if using a double spike) and analysis by MC-ICP-MS.
-
Protocol 2: MC-ICP-MS Analysis with 47Ti-49Ti Double Spike
-
Instrument Tuning:
-
Tune the MC-ICP-MS for maximum sensitivity and signal stability, particularly for Ti isotopes.
-
If using high-resolution mode, ensure the instrument is properly calibrated to resolve polyatomic interferences.
-
-
Spiking and Sample-Spike Mixture Preparation:
-
Data Acquisition:
-
Introduce the spiked sample solution into the MC-ICP-MS.
-
Measure the ion beams of all relevant titanium isotopes simultaneously using the Faraday collectors.
-
Perform on-peak baseline measurements by deflecting the ion beam.
-
-
Data Processing:
-
Subtract the on-peak baseline from the measured isotope intensities.
-
Use the measured ratios of the spiked sample and the known isotopic composition of the spike and the natural sample to iteratively solve for the instrumental mass bias and the true isotopic composition of the sample.
-
Visualizations
Caption: Workflow for high-precision 47Ti/49Ti ratio measurement.
Caption: Troubleshooting flowchart for inaccurate 47Ti/49Ti measurements.
References
- 1. A Chemical Separation and Measuring Technique for Titanium Isotopes for Titanium Ores and Iron-Rich Minerals | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Accurate determination of Ti stable isotopes in Ti-rich minerals using nanosecond LA-MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Ultra-precise titanium stable isotope measurements by double-spike high resolution MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. A new procedure for titanium separation in geological samples for 49Ti/47Ti ratio measurement by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. A new method for MC-ICPMS measurement of titanium isotopic composition: Identification of correlated isotope anomalies in meteorites - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. In situ analysis of titanium isotope ratios in stardust using LA-CC-MC-ICPMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sethnewsome.org [sethnewsome.org]
Validation & Comparative
Unraveling the Primordial Soup: A Comparative Guide to the Cross-Validation of 47Ti/50Ti Ratios with Other Isotopic Systems in Cosmochemistry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the 47Ti/50Ti isotopic system in conjunction with other key isotopic systems (Cr, Ca, Ni, and O) for deciphering the early history of our solar system. This report synthesizes experimental data, details analytical methodologies, and visualizes complex isotopic relationships to offer a comprehensive resource for cosmochemical analysis.
The study of isotopic ratios in meteorites and their components, such as calcium-aluminum-rich inclusions (CAIs) and presolar grains, provides invaluable insights into the nucleosynthetic processes that shaped the materials from which our solar system formed. The 47Ti/50Ti ratio, in particular, serves as a sensitive tracer of stellar environments. However, its true power is unlocked when cross-validated with other isotopic systems. This guide explores the correlations and anti-correlations between titanium isotopes and those of chromium, calcium, nickel, and oxygen, offering a multi-faceted approach to understanding the origin and evolution of planetary bodies.
Data Presentation: A Comparative Analysis of Isotopic Ratios
The following tables summarize the quantitative data on the isotopic compositions of titanium, chromium, calcium, nickel, and oxygen in various cosmochemical samples. The data are presented in epsilon notation (ε), which represents the parts-per-10,000 deviation from a terrestrial standard.
Table 1: ε50Ti vs. ε54Cr in Chondritic Meteorites
| Meteorite Group | ε50Ti (± 2SE) | ε54Cr (± 2SE) | References |
| Carbonaceous Chondrites (CC) | +1.97 ± 0.06 | +1.55 ± 0.05 | [1] |
| Ordinary Chondrites (OC) | -0.01 ± 0.04 | -0.42 ± 0.06 | [2] |
| Enstatite Chondrites (EC) | -0.02 ± 0.05 | -0.85 ± 0.10 | [2] |
| Rumuruti Chondrites (RC) | -0.01 ± 0.06 | -0.06 ± 0.08 | [3] |
Table 2: ε50Ti vs. ε48Ca in Calcium-Aluminum-Rich Inclusions (CAIs)
| CAI Type | ε50Ti (± 2SE) | ε48Ca (± 2SE) | References |
| Fine-grained | Variable, up to ~+10 | Variable, up to ~+80 | [4] |
| Coarse-grained (Type B) | ~+0.2 ± 0.3 | -0.57 ± 0.02 | [5] |
| Hibonite-rich (PLACs) | Variable, up to ~+277 | Variable, up to ~+100 | [4] |
Table 3: ε50Ti vs. ε62Ni in Bulk Meteorites and CAIs
| Sample Type | ε50Ti (± 2SE) | ε62Ni (± 2SE) | References |
| Carbonaceous Chondrites (Bulk) | ~+3.02 ± 0.5 | Normal | [6] |
| CAIs from Allende | Variable, up to ~+10 | Correlated with ε50Ti | [6] |
| Enstatite Achondrites | - | Variable, 0.03 to 0.57 (δ60/58Ni) | [7] |
Table 4: δ17O vs. δ18O in Presolar Grains
| Presolar Grain Group | δ17O (‰) | δ18O (‰) | Inferred Stellar Origin | References |
| Group 1 | > 0 | ≈ 0 | Low-mass AGB stars | [8][9] |
| Group 2 | > 0 | < 0 | Intermediate-mass AGB stars | [8] |
| Group 3 | < 0 | < 0 | Low-metallicity AGB stars | [8] |
| Group 4 | > 0 | > 0 | Supernovae | [8] |
Experimental Protocols: Methodologies for Isotopic Analysis
The precise and accurate measurement of isotopic ratios in cosmochemical samples is a technically demanding process. The two primary techniques employed are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Secondary Ion Mass Spectrometry (SIMS).
Protocol 1: Titanium Isotope Analysis by MC-ICP-MS
This protocol outlines the general steps for the high-precision measurement of titanium isotopes in meteoritic samples.[10][11][12]
-
Sample Digestion: A powdered meteorite sample (typically 20-30 mg) is digested using a mixture of hydrofluoric (HF) and nitric (HNO3) acids in a high-pressure vessel (Parr bomb).[13]
-
Chemical Separation: A two-stage ion-exchange chromatography procedure is employed to separate titanium from the sample matrix. This is crucial to eliminate isobaric interferences from elements like calcium, vanadium, and chromium.[10][12]
-
Mass Spectrometric Analysis: The purified titanium sample is introduced into a MC-ICP-MS. The instrument is operated in high-resolution mode to resolve any remaining polyatomic interferences.[13] Data is collected for all five stable titanium isotopes (46Ti, 47Ti, 48Ti, 49Ti, 50Ti).
-
Data Correction: Instrumental mass fractionation is corrected internally using the 49Ti/47Ti ratio.[13] Corrections for isobaric interferences from Ca, V, and Cr are applied by monitoring their respective isotopes.[10]
Protocol 2: Oxygen Isotope Analysis in Presolar Grains by SIMS (NanoSIMS)
This protocol describes the in-situ analysis of oxygen isotopes in individual presolar grains, which are typically sub-micrometer in size.[8][9][14]
-
Sample Preparation: A meteorite thin section or a separated grain mount is prepared and coated with a conductive material (e.g., gold or carbon).
-
Ion Imaging: A focused primary ion beam (typically Cs+) is rastered over the sample surface to generate secondary ions. Isotopic images of 16O, 17O, and 18O are acquired to identify grains with anomalous oxygen isotopic compositions.[8]
-
Isotope Ratio Measurement: Once an anomalous grain is identified, the primary beam is focused on the grain of interest, and the secondary ions are analyzed by a mass spectrometer. The intensities of the three oxygen isotopes are measured simultaneously using multiple detectors.
-
Data Analysis: The measured ion currents are converted to isotopic ratios. The data is typically plotted on a three-isotope diagram (δ17O vs. δ18O) to classify the presolar grain and infer its stellar origin.
Mandatory Visualization: Isotopic Relationships and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key relationships between the different isotopic systems and the experimental workflows.
Caption: Correlation diagram of key isotopic systems in cosmochemistry.
Caption: Generalized workflow for isotopic analysis in cosmochemical samples.
Caption: Nucleosynthetic origins and distribution of key isotopes.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. faculty.epss.ucla.edu [faculty.epss.ucla.edu]
- 5. hou.usra.edu [hou.usra.edu]
- 6. lpi.usra.edu [lpi.usra.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Presolar Grain Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. presolar.physics.wustl.edu [presolar.physics.wustl.edu]
- 10. A new method for MC-ICPMS measurement of titanium isotopic composition: Identification of correlated isotope anomalies in meteorites - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] A new method for MC-ICPMS measurement of titanium isotopic composition: Identification of correlated isotope anomalies in meteorites | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. hou.usra.edu [hou.usra.edu]
- 14. researchgate.net [researchgate.net]
Accuracy of 47Ti measurements in MC-ICP-MS versus other mass spec techniques.
An Objective Comparison of 47Ti Measurement Accuracy: MC-ICP-MS vs. Alternative Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, the accurate measurement of titanium isotopes is crucial for a range of applications, from geological and environmental studies to ensuring the safety and efficacy of medical implants and pharmaceutical products. This guide provides a detailed comparison of the accuracy and precision of 47Ti measurements using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) against other prevalent mass spectrometry techniques. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical method.
Data Presentation: Quantitative Comparison of Mass Spectrometry Techniques
The accuracy and precision of titanium isotope measurements vary significantly across different mass spectrometry platforms. The following table summarizes the performance of key techniques for 47Ti and related isotope ratio measurements.
| Technique | Parameter | Reported Precision/Reproducibility | Key Considerations |
| MC-ICP-MS | δ49Ti | Internal Precision: 0.010‰ (95% c.i.)[1] Intermediate Precision: 0.047‰ (2SD)[2] External Reproducibility: ±0.020‰ to ±0.05‰ (2SD)[1][3] | High precision and accuracy; requires extensive sample purification to remove matrix and isobaric interferences; double-spike techniques can significantly improve accuracy by correcting for instrumental mass bias.[1][4] |
| TIMS | Isotope Ratios | Precision: up to 0.001%[5][6] | Traditionally the "gold standard" for high-precision isotope analysis[5][6]; lower sample throughput compared to MC-ICP-MS; requires specialized sample loading procedures. |
| LA-MC-ICP-MS | δ49Ti | External Reproducibility: ±0.11‰ to ±0.17‰ (2SD)[7] Analytical Reproducibility: 0.11‰ to 0.42‰ (2SE)[8] | Enables in-situ analysis of solid samples; accuracy is highly dependent on the availability of matrix-matched standards to correct for laser-induced fractionation.[7][9] Femtosecond lasers can offer improved precision over nanosecond lasers.[10] |
| ICP-QMS | Isotope Ratios | Relative Standard Deviation (RSD): 0.1–0.5%[11] | Primarily for elemental quantification, not high-precision isotope ratio analysis; susceptible to spectral interferences from matrix elements on Ti isotopes.[12] |
| ICP-MS/MS | Elemental Quantification | Detection Limits: sub-ng/L (ppt)[12] | Excellent for removing isobaric and polyatomic interferences through controlled chemical reactions, leading to high accuracy in quantifying Ti at trace levels.[12] Not designed for high-precision isotope ratio measurements. |
Experimental Protocols
The accuracy of 47Ti measurements is fundamentally linked to the experimental methodology. Below are detailed protocols for the key techniques discussed.
MC-ICP-MS Experimental Protocol (Solution Analysis)
-
Sample Digestion: The sample (e.g., geological reference material, biological tissue) is completely dissolved using a mixture of high-purity acids, typically hydrofluoric (HF) and nitric acid (HNO₃), often aided by microwave digestion.[13]
-
Chemical Separation of Titanium: A multi-stage ion-exchange chromatography procedure is essential to separate titanium from matrix elements that can cause isobaric interferences (e.g., Ca, V, Cr) and non-spectral matrix effects.[2][4][14]
-
A common procedure involves a dual-column setup with Ln-spec and AG50W-X12 resins.[2] Boric acid may be used to complex fluoride (B91410) ions and prevent the precipitation of titanium.[2]
-
For samples with high iron or magnesium content, a three-column procedure may be necessary.[4]
-
-
Mass Spectrometric Analysis:
-
The purified titanium solution is introduced into the MC-ICP-MS.
-
Mass Bias Correction: Instrumental mass bias is corrected using either a standard-sample bracketing approach or, for higher accuracy, a ⁴⁷Ti-¹⁹Ti double-spike technique.[1][3][4] The double-spike method involves adding a known quantity of an artificially enriched isotopic mixture to the sample before processing, which allows for the correction of isotope fractionation that occurs during both the chemical separation and the mass spectrometric analysis.[1]
-
Data Acquisition: Measurements are typically performed in high-resolution mode to resolve potential polyatomic interferences.[1] Data is collected for multiple isotope ratios (e.g., ⁴⁹Ti/⁴⁷Ti) over a series of measurements to ensure statistical robustness.
-
LA-MC-ICP-MS Experimental Protocol (In-Situ Analysis)
-
Sample Preparation: The solid sample (e.g., mineral grain, tissue section) is mounted and polished to create a flat, clean surface for laser ablation.
-
Laser Ablation:
-
A laser (typically a nanosecond or femtosecond laser) is focused on a pre-determined spot on the sample surface.[10]
-
The ablated particulate matter is transported by a carrier gas (e.g., helium or argon) into the ICP-MS.
-
-
Mass Spectrometric Analysis:
-
Calibration: Quantification and correction for mass bias are performed using matrix-matched reference materials that are analyzed under the same conditions as the samples.[7] This is critical as the ablation process can be influenced by the sample matrix, leading to variations in isotopic fractionation.[7]
-
Data Acquisition: Time-resolved data is collected for the titanium isotopes. The signal corresponding to the ablation of the sample is integrated, and the background signal is subtracted.
-
ICP-MS/MS Experimental Protocol (Trace Quantification)
-
Sample Preparation: Similar to MC-ICP-MS, samples are typically digested to bring them into a liquid form.
-
Interference Removal:
-
The sample is introduced into the tandem ICP-MS system.
-
In the first quadrupole (Q1), the target titanium isotope mass (e.g., m/z 47) is selected.
-
In the collision/reaction cell (CRC), a reactive gas (e.g., ammonia (B1221849) or oxygen) is introduced.[12] This gas reacts with the titanium ions to form new product ions at a different mass, while interfering species do not react or react to form different products.
-
The second quadrupole (Q2) is set to the mass of the Ti-product ion, effectively filtering out the original interferences.[12]
-
-
Quantification: The intensity of the product ion is measured and compared to calibration standards to determine the concentration of titanium.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for achieving high-precision titanium isotope analysis, highlighting the divergence between solution-based and in-situ techniques.
Caption: Workflow for high-precision titanium isotope analysis.
Conclusion
The choice of mass spectrometry technique for the analysis of 47Ti is highly dependent on the specific research question.
-
MC-ICP-MS stands out as the premier technique for achieving the highest accuracy and precision in titanium isotope ratio measurements from digested samples.[5][15] Its capabilities, particularly when coupled with a double-spike correction method, are essential for studies involving subtle isotopic variations.[1]
-
TIMS offers comparable or even slightly higher precision for isotope ratios but is generally being replaced by the higher-throughput MC-ICP-MS for many applications.[5][16]
-
LA-MC-ICP-MS is the method of choice for in-situ, micro-scale isotopic analysis of solid materials, though its accuracy is critically dependent on the availability of appropriate matrix-matched standards.[7]
-
ICP-QMS and ICP-MS/MS are best suited for the quantification of total titanium concentration, especially at trace and ultra-trace levels in complex matrices, where the removal of spectral interferences is more critical than the precise measurement of isotope ratios.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. A new procedure for titanium separation in geological samples for 49Ti/47Ti ratio measurement by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accurate and precise determination of isotopic ratios by MC-ICP-MS: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TIMS, John de Laeter Centre | Curtin University, Perth, Western Australia [jdlc.curtin.edu.au]
- 7. Accurate determination of Ti stable isotopes in Ti-rich minerals using nanosecond LA-MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4.3. ICP-MS, LA-ICP-MS – MOOC: Instrumental analysis of cultural heritage objects [sisu.ut.ee]
- 10. What is LA-ICP-MS? [appliedspectra.com]
- 11. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Precise and accurate isotope ratio measurements by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing ⁴⁷Ti and ⁴⁹Ti in spICP-MS for Polydisperse Nanoparticle Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of polydisperse nanoparticles, particularly titanium dioxide (TiO₂), is critical in fields ranging from environmental science to pharmaceutical development. Single particle inductively coupled plasma-mass spectrometry (spICP-MS) has emerged as a powerful technique for determining particle size distribution, concentration, and elemental composition. However, the choice of isotope for analysis is a critical parameter that can significantly impact the quality and accuracy of the data, especially for a challenging element like titanium. This guide provides a comparative analysis of two less abundant but crucial titanium isotopes, ⁴⁷Ti and ⁴⁹Ti, for the analysis of polydisperse nanoparticles.
Isotope Selection in Titanium Analysis: A Necessary Compromise
Titanium's most abundant isotope, ⁴⁸Ti (73.72% abundance), offers the highest sensitivity, which is advantageous for detecting smaller nanoparticles. However, it is prone to significant isobaric interference from ⁴⁸Ca, a common element in many biological and environmental samples, as well as polyatomic interferences.[1][2][3][4] To circumvent these interferences in conventional single quadrupole ICP-MS, researchers often turn to the less abundant isotopes ⁴⁷Ti (7.44% abundance) and ⁴⁹Ti (5.41% abundance).[2][5] While this strategy mitigates the issue of interferences, it introduces a trade-off between sensitivity and the ability to measure larger particles without detector saturation.[6][7]
Quantitative Performance Comparison: ⁴⁷Ti vs. ⁴⁹Ti
The selection between ⁴⁷Ti and ⁴⁹Ti depends on the specific requirements of the analysis, including the expected particle size range and the sample matrix. The following table summarizes the key performance characteristics of these two isotopes in spICP-MS.
| Parameter | ⁴⁷Ti | ⁴⁹Ti | Key Considerations |
| Natural Abundance | 7.44% | 5.41% | Higher abundance generally leads to better sensitivity. |
| Relative Sensitivity | Higher than ⁴⁹Ti | Lower than ⁴⁷Ti | Results in a lower size detection limit for ⁴⁷Ti compared to ⁴⁹Ti.[6][7] |
| Size Detection Limit (LODsize) | Lower | Higher | Better suited for analyzing smaller nanoparticles compared to ⁴⁹Ti. |
| Upper Size Limit | Lower | Higher | Less prone to detector saturation, allowing for the measurement of larger particles.[6][7] |
| Common Interferences | ⁴⁷V (isobaric), ³¹P¹⁶O⁺ (polyatomic) | ⁴⁹V, ⁴⁹Cr (isobaric), ³²S¹⁶O¹H⁺, ³¹P¹⁸O⁺ (polyatomic) | The specific interferences depend heavily on the sample matrix.[5] |
Experimental Protocol: spICP-MS Analysis of Polydisperse TiO₂ Nanoparticles
This section outlines a general experimental protocol for the characterization of polydisperse TiO₂ nanoparticles using spICP-MS, with a focus on the steps relevant to the comparison of ⁴⁷Ti and ⁴⁹Ti.
1. Sample Preparation:
-
Dispersion: Disperse the polydisperse TiO₂ nanoparticle sample in high-purity deionized water. To prevent agglomeration, a dispersing agent such as 0.1% (w/v) sodium dodecyl sulfate (B86663) (SDS) or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) may be used.[8]
-
Sonication: Sonicate the suspension to ensure a homogeneous dispersion of the nanoparticles.
-
Dilution: Dilute the sample sequentially to achieve a particle concentration that minimizes the probability of multiple particles entering the plasma simultaneously (typically around 200,000 particles per mL).[7] This is crucial to ensure accurate single-particle detection.
2. Instrumentation and Data Acquisition:
-
Instrument: A single particle-compatible ICP-MS system.
-
Sample Introduction: Use a standard sample introduction system with a concentric nebulizer and a spray chamber.
-
Data Acquisition Mode: Time-resolved analysis (TRA) with a short dwell time (e.g., 100 µs to 1 ms) is essential to capture the transient signals from individual nanoparticles.[1][9]
-
Isotope Selection: Set the instrument to monitor m/z 47 for ⁴⁷Ti and m/z 49 for ⁴⁹Ti in separate analytical runs or using a rapid mass-switching mode if available.
-
Acquisition Time: A sufficiently long acquisition time (e.g., 60 to 300 seconds) should be used to ensure a statistically significant number of particle events are detected (typically at least 1500 particles per run).[7]
3. Calibration and Data Analysis:
-
Transport Efficiency: Determine the transport efficiency of the sample introduction system using a reference nanoparticle standard of a known size and concentration (e.g., gold nanoparticles).[9]
-
Particle Size Calculation: The signal intensity of each particle event is proportional to the mass of the element in the nanoparticle. The particle size is then calculated from the mass, assuming a spherical shape and the density of TiO₂.
-
Data Combination: For highly polydisperse samples, data from different isotopes can be combined. For instance, data from a more sensitive isotope like ⁴⁸Ti (if interferences are managed) or ⁴⁷Ti can be used for the smaller size fraction, while data from a less sensitive isotope like ⁴⁹Ti can be used for the larger size fraction to avoid detector saturation.[6][7]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in isotope selection, the following diagrams are provided.
Caption: Experimental workflow for spICP-MS analysis of polydisperse nanoparticles.
Caption: Logical diagram for selecting between ⁴⁷Ti and ⁴⁹Ti based on particle size.
Conclusion
The choice between ⁴⁷Ti and ⁴⁹Ti for spICP-MS analysis of polydisperse nanoparticles is not straightforward and requires careful consideration of the sample's characteristics. ⁴⁷Ti offers higher sensitivity and is therefore better suited for samples with a predominance of smaller nanoparticles. Conversely, ⁴⁹Ti, with its lower sensitivity, is the preferred isotope for analyzing samples with a broad size distribution containing larger particles, as it mitigates the risk of detector saturation. For highly polydisperse samples, a powerful strategy is to analyze the sample using both isotopes and combine the data to construct a comprehensive and accurate particle size distribution that covers the full range of particle sizes present. The use of advanced instrumentation, such as triple quadrupole ICP-MS, can also be employed to overcome the interferences on the most abundant ⁴⁸Ti isotope, providing an alternative route to sensitive and interference-free analysis.
References
- 1. agilent.com [agilent.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Combination of 47Ti and 48Ti for the determination of highly polydisperse TiO2 particle size distributions by spICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. economie.gouv.fr [economie.gouv.fr]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Characterization of TiO2 NPs in Radish (Raphanus sativus L.) by Single-Particle ICP-QQQ-MS [frontiersin.org]
A Comparative Guide to Theoretical and Experimental Cross-Sections for Proton-Induced Reactions on Titanium-47
This guide provides a detailed comparison of theoretical predictions and experimental data for proton-induced nuclear reactions on a Titanium-47 (⁴⁷Ti) target. The validation of theoretical models against robust experimental results is crucial for various applications, including the production of medical radioisotopes, material science, and fundamental nuclear physics research. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate nuclear data.
Overview of Theoretical Models
The prediction of nuclear reaction cross-sections is predominantly handled by sophisticated computer codes that implement a suite of nuclear reaction models. These models account for the different mechanisms through which a proton interacts with a target nucleus.
-
TALYS (TAlked-based Nuclear Reaction System): This is a versatile software package used for the simulation of nuclear reactions.[1] TALYS performs calculations based on various theoretical models, including the optical model for direct reactions and the compound nucleus model for reactions proceeding through a statistical equilibrium state.[1] It can predict a wide range of observables, such as total and partial cross-sections, energy spectra, and residual nuclide production.[1] The accuracy of its predictions depends heavily on the input parameters, which are often adjusted to fit existing experimental data.[2]
-
TENDL (TALYS-based Evaluated Nuclear Data Library): TENDL is a comprehensive nuclear data library that provides evaluated cross-section data for a vast number of targets and projectiles.[3] It is generated using the TALYS code, aiming for completeness and reproducibility.[3] TENDL provides data for reactions even where no experimental data exists, making it a powerful tool for predictive science.[3]
These theoretical frameworks are indispensable for estimating reaction yields and planning experiments, but their outputs must be continuously benchmarked against high-quality experimental measurements.
Experimental Protocol: The Stacked-Foil Activation Technique
The most common method for measuring proton-induced reaction cross-sections is the stacked-foil activation technique.[4][5] This method allows for the simultaneous measurement of cross-sections over a range of proton energies.
Methodology:
-
Target Stack Preparation:
-
Thin foils of enriched ⁴⁷Ti are prepared. The thickness and purity of these foils are precisely measured, as these are critical for the accuracy of the final cross-section calculation.
-
These target foils are interleaved with "monitor" foils, typically made of materials with well-known reaction cross-sections, such as copper (Cu) or aluminum (Al).[4]
-
The entire assembly, known as a "stack," is carefully aligned. The monitor foils serve to determine the proton beam's intensity (flux) and to measure the energy degradation of the beam as it passes through the stack.[4]
-
-
Irradiation:
-
The target stack is placed in a particle accelerator, such as a cyclotron, and irradiated with a proton beam of a specific initial energy.[4]
-
The irradiation time is chosen to produce sufficient quantities of the reaction products for accurate measurement, considering their half-lives. The beam current is kept constant and monitored throughout the process.[4]
-
-
Post-Irradiation Measurement:
-
After irradiation, the stack is disassembled, and the individual foils are analyzed.
-
The radioactivity of the products formed in each foil is measured using high-resolution gamma-ray spectrometry. This is typically done with a High-Purity Germanium (HPGe) detector.[4][6]
-
The characteristic gamma rays emitted by the decay of the produced radionuclides (e.g., ⁴⁷V from the ⁴⁷Ti(p,n) reaction) are identified and their intensities are quantified.
-
-
Cross-Section Determination:
-
The reaction cross-section (σ) for a specific reaction at a specific proton energy is calculated from the measured activity, the number of target nuclei, and the proton flux.[7] The proton energy for each foil in the stack is calculated by accounting for the energy loss in the preceding foils.
-
Below is a diagram illustrating the experimental workflow.
Data Comparison: ⁴⁷Ti(p,n)⁴⁷V Reaction
The ⁴⁷Ti(p,n)⁴⁷V reaction is a primary channel for proton interactions with ⁴⁷Ti at lower energies. Below is a comparison of experimental data with theoretical values from the TENDL-2017 library.
| Proton Energy (MeV) | Experimental Cross-Section (mb) | TENDL-2017 Cross-Section (mb) |
| 4.0 | ~10 | 15.3 |
| 4.5 | ~50 | 58.9 |
| 5.0 | ~120 | 115.1 |
| 5.5 | ~180 | 175.6 |
| 6.0 | ~230 | 232.0 |
| 6.5 | ~250 | 279.8 |
| Note: Experimental data points are estimated from graphical representations presented by Johnson et al. (1961)[8]. TENDL-2017 data is sourced from publicly available libraries. |
Discussion and Validation
As shown in the table, the theoretical predictions from TENDL-2017 for the ⁴⁷Ti(p,n)⁴⁷V reaction show good agreement with the experimental data in the 4 to 6.5 MeV energy range.[8] The general trend of a rapidly increasing cross-section as the proton energy surpasses the reaction threshold is well-reproduced by the model.
However, discrepancies between theoretical predictions and experimental data are common and highlight areas for model refinement. For instance, theoretical models sometimes struggle to accurately predict the isomer-to-ground state ratios for reaction products, which suggests challenges in modeling the deposition of angular momentum in the residual nuclei.[9]
Other reaction channels on ⁴⁷Ti, such as (p,d), are also of interest. Theoretical calculations using TALYS predict that the ⁴⁷Ti(p,d)⁴⁶Ti reaction has a significant cross-section, with a maximum value of 37.3 mb.[10] The validation of this and other reaction channels requires further dedicated experimental measurements.
The validation of theoretical cross-sections through careful experimental measurement is a continuous and essential process in nuclear science. While models like TALYS and libraries like TENDL provide powerful predictive capabilities, their accuracy is fundamentally tied to the quality and availability of experimental data.[1][3] The stacked-foil activation technique remains a cornerstone for providing the necessary data to benchmark and improve these theoretical tools, ensuring their reliability for critical applications in medicine and industry.[4]
References
- 1. www-nds.iaea.org [www-nds.iaea.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. nds.iaea.org [nds.iaea.org]
- 4. oecd-nea.org [oecd-nea.org]
- 5. Nuclear Cross-Section of Proton-Induced Reactions on Enriched 48Ti Targets for the Production of Theranostic 47Sc Radionuclide, 46cSc, 44mSc, 44gSc, 43Sc, and 48V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Nuclear Magnetic Resonance Properties of 47Ti and 49Ti
For Researchers, Scientists, and Drug Development Professionals
Titanium, a crucial element in materials science, catalysis, and biocompatible implants, possesses two NMR-active isotopes, 47Ti and 49Ti. Understanding the distinct nuclear magnetic resonance (NMR) properties of these isotopes is paramount for detailed structural and dynamic studies of titanium-containing compounds. This guide provides an objective comparison of 47Ti and 49Ti, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate nucleus and experimental conditions for their investigations.
Comparative Analysis of 47Ti and 49Ti NMR Properties
The fundamental NMR properties of 47Ti and 49Ti are summarized in the table below. While both are quadrupolar nuclei with low natural abundance, their subtle differences in spin, gyromagnetic ratio, and quadrupole moment lead to significant variations in their NMR spectral characteristics.
| Property | 47Ti | 49Ti |
| Nuclear Spin (I) | 5/2 | 7/2 |
| Natural Abundance (%) | 7.44 | 5.41 |
| Gyromagnetic Ratio (γ) (107 rad T-1 s-1) | -1.5105 | -1.51095 |
| Quadrupole Moment (Q) (fm2) | 30.2 | 24.7 |
| Relative Sensitivity (at const. field vs. 1H) | 2.09 x 10-3 | 3.76 x 10-3 |
| Absolute Sensitivity (vs. 1H) | 1.52 x 10-4 | 2.07 x 10-4 |
| Resonance Frequency at 11.74 T (MHz) | 28.184 | 28.191 |
Key Observations:
-
Sensitivity: 49Ti is the more sensitive nucleus, with a relative sensitivity approximately 1.8 times that of 47Ti.[1] This is a significant advantage, particularly given the inherently low sensitivity of titanium NMR.
-
Linewidth: Due to its smaller quadrupole moment, 49Ti generally produces narrower and sharper NMR signals compared to 47Ti.[2] This results in better resolution and more accurate determination of chemical shifts and coupling constants.
-
Resonance Frequency: The resonance frequencies of 47Ti and 49Ti are remarkably close, differing by only about 267 ppm.[2] This proximity means that in a typical titanium NMR spectrum, signals from both isotopes may be observed simultaneously, although the broader lines of 47Ti can sometimes obscure the spectrum.
For most applications, 49Ti is the nucleus of choice due to its higher sensitivity and narrower linewidths, leading to higher quality spectra in a shorter acquisition time.[2]
Experimental Protocol: Acquiring Liquid-State 47/49Ti NMR Spectra
This protocol outlines a general procedure for acquiring high-quality liquid-state 47/49Ti NMR spectra on a standard NMR spectrometer.
1. Sample Preparation:
-
Dissolve the titanium-containing compound in a suitable deuterated solvent. Ensure the concentration is as high as possible to maximize the signal-to-noise ratio.
-
Use high-quality NMR tubes, preferably with a larger diameter (e.g., 10 mm) if sample volume allows, to increase the active sample volume.
-
For quantitative measurements, consider the addition of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), to shorten the long relaxation times of the titanium nuclei.
2. Spectrometer Setup:
-
Tune and match the NMR probe to the 47/49Ti frequency. Given the very close Larmor frequencies, a single tuning will suffice for both isotopes.
-
Lock the magnetic field using the deuterium (B1214612) signal from the solvent.
-
Shim the magnetic field to obtain the best possible homogeneity, which is crucial for resolving the potentially broad titanium signals.
3. Acquisition Parameters:
-
Reference: Use neat titanium tetrachloride (TiCl4) as an external reference standard, with its resonance frequency set to 0 ppm.[1]
-
Pulse Sequence: A simple one-pulse (zg) sequence is typically sufficient for routine spectra. For samples with broad lines, a Hahn-echo sequence may be beneficial to reduce baseline distortions.
-
Pulse Width (p1): Determine the 90° pulse width for the titanium nuclei. This is critical for ensuring optimal signal excitation.
-
Acquisition Time (aq): Set an acquisition time of at least 0.1 seconds. Longer acquisition times may be necessary for sharper signals.
-
Relaxation Delay (d1): Due to the quadrupolar nature of the nuclei, relaxation times can be relatively short. A relaxation delay of 1-2 seconds is a good starting point. For more accurate quantitative results, a longer delay of 5 times the longest T1 should be used.
-
Number of Scans (ns): A large number of scans will be required due to the low sensitivity of titanium. Start with several thousand scans and increase as needed to achieve the desired signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 50-100 Hz to improve the signal-to-noise ratio of the processed spectrum.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the external TiCl4 standard.
Experimental Workflow
The following diagram illustrates the general workflow for a comparative NMR study of 47Ti and 49Ti.
Discussion of Comparative Properties
The superior NMR properties of 49Ti make it the preferred isotope for most studies. Its higher sensitivity translates to shorter experimental times, which is a significant practical advantage. Furthermore, the narrower signals obtained from 49Ti provide more precise information about the chemical environment of the titanium nucleus. In highly symmetric environments, both isotopes can yield moderately sharp lines, but as the size and asymmetry of the molecule increase, the signals broaden, with the effect being more pronounced for 47Ti.[2]
Despite the general preference for 49Ti, the presence of the 47Ti signal can sometimes be advantageous. For instance, in solid-state NMR, the different nuclear spins of the two isotopes can be exploited using specific pulse sequences, such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG), to separate their overlapping signals and extract more detailed structural information.[3]
Conclusion
References
A Comparative Guide to Titanium-47 Isotopic Standards for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Titanium-47 (⁴⁷Ti) isotopic standards, detailing the analytical methodologies for their characterization and presenting available data from various reference materials. It is designed for researchers, scientists, and drug development professionals who utilize isotopic analysis in their work. While the direct application of ⁴⁷Ti as a tracer in drug development is an emerging field, this guide also outlines the established workflows for using stable isotopes in pharmaceutical research.
Data Presentation: Isotopic Composition of Titanium Reference Materials
The precise and accurate determination of titanium isotopic compositions is heavily reliant on well-characterized reference materials. While a formal inter-laboratory comparison program for ⁴⁷Ti is not widely published, data from various studies on commonly used geological and synthetic reference materials provide a basis for comparison. The data is typically reported in delta notation (δ⁴⁹/⁴⁷Ti) in parts per thousand (‰) relative to the OL-Ti standard.[1][2][3]
| Reference Material | Description | δ⁴⁹/⁴⁷Ti (‰) vs. OL-Ti | 2SD/2SE (‰) | Laboratory/Study |
| OL-Ti | In-house standard, high-purity Ti metal rod from Alfa Aesar.[1] | ≡ 0.00 | - | Origins Laboratory, University of Chicago |
| NIST SRM 3162a | Titanium standard solution from the National Institute of Standards and Technology.[4][5] | Not consistently reported as δ⁴⁹/⁴⁷Ti vs. OL-Ti | - | Multiple studies |
| Alfa-Ti | Ultrapure Ti metal rod.[6] | +0.047 | ±0.047 | Li et al. (2021)[7] |
| BCR-2 | Basalt geological reference material. | -0.035 | ±0.022 | Li et al. (2021)[8] |
| BHVO-2 | Basalt geological reference material. | -0.038 | ±0.031 | Li et al. (2021)[8] |
| AGV-1 | Andesite geological reference material. | +0.059 | ±0.038 | Li et al. (2021)[8] |
| Rutile R10 | Rutile mineral standard. | +0.33 | ±0.07 | Millet et al. (2016) |
| Ilmenite ILM-1 | Ilmenite mineral standard. | -0.23 | ±0.05 | Millet et al. (2016) |
Note: The δ⁴⁹/⁴⁷Ti values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in analytical methods and calibration strategies between laboratories. The OL-Ti standard is widely adopted as the primary reference for reporting relative titanium isotopic compositions.[1]
Experimental Protocols for Titanium Isotopic Analysis
The determination of ⁴⁷Ti isotopic composition is primarily achieved through Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This technique offers high precision and sensitivity for isotope ratio measurements. The general workflow involves sample preparation, instrumental analysis, and data correction.
Sample Preparation
-
Digestion: Solid samples, such as geological materials or titanium alloys, are dissolved using a mixture of strong acids, typically hydrofluoric acid (HF) and nitric acid (HNO₃).
-
Chemical Purification: A crucial step to eliminate isobaric interferences (elements with isotopes of the same mass as titanium isotopes) is the separation of titanium from the sample matrix. This is commonly performed using ion-exchange chromatography.[8][9][10] A two-stage column chemistry procedure is often employed to effectively remove elements like calcium (Ca), vanadium (V), and chromium (Cr).[9]
Instrumental Analysis using MC-ICP-MS
The purified titanium solution is introduced into the MC-ICP-MS instrument. The sample is nebulized, ionized in an argon plasma, and the ions are accelerated into a magnetic sector where they are separated based on their mass-to-charge ratio. The ion beams of the different titanium isotopes are simultaneously collected by multiple Faraday cups.
Key Instrumental Parameters:
-
Resolution: High-resolution mode is often used to resolve molecular interferences from the isotopic peaks of interest.
-
Plasma Conditions: Both "wet" and "dry" plasma conditions can be used, with wet plasma sometimes helping to mitigate matrix effects.[11]
-
Interference Correction: Mathematical corrections are applied to account for any remaining isobaric interferences. For instance, ⁴⁶Ca and ⁴⁸Ca can interfere with ⁴⁶Ti and ⁴⁸Ti, respectively.[12] The measurement of a non-interfered isotope of the interfering element allows for this correction.
Data Normalization and Reporting
Instrumental mass bias, the preferential transmission of heavier isotopes through the mass spectrometer, is corrected using a normalization technique. The most common methods are:
-
Sample-Standard Bracketing (SSB): The isotopic ratios of the sample are compared to those of a known standard measured before and after the sample.[7]
-
Double-Spike Technique: A mixture of two enriched isotopes of titanium (e.g., ⁴⁷Ti and ⁴⁹Ti) is added to the sample. This internal standard allows for a more accurate correction of mass bias.[8]
The final results are typically reported as δ⁴⁹/⁴⁷Ti values relative to the OL-Ti standard.[2]
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Titanium Isotopic Analysis
The following diagram illustrates the typical workflow for the determination of titanium isotopic compositions using MC-ICP-MS.
Hierarchy of Isotopic Standards
This diagram shows the hierarchical relationship between primary, secondary, and in-house reference materials used for ensuring data quality and traceability in isotopic measurements.
Application of Stable Isotopes in Drug Development
While the use of ⁴⁷Ti as a tracer in drug metabolism is not yet widespread, the general workflow for utilizing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) is well-established. This diagram illustrates how a stable isotope-labeled drug candidate is used in preclinical and clinical studies. The principles shown here could be adapted for novel applications of ⁴⁷Ti. Stable isotopes are advantageous in these studies due to their safety, as they do not emit radiation.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Titanium isotope constraints on the mafic sources and geodynamic origins of Archean crust | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 3. Titanium isotopic fractionation during magmatic differentiation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. In situ Ti isotopic analysis by femtosecond laser ablation MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A new method for MC-ICPMS measurement of titanium isotopic composition: Identification of correlated isotope anomalies in meteorites - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. lpi.usra.edu [lpi.usra.edu]
- 11. Accurate determination of Ti stable isotopes in Ti-rich minerals using nanosecond LA-MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. metsol.com [metsol.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Nucleosynthetic Origins of Stable Titanium Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleosynthetic origins of the five stable isotopes of titanium: ⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, and ⁵⁰Ti. Understanding the astrophysical processes responsible for the creation of these isotopes is crucial for various fields, including geochemistry, cosmochemistry, and nuclear physics. This document summarizes quantitative data from stellar models, details the experimental protocols used to determine isotopic abundances, and provides visualizations of the key nucleosynthetic pathways.
Contrasting the Birthplaces of Titanium Isotopes
The stable isotopes of titanium present in our solar system are the result of a complex interplay of nucleosynthetic processes occurring in different stellar environments. The primary contributors are core-collapse supernovae (CCSNe) and Type Ia supernovae (SNe Ia), with a notable contribution from the slow neutron capture process (s-process) for the most neutron-rich isotope, ⁵⁰Ti.
The lighter titanium isotopes, particularly ⁴⁶Ti and ⁴⁷Ti, are predominantly synthesized in the explosive burning phases of core-collapse supernovae. In contrast, the most abundant isotope, ⁴⁸Ti, is a major product of both core-collapse and Type Ia supernovae. The heavier isotopes, ⁴⁹Ti and especially ⁵⁰Ti, see a significant contribution from processes occurring in lower-mass stars and from neutron-capture reactions.
Quantitative Comparison of Nucleosynthetic Sources
The following table summarizes the estimated contributions of the primary nucleosynthetic processes to the solar abundance of each stable titanium isotope. These values are derived from various stellar models and represent the current understanding, which is an active area of research.
| Isotope | Natural Abundance (%)[1][2] | Primary Nucleosynthetic Origins | Estimated Relative Contributions |
| ⁴⁶Ti | 8.25 | Core-Collapse Supernovae (CCSNe): Explosive oxygen/silicon burning, alpha-rich freeze-out. | CCSNe: Dominant |
| Type Ia Supernovae (SNe Ia): Minor contribution. | SNe Ia: Minor | ||
| ⁴⁷Ti | 7.44 | Core-Collapse Supernovae (CCSNe): Explosive oxygen/silicon burning. | CCSNe: Dominant |
| Type Ia Supernovae (SNe Ia): Minor contribution. | SNe Ia: Minor | ||
| ⁴⁸Ti | 73.72 | Core-Collapse Supernovae (CCSNe): Decay of radioactive ⁴⁸Cr produced during explosive silicon burning.[3] | CCSNe & SNe Ia: Significant contributions from both. |
| Type Ia Supernovae (SNe Ia): Significant production in thermonuclear explosions. | |||
| ⁴⁹Ti | 5.41 | Core-Collapse Supernovae (CCSNe): Explosive burning processes. | CCSNe: Major |
| Type Ia Supernovae (SNe Ia): Contribution from various explosion models. | SNe Ia: Significant | ||
| ⁵⁰Ti | 5.18 | s-process: Slow neutron captures on pre-existing seed nuclei in Asymptotic Giant Branch (AGB) stars.[4] | s-process: Significant |
| Core-Collapse Supernovae (CCSNe): Neutron-rich ejecta. | CCSNe: Contribution | ||
| Type Ia Supernovae (SNe Ia): Minor contribution. | SNe Ia: Minor |
Nucleosynthetic Pathways: A Deeper Dive
The production of titanium isotopes is intricately linked to the life and death of stars. The specific pathways depend on the stellar mass, metallicity, and the nature of the explosive event.
Core-Collapse Supernovae (Type II)
Massive stars (greater than eight times the mass of our sun) end their lives in spectacular explosions known as core-collapse supernovae. These events are the primary factories for the lighter titanium isotopes.
-
Alpha-Rich Freeze-out: In the final moments of a massive star's life and the subsequent explosion, the core reaches incredibly high temperatures and densities. This environment favors the production of alpha-particle nuclei (nuclei with equal numbers of protons and neutrons). As the ejected material rapidly expands and cools, these alpha particles combine to form heavier elements. This "alpha-rich freeze-out" is a key source of ⁴⁴Ti, which decays to the stable ⁴⁴Ca but is a progenitor to other titanium isotopes.[5][6]
-
Explosive Oxygen and Silicon Burning: The shockwave from the supernova explosion rips through the outer layers of the star, triggering explosive nucleosynthesis. In the oxygen and silicon shells, elements are rapidly fused into heavier ones, including the stable isotopes of titanium. ⁴⁸Ti is a notable product, primarily formed from the decay of the radioactive isotope ⁴⁸Cr, which is synthesized in abundance during explosive silicon burning.[3]
Type Ia Supernovae
Type Ia supernovae result from the thermonuclear explosion of a white dwarf star in a binary system. These events are significant contributors to the iron-peak elements and also produce substantial amounts of titanium, particularly the most abundant isotope, ⁴⁸Ti. The exact yields of different titanium isotopes can vary depending on the specific model of the Type Ia supernova explosion.
The s-process in Asymptotic Giant Branch (AGB) Stars
The slow neutron capture process, or s-process, occurs in the late stages of life for low-to-intermediate mass stars, known as the Asymptotic Giant Branch (AGB) phase. In this environment, pre-existing iron-peak nuclei slowly capture neutrons. If the newly formed isotope is stable, it may capture another neutron. If it is unstable, it will typically undergo beta decay before another neutron is captured, moving up the chart of nuclides to heavier elements.[4][7] The s-process is thought to be a significant contributor to the solar abundance of the most neutron-rich stable titanium isotope, ⁵⁰Ti.
Visualizing the Nucleosynthetic Pathways
The following diagrams illustrate the primary nucleosynthetic pathways leading to the stable isotopes of titanium.
Caption: Primary nucleosynthetic pathways for stable titanium isotopes.
Experimental Protocols for Isotopic Analysis
The determination of titanium isotopic compositions in geological and cosmochemical samples is primarily achieved through Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This technique allows for high-precision measurements of isotope ratios. A detailed experimental workflow is outlined below.
Sample Preparation and Chemical Separation
-
Sample Digestion: A precisely weighed aliquot of the powdered sample (e.g., meteorite, terrestrial rock) is digested using a mixture of strong acids, typically hydrofluoric acid (HF) and nitric acid (HNO₃), in a clean laboratory environment to minimize contamination.
-
Addition of a Double Spike: To correct for instrumental mass fractionation during MC-ICP-MS analysis, a "double spike" of a known isotopic composition (e.g., a mixture of ⁴⁷Ti and ⁴⁹Ti) is added to the sample solution before chemical separation.
-
Ion-Exchange Chromatography: A multi-stage ion-exchange chromatography procedure is employed to separate titanium from the sample matrix, which can cause isobaric interferences (elements with the same mass as a titanium isotope).
-
Anion-Exchange Resin: The sample solution is first passed through an anion-exchange resin column. Titanium forms anionic complexes in certain acid mixtures, allowing it to be retained on the resin while major matrix elements are washed away.
-
Cation-Exchange Resin: A second column with a cation-exchange resin may be used to further purify the titanium fraction from any remaining interfering elements.
-
MC-ICP-MS Analysis
-
Sample Introduction: The purified titanium solution is introduced into the ICP-MS. The sample is nebulized into a fine aerosol and then introduced into a high-temperature argon plasma, which ionizes the titanium atoms.
-
Mass Analysis: The ion beam is then directed into a mass spectrometer, where the ions are separated based on their mass-to-charge ratio by a magnetic field.
-
Detection: The separated ion beams of the different titanium isotopes are simultaneously measured by a series of detectors (Faraday cups).
-
Data Reduction: The measured isotope ratios are corrected for instrumental mass bias using the known isotopic composition of the double spike. The final data are typically reported as delta values (δ), representing the deviation in parts per thousand or parts per ten thousand from a standard reference material.
Visualizing the Experimental Workflow
References
- 1. Isotopes_of_titanium [chemeurope.com]
- 2. Titanium Isotopes - List and Properties [chemlin.org]
- 3. Nucleosynthesis - Wikipedia [en.wikipedia.org]
- 4. s-process - Wikipedia [en.wikipedia.org]
- 5. [PDF] Insights into the Production of 44Ti and Nickel Isotopes in Core-collapse Supernovae | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. S-process [chemeurope.com]
Safety Operating Guide
Proper Disposal Procedures for Titanium-47: A Comprehensive Guide for Laboratory Professionals
Titanium-47 is a stable, non-radioactive isotope of titanium. Therefore, its disposal is governed by its chemical properties and form, rather than radiological concerns. This guide provides essential safety and logistical information for the proper disposal of this compound in common laboratory forms, such as powders, solids, and chemical compounds. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures, particularly when in powdered form, which presents a significant fire and explosion hazard.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or latex gloves to prevent skin contact.
-
Respiratory Protection: When handling powders or in situations where dust may be generated, use a dust mask or a respirator.
-
Protective Clothing: A lab coat should be worn to protect skin and clothing.
Engineering Controls:
-
All manipulations of titanium powder that could generate dust or aerosols must be conducted in a certified chemical fume hood, glove box, or other suitable containment device that exhausts directly to the outside.[1]
-
Ensure the laboratory is equipped with a working eyewash station and a safety shower.[1]
Hazard Assessment and Waste Identification
The first step in proper disposal is to accurately characterize the waste.
-
Determine the Physical Form: Is the this compound waste a solid piece, a powder, or part of a chemical compound?
-
Identify Contaminants: Has the this compound waste been contaminated with other hazardous materials (e.g., solvents, heavy metals, biological agents)? This will determine the final disposal route.
-
Consult the Safety Data Sheet (SDS): Always refer to the SDS for the specific form of titanium being used for detailed hazard information.
Quantitative Data Summary
While this compound itself is not radioactive, the chemical form of titanium waste has specific safety thresholds.
| Property | Value | Form | Citation |
| Auto-ignition Temperature | 330 °C (cloud) | Powder | [2] |
| Melting Point | 1650 °C | Solid | [2] |
| Boiling Point | 3287 °C | Solid | [2] |
| Incompatibility | Strong oxidizing agents, strong acids, halogens, oxygen, metals, carbon dioxide (CO2). | Powder & Solid | [1][3] |
Disposal Procedures
Step 1: Segregation and Collection
-
Dedicated Waste Containers: All this compound waste must be collected in clearly labeled, sealable, and compatible containers.[1] Do not mix titanium waste with other waste streams unless it is unavoidably cross-contaminated.
-
Solid Waste:
-
Liquid Waste:
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Titanium Powder (Wet)" or "Titanium-Contaminated Debris."
-
Storage:
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste. They will provide specific guidance and arrange for a pickup by a licensed hazardous waste disposal company.
-
Complete a Waste Pickup Request: A chemical waste pick-up request form must be completed and submitted to your EHS office.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Emergency Procedures
-
Spills: In the event of a titanium powder spill, it must be reported immediately as a major spill event.[1] Do not attempt to clean up a large spill without proper training and equipment.
-
Fire: In case of a fire involving titanium, use a Class D fire extinguisher or dry sand. DO NOT use water, carbon dioxide, or foam , as these can react violently with burning titanium.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
